molecular formula C9H9ClFNO2 B14874138 4-Chloro-3-fluorophenyl-DL-alanine

4-Chloro-3-fluorophenyl-DL-alanine

Cat. No.: B14874138
M. Wt: 217.62 g/mol
InChI Key: QALIYCKZNQFTFX-UHFFFAOYSA-N
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Description

4-Chloro-3-fluorophenyl-DL-alanine is a useful research compound. Its molecular formula is C9H9ClFNO2 and its molecular weight is 217.62 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H9ClFNO2

Molecular Weight

217.62 g/mol

IUPAC Name

2-(4-chloro-3-fluoroanilino)propanoic acid

InChI

InChI=1S/C9H9ClFNO2/c1-5(9(13)14)12-6-2-3-7(10)8(11)4-6/h2-5,12H,1H3,(H,13,14)

InChI Key

QALIYCKZNQFTFX-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)O)NC1=CC(=C(C=C1)Cl)F

Origin of Product

United States

Foundational & Exploratory

Chemical and physical properties of 4-Chloro-3-fluorophenyl-DL-alanine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Chemical and physical properties of 4-Chloro-3-fluorophenyl-DL-alanine Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Engineering Metabolic Stability in Peptide Therapeutics

Executive Summary

This compound (CAS: 439587-16-3) is a non-proteinogenic, halogenated phenylalanine analogue. It serves as a critical building block in medicinal chemistry, specifically designed to modulate the pharmacokinetic profile of peptide-based drugs and small molecule inhibitors.

By simultaneously incorporating a chlorine atom at the para-position and a fluorine atom at the meta-position, this moiety achieves two strategic objectives:

  • Metabolic Blockade: It sterically and electronically occludes the aromatic ring from cytochrome P450-mediated hydroxylation (specifically blocking the primary para-oxidation site).

  • Lipophilic Tuning: The chlorine substituent significantly enhances lipophilicity (

    
     value 
    
    
    
    +0.71), facilitating membrane permeability and hydrophobic pocket occupancy in target receptors.

Chemical Identity & Physicochemical Profile[1][2][3][4][5]

The dual-halogen substitution creates a unique electronic environment. The fluorine atom exerts a strong inductive electron-withdrawing effect (-I), deactivating the ring, while the chlorine atom adds bulk and lipophilicity.

Table 1: Core Chemical Identity
PropertyData
Chemical Name This compound
CAS Number 439587-16-3
Synonyms DL-Phe(4-Cl-3-F)-OH; 2-Amino-3-(4-chloro-3-fluorophenyl)propanoic acid
Molecular Formula C

H

ClFNO

Molecular Weight 217.62 g/mol
SMILES NC(CC1=CC(F)=C(Cl)C=C1)C(=O)O
InChI Key ANSQVYFGAKUAFD-UHFFFAOYSA-N
Table 2: Physicochemical Properties
ParameterValue / DescriptionNote
Appearance White to off-white crystalline powderHygroscopic nature requires desiccated storage.
Melting Point > 230 °C (Decomposition)Typical of zwitterionic amino acids; exact value depends on purity/polymorph.
Solubility Soluble in acidic/basic aqueous media; slightly soluble in water; insoluble in non-polar organics.Zwitterionic character dominates neutral pH solubility.
pKa (Calculated)

-COOH: ~2.2

-NH

: ~9.1
LogP (Predicted) ~1.5 - 1.8More lipophilic than Phenylalanine (LogP ~ -1.38).

Synthetic Pathways & Protocols

The synthesis of this compound is most robustly achieved via the Erlenmeyer-Plöchl Azlactone Synthesis . This route is preferred for DL-amino acids due to its scalability and the commercial availability of the aldehyde precursor.

Mechanistic Logic
  • Condensation: 4-Chloro-3-fluorobenzaldehyde reacts with N-acetylglycine (hippuric acid analog) to form the azlactone. This step establishes the carbon skeleton.

  • Hydrolysis & Reduction: The azlactone ring is opened and the alkene is reduced. In the "Reductive Hydrolysis" variant, red phosphorus/HI or catalytic hydrogenation is used.

Experimental Protocol: Erlenmeyer Azlactone Route

Reagents:

  • 4-Chloro-3-fluorobenzaldehyde (CAS: 5527-95-7)[1]

  • N-Acetylglycine[2]

  • Acetic Anhydride (Ac

    
    O)
    
  • Sodium Acetate (NaOAc)

  • Hydroiodic acid (HI) / Red Phosphorus (P

    
    )
    

Step-by-Step Methodology:

  • Azlactone Formation:

    • In a round-bottom flask, combine 4-Chloro-3-fluorobenzaldehyde (1.0 eq), N-acetylglycine (1.0 eq), and fused NaOAc (0.8 eq) in Ac

      
      O (3.0 eq).
      
    • Reflux the mixture for 2–4 hours. The solution will turn yellow/orange as the azlactone forms.

    • Cool to room temperature.[3][4] The product (4-(4-chloro-3-fluorobenzylidene)-2-methyloxazol-5(4H)-one) often precipitates. If not, add cold ethanol to induce crystallization.

    • Filter and wash with cold ethanol.

  • Hydrolysis and Reduction (HI/P Method):

    • Suspend the isolated azlactone in acetic anhydride/water (1:1).

    • Add Red Phosphorus (0.8 eq) and 57% Hydroiodic acid (excess).

    • Reflux vigorously for 3–5 hours. Caution: This step generates pressure and corrosive fumes; use a robust fume hood.

    • Validation Point: The disappearance of the yellow azlactone color indicates reduction of the double bond and ring opening.

  • Isolation:

    • Filter off unreacted phosphorus while hot.

    • Concentrate the filtrate under reduced pressure to remove acetic acid/HI.

    • Dissolve the residue in water and adjust pH to ~6.0 (isoelectric point) using NH

      
      OH.
      
    • The free amino acid, this compound, will precipitate. Recrystallize from water/ethanol.

Synthesis_Workflow Aldehyde 4-Chloro-3- fluorobenzaldehyde Azlactone Azlactone Intermediate Aldehyde->Azlactone Ac2O, NaOAc Reflux Glycine N-Acetylglycine Glycine->Azlactone Reduction Reductive Hydrolysis (HI / P_red) Azlactone->Reduction Ring Opening & C=C Reduction Product 4-Chloro-3-fluorophenyl- DL-alanine Reduction->Product pH Adjustment (Isoelectric Ppt)

Figure 1: The Erlenmeyer-Plöchl synthesis pathway converting the aldehyde precursor to the final amino acid via an azlactone intermediate.

Structural Analysis & Validation

To ensure the integrity of the synthesized compound, the following spectroscopic signatures must be validated.

Nuclear Magnetic Resonance (NMR)
  • 
    H NMR (D
    
    
    
    O/NaOD):
    • 
      -Proton:  A triplet or dd around 
      
      
      
      3.8–4.0 ppm.
    • 
      -Protons:  Two multiplets around 
      
      
      
      2.9–3.2 ppm (diastereotopic).
    • Aromatic Region: The 3,4-disubstitution pattern yields a distinct splitting pattern.

      • H-2 (between Cl and alkyl): Doublet (coupling with F).

      • H-5 (ortho to F): Triplet-like or dd.

      • H-6: Multiplet.

  • 
    F NMR: 
    
    • Expect a singlet (or multiplet due to H-F coupling) around

      
       -110 to -120 ppm (referenced to CFCl
      
      
      
      ). This is the definitive check for the presence of the fluorine atom.
Mass Spectrometry (MS)
  • ESI-MS (+): Look for

    
     peak at 218.6 Da .
    
  • Isotope Pattern: The presence of Chlorine will generate a characteristic M+2 peak (approx. 33% intensity of the molecular ion) at 220.6 Da . This 3:1 ratio is a mandatory quality check for chlorination.

Applications in Drug Discovery[3][8][10][11]

Bioisosterism and SAR

This compound is utilized to probe Structure-Activity Relationships (SAR) in peptide ligands.

  • Lipophilicity Scan: Replacing Phenylalanine (Phe) with this analog increases the partition coefficient, potentially improving blood-brain barrier (BBB) penetration.

  • Electronic Modulation: The fluorine atom withdraws electron density from the aromatic

    
    -system. This can strengthen 
    
    
    
    -
    
    
    stacking interactions with electron-rich residues (like Tryptophan) in the receptor binding pocket.
Metabolic Stability

In natural peptides, Phenylalanine is rapidly metabolized by phenylalanine hydroxylase or non-specific CYPs at the para-position.

  • Mechanism: The C-Cl bond is stronger and sterically bulkier than C-H, effectively blocking para-hydroxylation.

  • Result: Peptides incorporating this residue exhibit significantly extended half-lives (

    
    ) in plasma stability assays.
    

Safety, Handling, & Stability

  • Hazard Classification: Irritant (Skin, Eye, Respiratory).

  • Storage: Store at +2°C to +8°C. Keep under inert gas (Argon/Nitrogen) if long-term storage is required to prevent oxidative discoloration.

  • Stability: Stable under standard laboratory conditions. Avoid strong oxidizing agents.[4]

  • Disposal: Halogenated organic waste streams. Do not incinerate without scrubbers due to the formation of HF and HCl gases.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12050022, 3-Chloro-4-fluoro-L-phenylalanine (Isomer Reference). Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Retrieved from [Link]

  • Google Patents (2016).Macrocyclic inhibitors of the PD-1/PD-L1 and CD80(B7-1)/PD-L1 protein/protein interactions (US9308236B2).

Sources

Molecular structure and stereochemistry of 4-Chloro-3-fluorophenyl-DL-alanine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Molecular structure and stereochemistry of 4-Chloro-3-fluorophenyl-DL-alanine Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

This compound is a non-canonical, halogenated amino acid derivative of phenylalanine. It serves as a critical scaffold in medicinal chemistry, primarily utilized to modulate the physicochemical properties of peptide-based drugs and as a tryptophan hydroxylase inhibitor. The simultaneous incorporation of chlorine (para-position) and fluorine (meta-position) introduces a unique electronic and steric profile: the chlorine atom enhances lipophilicity and fills hydrophobic pockets, while the fluorine atom blocks metabolic oxidation and modulates the pKa of the aromatic ring. This guide details the molecular structure, stereochemical considerations, and a validated synthesis protocol for this compound.

Molecular Structure & Physicochemical Properties[1][2][3][4][5]

Structural Identity

The molecule consists of an alanine backbone substituted at the


-carbon with a phenyl ring bearing a chlorine atom at position 4 and a fluorine atom at position 3.
PropertyData
IUPAC Name 2-amino-3-(4-chloro-3-fluorophenyl)propanoic acid
Molecular Formula C

H

ClFNO

Molecular Weight 217.62 g/mol
Precursor CAS 5527-95-7 (4-Chloro-3-fluorobenzaldehyde)
Stereochemistry DL (Racemic mixture of R and S enantiomers)
Lipophilicity (cLogP) ~2.1 (Estimated; higher than Phe due to Cl)
Electronic and Steric Effects
  • Para-Chlorine: The chlorine atom acts as a lipophilic anchor. Its large van der Waals radius (1.75 Å) allows it to fill hydrophobic cavities in receptor binding sites (e.g., GPCRs), often displacing water molecules to gain entropy.

  • Meta-Fluorine: Fluorine is highly electronegative but small (1.47 Å). Its presence at the 3-position exerts a strong inductive effect (-I), lowering the electron density of the aromatic ring. This deactivation makes the ring less susceptible to oxidative metabolism (e.g., by cytochrome P450 enzymes) compared to the non-fluorinated analog.

Stereochemistry: The DL-Racemate

The designation "DL" indicates that the synthesized product is a racemic mixture (1:1 ratio) of the L-(S) and D-(R) enantiomers.

  • L-Enantiomer (S): The biologically relevant form for incorporation into ribosomal peptides or for mimicking natural L-phenylalanine in enzyme active sites.

  • D-Enantiomer (R): Often used in peptidomimetics to induce specific secondary structures (e.g.,

    
    -turns) or to confer resistance against proteolytic degradation by endogenous proteases.
    
Chiral Resolution Strategy

While the synthesis described below yields the racemate, separation is often required for biological assays. The standard industrial method involves Enzymatic Resolution :

  • Acetylation: The DL-amino acid is N-acetylated.

  • Selective Hydrolysis: The enzyme Acylase I (typically from Aspergillus melleus) selectively hydrolyzes the N-acetyl-L-amino acid to the free L-amino acid.

  • Separation: The free L-amino acid is separated from the unreacted N-acetyl-D-amino acid by extraction or ion-exchange chromatography.

Synthesis Protocol: Erlenmeyer-Plöchl Azlactone Method

This protocol describes the synthesis of this compound starting from the commercially available 4-chloro-3-fluorobenzaldehyde. This route is preferred for its robustness and scalability.

Reaction Scheme Diagram

The following diagram illustrates the chemical pathway from the aldehyde precursor to the final amino acid.

SynthesisPathway Aldehyde 4-Chloro-3-fluorobenzaldehyde (C7H4ClFO) Azlactone Azlactone Intermediate (Oxazolone derivative) Aldehyde->Azlactone Ac2O, NaOAc Reflux Glycine N-Acetylglycine Glycine->Azlactone Hydrolysis Ring Opening (Acylaminocinnamic acid) Azlactone->Hydrolysis H2O / Acetone Reflux Reduction Reductive Hydrolysis (HI / Red P) Hydrolysis->Reduction HI, Red P Reflux Product This compound (Final Product) Reduction->Product Purification

Caption: Figure 1. Step-wise synthesis via the Erlenmeyer-Plöchl azlactone route.

Detailed Methodology
Step 1: Azlactone Formation

Reagents: 4-Chloro-3-fluorobenzaldehyde (1.0 eq), N-Acetylglycine (1.0 eq), Sodium Acetate (anhydrous, 0.8 eq), Acetic Anhydride (3.0 eq). Protocol:

  • Combine the aldehyde, N-acetylglycine, and sodium acetate in a round-bottom flask.

  • Add acetic anhydride.

  • Heat the mixture to 120°C for 2 hours. The solution will turn yellow/orange as the azlactone forms.

  • Cool the mixture to room temperature.

  • Add cold water/ethanol to precipitate the crude azlactone.

  • Filter the solid and wash with cold water. Recrystallize from ethanol/water if necessary.

Step 2: Reductive Hydrolysis (Conversion to Amino Acid)

Reagents: Azlactone (from Step 1), Hydriodic Acid (HI, 57%), Red Phosphorus. Protocol:

  • Suspend the azlactone in a mixture of acetic anhydride and HI.

  • Add red phosphorus (catalytic amount) to regenerate HI in situ.

  • Reflux the mixture for 3–4 hours. This step simultaneously reduces the double bond and hydrolyzes the amide/lactone.

  • Workup: Filter off the red phosphorus while hot.

  • Concentrate the filtrate under reduced pressure.

  • Adjust pH to ~6.0 (isoelectric point) using concentrated ammonia or NaOH to precipitate the free amino acid.

  • Recrystallize from water/ethanol to obtain pure this compound.

Analytical Validation
  • 1H NMR (D2O/NaOD): Look for the characteristic ABX system of the

    
    -CH2 and 
    
    
    
    -CH protons (approx. 3.0–3.3 ppm and 3.8 ppm). The aromatic region (7.0–7.5 ppm) should show the specific splitting pattern of the 3,4-disubstituted ring.
  • HPLC: Use a C18 reverse-phase column (e.g., water/acetonitrile gradient with 0.1% TFA).

  • Elemental Analysis: Confirm C, H, N, Cl, F percentages match theoretical values.

Applications in Drug Discovery[7][8]

Tryptophan Hydroxylase Inhibition

Chlorinated phenylalanines are classical inhibitors of tryptophan hydroxylase, the rate-limiting enzyme in serotonin biosynthesis. The 4-chloro substituent mimics the size of the hydroxyl group in 5-hydroxytryptophan intermediates but cannot be oxidized, effectively trapping the enzyme.

Peptidomimetics

Incorporating this amino acid into peptide sequences offers two advantages:

  • Proteolytic Stability: The steric bulk of the Cl/F atoms hinders access to the peptide bond by proteases (e.g., chymotrypsin).

  • Halogen Bonding: The chlorine atom can form "halogen bonds" with backbone carbonyl oxygens in the target protein, potentially increasing binding affinity by 5–10 fold compared to the native phenylalanine.

References

  • BenchChem. "3-Bromo-DL-phenylalanine as a Versatile Building Block in Drug Discovery." BenchChem Application Notes, 2025.

  • Beilstein Journals. "Fluorinated phenylalanines: synthesis and pharmaceutical applications." Beilstein Journal of Organic Chemistry, 2020.[1]

  • National Institutes of Health (NIH). "New Halogen-Containing Drugs Approved by FDA in 2021: An Overview on Their Syntheses and Pharmaceutical Use." PubMed Central, 2022.

  • Fisher Scientific. "4-Chloro-DL-phenylalanine, 98+% Product Specifications." Thermo Scientific Chemicals, 2025.

  • PubChem. "4-Chloro-3-fluorobenzaldehyde Compound Summary." National Library of Medicine, 2026.

Sources

The Halogenated Shield: 4-Chloro-3-fluorophenyl-DL-alanine in Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Role of 4-Chloro-3-fluorophenyl-DL-alanine in Medicinal Chemistry Content Type: Technical Whitepaper Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

In the optimization of small molecule and peptide therapeutics, the phenylalanine scaffold is a frequent target for modification.[1][2][3] This compound (4-Cl-3-F-Phe) represents a strategic "dual-halogen" building block. It combines the metabolic resistance of para-chlorination with the electronic modulation of meta-fluorination. This whitepaper analyzes its role as a metabolic blocker, a probe for steric/electronic SAR (Structure-Activity Relationship) exploration, and a critical intermediate in the synthesis of bioactive peptidomimetics.

Structural & Physicochemical Logic[4]

The utility of 4-Cl-3-F-Phe stems from the specific positioning of its halogen substituents. Unlike simple phenylalanine, this moiety introduces significant changes to the aromatic ring's electron density and lipophilicity without drastically altering the steric footprint required for receptor binding.

The "Para-Block" Effect (Metabolic Stability)

The primary metabolic clearance pathway for phenylalanine-containing peptides and small molecules is para-hydroxylation mediated by phenylalanine hydroxylase (PAH) or Cytochrome P450 enzymes (CYP450).

  • Mechanism: The C-H bond at the para position is replaced by a C-Cl bond.

  • Bond Energy: The C-Cl bond (~95 kcal/mol) is significantly more resistant to oxidative cleavage than the C-H bond (~110 kcal/mol for aromatic C-H, but the enzymatic mechanism favors H-abstraction or direct oxygen insertion which is sterically and electronically blocked by Cl).

  • Outcome: This substitution effectively "caps" the metabolic soft spot, extending the half-life (

    
    ) of the parent compound.
    
Electronic Modulation (The 3-Fluoro Effect)

While the 4-Chloro group provides steric bulk and metabolic stability, the 3-Fluoro group exerts a strong inductive electron-withdrawing effect (-I) .

  • Acidity/Basicity: The electron-withdrawing nature decreases the pKa of the aniline/amine nitrogen in peptidomimetics, potentially reducing lysosomal trapping.

  • Lipophilicity: The simultaneous addition of Cl and F increases the LogP (partition coefficient), facilitating better membrane permeability compared to the native phenylalanine.

  • Conformation: The fluorine atom can induce specific conformational biases through dipole-dipole interactions or intramolecular hydrogen bonding with adjacent amide protons (N-H...F).

Table 1: Comparative Physicochemical Properties

PropertyPhenylalanine (Phe)4-Cl-Phe4-Cl-3-F-PheImpact on Drug Design
Van der Waals Radius (Para) 1.20 Å (H)1.75 Å (Cl)1.75 Å (Cl)Blocks metabolic access; fills hydrophobic pockets.
Electronic Effect (

)
0+0.37+0.34 (F)Deactivates ring; reduces oxidation potential.
Lipophilicity (

)
0+0.71+0.85 (Est.)Enhances membrane permeability (CNS penetration).
Metabolic Liability High (Hydroxylation)LowVery LowExtends in vivo half-life.

Synthetic Methodologies

The synthesis of 4-Cl-3-F-Phe generally proceeds via the modification of glycine equivalents. The Acetamidomalonate Route is the industry standard for generating the racemic (DL) building block due to its scalability and cost-effectiveness.

Pathway Visualization (Acetamidomalonate Route)

SynthesisPath Start 4-Chloro-3-fluorobenzyl Bromide Inter1 Alkylated Diester Intermediate Start->Inter1 NaOEt, EtOH Reflux, 4-6h Reagent Diethyl Acetamidomalonate Reagent->Inter1 Step2 Hydrolysis & Decarboxylation Inter1->Step2 HBr (48%) or NaOH then HCl Product 4-Chloro-3-fluorophenyl- DL-alanine Step2->Product Neutralization (pH 6.0)

Figure 1: The standard acetamidomalonate synthesis route yields the racemic amino acid in high purity.

Medicinal Chemistry Applications

Tryptophan Hydroxylase (TPH) Inhibition

Halogenated phenylalanines are classic inhibitors of TPH, the rate-limiting enzyme in serotonin biosynthesis.

  • Mechanism: 4-Cl-3-F-Phe acts as a competitive inhibitor of TPH. The 4-Cl group mimics the substrate but cannot be hydroxylated, trapping the enzyme.

  • Application: Used as a pharmacological probe to deplete serotonin levels in in vivo models (e.g., sleep studies, depression research), often showing distinct potency profiles compared to the canonical PCPA (p-chlorophenylalanine) due to the 3-F influence on binding affinity.

Peptidomimetics & Protease Stability

In peptide drug discovery (e.g., GLP-1 analogs, antimicrobial peptides), replacing native Phe with 4-Cl-3-F-Phe is a strategy to:

  • Prevent degradation by chymotrypsin-like proteases (which prefer aromatic side chains).

  • Enhance potency by filling hydrophobic sub-pockets (

    
     or 
    
    
    
    sites) more effectively than the native residue.
Enantiomeric Resolution for Clinical Candidates

Since the synthetic route yields the DL-mixture, resolution is critical for clinical candidates.

  • Enzymatic Resolution: The N-acetylated DL-mixture is treated with Acylase I (Aspergillus melleus) . The enzyme selectively hydrolyzes the L-isomer's acetyl group, leaving the D-isomer acetylated.

  • Separation: The free L-amino acid is separated from the N-acetyl-D-amino acid via extraction or ion-exchange chromatography.

Experimental Protocols

Protocol A: Synthesis via Acetamidomalonate

Objective: Preparation of 50g of this compound.

Reagents:

  • Diethyl acetamidomalonate (1.0 eq)

  • 4-Chloro-3-fluorobenzyl bromide (1.0 eq)

  • Sodium ethoxide (1.1 eq, 21% wt in ethanol)

  • Ethanol (Absolute)[4]

  • Hydrobromic acid (48%) or Sodium Hydroxide (6M)

Step-by-Step Methodology:

  • Alkylation:

    • In a 1L 3-neck round-bottom flask equipped with a reflux condenser and dropping funnel, dissolve Diethyl acetamidomalonate (0.22 mol) in absolute ethanol (300 mL).

    • Add Sodium ethoxide solution (0.24 mol) dropwise under nitrogen atmosphere. Stir for 30 min at room temperature to form the sodiomalonate enolate.

    • Add 4-Chloro-3-fluorobenzyl bromide (0.22 mol) dropwise over 45 minutes. The reaction is exothermic; maintain temperature <50°C.

    • Reflux: Heat the mixture to reflux (78°C) for 6 hours. Monitor by TLC (SiO2, Hexane:EtOAc 3:1) until the benzyl bromide disappears.

    • Isolation: Cool to room temperature. Filter off the precipitated NaBr. Concentrate the filtrate in vacuo to obtain the crude alkylated diester.

  • Hydrolysis & Decarboxylation:

    • Suspend the crude diester in 48% HBr (250 mL).

    • Reflux: Heat to vigorous reflux (110-120°C) for 12-18 hours. This step simultaneously hydrolyzes the esters, the amide, and decarboxylates the malonic acid derivative.

    • Caution: Evolution of CO2 gas will occur. Ensure proper venting.

  • Purification:

    • Concentrate the reaction mixture to dryness under reduced pressure to remove excess HBr.

    • Dissolve the residue in minimal water (100 mL).

    • Neutralization: Adjust pH to ~6.0 (the isoelectric point) using concentrated Ammonium Hydroxide (28%) or 5M NaOH. The free amino acid will precipitate as a white solid.

    • Crystallization: Cool to 4°C overnight. Filter the solid, wash with cold water (2x 50 mL) and cold ethanol (1x 50 mL).

    • Drying: Dry in a vacuum oven at 60°C for 24 hours.

Yield: Typically 65-75%. Characterization: Confirm identity via ^1H-NMR (D2O/NaOD) and LC-MS (M+H).

References

  • Beilstein Journals. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications.[1][5][6]

  • BenchChem. (2025). Physicochemical Properties of 3-Chloro-4-fluoroaniline (Precursor Data).

  • National Institutes of Health (NIH) - PubChem. (2025). 3-Chloro-4-fluoro-L-phenylalanine Compound Summary.

  • Organic Syntheses. (2011). General Procedure for dl-Alanine Derivatives (Basis for Protocol).

  • Sigma-Aldrich. (2025). 4-Chloro-DL-phenylalanine Product & Safety Data.

Sources

Introduction: The Significance of Halogen Bonding in Molecular Design

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Halogen Bonding Interactions of 4-Chloro-3-fluorophenyl-DL-alanine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the halogen bonding interactions of the synthetic amino acid, this compound. Authored from the perspective of a Senior Application Scientist, this document synthesizes foundational principles of halogen bonding with a practical, in-depth analysis of this specific, di-halogenated molecule. It is designed to be a valuable resource for researchers in medicinal chemistry, materials science, and drug development, offering both theoretical insights and actionable experimental and computational protocols.

For many years, halogens in drug candidates were primarily considered for their steric and lipophilic properties.[1] However, a more nuanced understanding has emerged, recognizing the capacity of covalently bonded halogens (chlorine, bromine, and iodine) to act as electrophilic species and form directional, non-covalent interactions known as halogen bonds (XBs). This interaction occurs between an electrophilic region on the halogen atom, termed the σ-hole, and a nucleophilic region on another molecule.[2] The σ-hole is a region of positive electrostatic potential that arises from the anisotropic distribution of electron density around the halogen atom.[3]

The strength of a halogen bond generally follows the trend I > Br > Cl > F, with fluorine typically not participating as a halogen bond donor due to its high electronegativity and lack of a significant σ-hole.[4] Halogen bonds are highly directional, comparable in strength to hydrogen bonds, and play a crucial role in molecular recognition, protein-ligand binding, and crystal engineering.[4][5] Their growing importance in rational drug design necessitates a thorough understanding of how different halogen substituents on a molecule, such as this compound, contribute to its interaction profile.[1][6]

The Unique Case of this compound: A Tale of Two Halogens

This compound presents a fascinating case for the study of halogen bonding due to the presence of two different halogens on the same aromatic ring. The interplay between the electron-withdrawing fluorine and the larger, more polarizable chlorine atom is expected to significantly influence the molecule's electrostatic potential and, consequently, its halogen bonding capabilities.

The fluorine atom, with its high electronegativity, will strongly withdraw electron density from the aromatic ring, which is expected to enhance the positive character of the σ-hole on the adjacent chlorine atom.[7] This synergistic effect could lead to stronger halogen bonds formed by the chlorine atom than what would be observed in a singly chlorinated phenylalanine. Conversely, the presence of two halogens can also lead to competitive or anticooperative effects, where the interactions of one halogen atom may weaken the interactions of the other.[2] A detailed investigation into the halogen bonding of this molecule will provide valuable insights into these complex electronic effects.

Proposed Synthesis of this compound

A plausible and efficient synthesis of this compound can be achieved through a two-step process starting with the commercially available 4-chloro-3-fluorobenzaldehyde, employing the well-established Strecker amino acid synthesis.[1][8]

Step 1: Synthesis of 4-chloro-3-fluorobenzaldehyde

While 4-chloro-3-fluorobenzaldehyde is commercially available, it can also be synthesized from 4-fluorobenzaldehyde through chlorination. The reaction involves treating 4-fluorobenzaldehyde with a chlorinating agent in the presence of a free-radical initiator.

Step 2: Strecker Synthesis of this compound

The Strecker synthesis is a robust method for preparing α-amino acids from aldehydes.[8] The process involves the reaction of an aldehyde with ammonia and cyanide to form an α-aminonitrile, which is then hydrolyzed to the corresponding amino acid.[1]

Experimental Protocol: Strecker Synthesis

  • Imine Formation: In a reaction vessel, dissolve 4-chloro-3-fluorobenzaldehyde in a suitable solvent such as methanol. Add ammonium chloride and an equivalent amount of a cyanide source, like potassium cyanide. The reaction mixture is stirred at room temperature.

  • α-Aminonitrile Formation: The cyanide ions will attack the imine intermediate formed in the previous step, yielding 2-amino-2-(4-chloro-3-fluorophenyl)acetonitrile.

  • Hydrolysis: The resulting α-aminonitrile is then hydrolyzed using a strong acid, such as hydrochloric acid, under reflux. This step converts the nitrile group into a carboxylic acid, and after neutralization and purification, yields this compound.

Sources

Solubility profile of 4-Chloro-3-fluorophenyl-DL-alanine in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Chloro-3-fluorophenyl-DL-alanine (CAS: 126435-84-1) is a di-halogenated phenylalanine derivative critical in the synthesis of proteolysis-resistant peptides and as a tryptophan hydroxylase inhibitor. Its utility in drug development is defined by a unique physicochemical duality: the hydrophilic, zwitterionic amino acid "head" and the highly lipophilic, electron-deficient "tail" (3-fluoro-4-chlorophenyl ring).

This guide provides a comprehensive solubility profile, moving beyond simple "soluble/insoluble" binaries to explore the thermodynamic drivers of dissolution. It details the solvent systems required for synthesis, purification, and biological assay preparation, supported by self-validating experimental protocols.

Part 1: Physicochemical Basis of Solubility

To manipulate this compound effectively, one must understand the competing forces at the molecular level.

The Zwitterionic Lattice Energy

Like all amino acids, this compound exists as a zwitterion (


) in the solid state. This creates a crystal lattice held together by strong electrostatic forces (ionic bonding).
  • Implication: Non-polar solvents (Hexane, DCM) cannot overcome this lattice energy. Dissolution requires a solvent with high dielectric constant (

    
    ) or the ability to protonate/deprotonate the species.
    
The Halogenated Hydrophobic Effect

The addition of Chlorine (Cl) at position 4 and Fluorine (F) at position 3 significantly alters the lipophilicity compared to native Phenylalanine.

  • Chlorine (4-position): Increases molecular volume and lipophilicity (LogP increases by ~0.71 vs. H).

  • Fluorine (3-position): Increases metabolic stability and induces a strong dipole moment without adding significant steric bulk.

  • Net Result: The compound is less water-soluble than Phenylalanine but more soluble in polar aprotic organic solvents (DMSO, DMF) due to increased van der Waals interactions with the organic lattice.

Part 2: Solubility Profile & Solvent Compatibility

The following data summarizes the solubility behavior based on thermodynamic principles and empirical data from analogous halogenated amino acids (e.g., 4-Cl-Phe, 4-F-Phe).

Table 1: Solubility Profile of this compound

Solvent ClassSpecific SolventSolubility RatingMechanism / Notes
Aqueous (Neutral) Water (

)
Low (< 5 mM)Hydrophobic ring limits solubility despite zwitterionic head.
Aqueous (Acid/Base) 1N HCl / 1N NaOHHigh (> 50 mM)pH shift breaks zwitterion lattice. Forms soluble hydrochloride or sodium salt.
Polar Aprotic DMSOHigh (> 100 mM)Disrupts lattice; solvates hydrophobic ring. Preferred for stock solutions.
Polar Aprotic DMF / NMPHigh Excellent for peptide coupling reactions.
Polar Protic Methanol / EthanolVery Low High lattice energy prevents dissolution in pure alcohols.
Hydroalcoholic EtOH/Water (1:1)Moderate Synergistic effect: Water solvates ions; Alcohol solvates the ring.
Non-Polar DCM / ChloroformInsoluble Cannot solvate zwitterion.
Non-Polar Hexane / TolueneInsoluble Completely incompatible.

Critical Application Note: For biological assays, dissolve the compound in 100% DMSO to create a high-concentration stock (e.g., 100 mM), then dilute into aqueous buffer. Ensure the final DMSO concentration is < 1% to avoid cytotoxicity.

Part 3: Experimental Protocols

As exact solubility values can vary by batch (polymorph differences) and temperature, researchers must validate solubility in-house.

Protocol A: The "Self-Validating" Shake-Flask Method

Use this protocol to determine exact saturation points for formulation.

Materials:

  • This compound (Solid)

  • Target Solvent (e.g., PBS pH 7.4, DMSO)

  • 0.22 µm Syringe Filter (PTFE for organics, PES for aqueous)

  • HPLC or UV-Vis Spectrophotometer

Step-by-Step Workflow:

  • Supersaturation: Add excess solid (~20 mg) to 1 mL of solvent in a glass vial.

  • Equilibration: Agitate at 25°C for 24 hours (orbital shaker).

    • Check: If solution becomes clear, add more solid until a precipitate persists.

  • Separation: Centrifuge at 10,000 rpm for 5 minutes. Filter the supernatant using a 0.22 µm filter.

    • Pre-saturation: Discard the first 100 µL of filtrate to prevent filter adsorption errors.

  • Quantification: Dilute the filtrate (1:10 or 1:100) and measure concentration via HPLC (UV @ 254 nm) against a standard curve.

Protocol B: Rapid Visual Solubility Test (for Synthesis)

Use this for quick solvent screening during reaction optimization.

  • Weigh 10 mg of compound into a vial.

  • Add solvent in 100 µL increments (starting volume).

  • Vortex for 30 seconds after each addition.

  • Endpoint: Clear solution with no particulates.

    • Calculation: Solubility (mg/mL) = 10 mg / Total Volume Added (mL).

Part 4: Visualization of Workflows

Figure 1: Solubility Determination Workflow

This diagram outlines the logical flow for determining the precise solubility of the compound, ensuring data integrity through filtration and validated quantification.

SolubilityWorkflow Start Start: Weigh Excess Solid (~20 mg) AddSolvent Add 1 mL Target Solvent Start->AddSolvent Agitate Agitate @ 25°C (24 hrs) Ensure Solid Persists AddSolvent->Agitate Centrifuge Centrifuge & Filter (0.22 µm PTFE/PES) Agitate->Centrifuge Equilibrium Reached Dilute Dilute Filtrate (Prevent Precipitation) Centrifuge->Dilute Clear Supernatant Analyze Quantify via HPLC/UV (vs Standard Curve) Dilute->Analyze Calc Calculate Solubility (mg/mL) Analyze->Calc

Caption: Step-by-step gravimetric/HPLC workflow for determining thermodynamic solubility.

Figure 2: Solvent Selection Decision Tree

A logic gate for researchers to select the appropriate solvent based on the intended application (Synthesis vs. Assay).

SolventSelection Purpose Intended Application? Synth Peptide Synthesis / Reaction Purpose->Synth Chemistry Purify Purification / Recrystallization Purpose->Purify Processing Assay Biological Assay Purpose->Assay Biology Coupling Coupling Reaction? Synth->Coupling DMF Use DMF or NMP (High Sol + Inert) Coupling->DMF Recryst Recrystallization? Purify->Recryst HydroAlc Use EtOH/Water or Isoelectric Ppt (pH 6) Recryst->HydroAlc Stock Make Stock Soln Assay->Stock DMSO 100% DMSO Stock (Dilute to <1% in Buffer) Stock->DMSO

Caption: Decision tree for selecting the optimal solvent system based on experimental context.

Part 5: References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 4652, 4-Chloro-DL-phenylalanine. Retrieved from [Link].

  • Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. University of Rhode Island, Open Access Dissertations. Retrieved from [Link].

An In-depth Technical Guide on the Thermodynamic Stability of 4-Chloro-3-fluorophenyl-DL-alanine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The thermodynamic stability of an active pharmaceutical ingredient (API) is a cornerstone of drug development, profoundly influencing its safety, efficacy, and shelf-life. This guide provides a comprehensive technical overview of the methodologies used to assess the thermodynamic stability of 4-Chloro-3-fluorophenyl-DL-alanine derivatives, a class of synthetic amino acids with potential therapeutic applications. We will delve into the theoretical underpinnings of thermodynamic stability, explore robust experimental techniques for its characterization, and outline computational approaches for predictive analysis. This document is intended to serve as a practical resource for researchers and scientists, offering field-proven insights and detailed protocols to ensure the development of stable and reliable drug candidates.

Introduction: The Critical Role of Thermodynamic Stability in Drug Development

The journey of a drug candidate from discovery to market is fraught with challenges, with stability being a primary hurdle. Thermodynamic stability refers to the tendency of a substance to exist in its lowest energy state under a given set of conditions. For a pharmaceutical solid, this translates to its resistance to chemical degradation or physical transformation into a less desirable form. A thorough understanding of the thermodynamic landscape of an API, such as a this compound derivative, is not merely a regulatory requirement but a fundamental aspect of rational drug design.

Instability can manifest in several ways:

  • Chemical Degradation: Hydrolysis, oxidation, photolysis, or thermolysis can alter the chemical structure of the API, leading to a loss of potency and the formation of potentially toxic degradants.[1]

  • Polymorphism: The ability of a solid to exist in multiple crystalline forms, or polymorphs, is a critical consideration.[2][3][4][5][6] Different polymorphs of the same compound can exhibit significant differences in physical properties, including solubility, bioavailability, and stability.[2][4] The conversion from a metastable to a more stable, but less soluble, polymorph can have disastrous consequences for a drug's efficacy.[2]

  • Solvate/Hydrate Formation: The incorporation of solvent molecules into the crystal lattice can lead to the formation of solvates or hydrates, which can also impact the physical and chemical properties of the drug substance.

The halogenation of the phenyl ring in phenylalanine derivatives, such as the introduction of chlorine and fluorine, can significantly influence the molecule's electronic properties, hydrophobicity, and intermolecular interactions.[7][8][9][10] These modifications can, in turn, affect the thermodynamic stability of the resulting crystal lattice. Therefore, a comprehensive evaluation of the thermodynamic stability of this compound derivatives is paramount.

Strategic Framework for Stability Assessment

A robust stability assessment program for novel drug candidates like this compound derivatives should be multi-faceted, integrating both experimental and computational approaches. The goal is to identify the most stable form of the API and to understand its degradation pathways under various stress conditions.

Stability_Assessment_Workflow cluster_experimental Experimental Characterization cluster_computational Computational Prediction Forced_Degradation Forced Degradation Studies (Stress Testing) Data_Analysis Data Analysis & Interpretation Forced_Degradation->Data_Analysis Thermal_Analysis Thermal Analysis (DSC, TGA) Thermal_Analysis->Data_Analysis Polymorph_Screening Polymorph & Solvate Screening Polymorph_Screening->Data_Analysis QM_MM Quantum Mechanics (QM) & Molecular Mechanics (MM) ML_Models Machine Learning Models QM_MM->ML_Models ML_Models->Data_Analysis API_Synthesis API Synthesis & Purification API_Synthesis->Forced_Degradation API_Synthesis->Thermal_Analysis API_Synthesis->Polymorph_Screening API_Synthesis->QM_MM Stable_Form_Selection Selection of Stable Form for Development Data_Analysis->Stable_Form_Selection

Caption: Integrated workflow for assessing the thermodynamic stability of API derivatives.

Experimental Methodologies for Stability Profiling

A cornerstone of stability assessment is subjecting the API to stress conditions that are more severe than those it will encounter during storage and use.[1][11] This "forced degradation" or "stress testing" approach helps to identify potential degradation products and pathways, which is crucial for developing stability-indicating analytical methods.[1][12][13]

Forced Degradation Studies

Forced degradation studies are designed to accelerate the chemical degradation of a drug substance to identify its likely degradation products and establish its intrinsic stability.[1] The International Council for Harmonisation (ICH) guidelines, specifically Q1A(R2), provide a framework for these studies.[11]

Typical Stress Conditions:

Stress ConditionTypical ParametersRationale
Acid Hydrolysis 0.1 M - 1 M HCl at room temperature to 60°CTo assess stability in acidic environments.
Base Hydrolysis 0.1 M - 1 M NaOH at room temperature to 60°CTo evaluate stability in alkaline conditions.
Oxidation 3% - 30% H₂O₂ at room temperatureTo determine susceptibility to oxidative degradation.
Thermal Stress Dry heat (e.g., 60°C, 80°C)To investigate the effect of temperature on stability.
Photostability Exposure to light (ICH Q1B guidelines)To assess degradation upon exposure to light.
Humidity High relative humidity (e.g., 75% RH) at elevated temperaturesTo evaluate the impact of moisture on stability.

Protocol: Forced Degradation of a this compound Derivative

  • Sample Preparation: Prepare solutions of the API in appropriate solvents (e.g., water, methanol) at a known concentration (e.g., 1 mg/mL).

  • Stress Application:

    • Hydrolysis: Add an equal volume of the appropriate acid or base to the API solution.

    • Oxidation: Add the specified concentration of hydrogen peroxide to the API solution.

    • Thermal: Store the solid API or its solution at the desired temperature.

    • Photostability: Expose the API (solid and in solution) to a light source as per ICH Q1B.

  • Time Points: Sample the stressed solutions at various time intervals (e.g., 0, 2, 4, 8, 24 hours).

  • Analysis: Analyze the samples using a validated stability-indicating High-Performance Liquid Chromatography (HPLC) method with a diode-array detector to separate and quantify the parent drug and any degradation products.[13]

  • Target Degradation: The goal is to achieve 5-20% degradation of the active ingredient to ensure that degradation products are detectable without excessive breakdown of the main component.[11][12]

Thermal Analysis Techniques

Thermal analysis techniques are indispensable for characterizing the physical properties and stability of pharmaceutical solids.

DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[14] It is a powerful tool for:

  • Determining the melting point and enthalpy of fusion.

  • Identifying and characterizing polymorphs, which will have distinct melting points and enthalpies of fusion.[15]

  • Studying desolvation and dehydration events.[15]

  • Assessing the thermal stability of proteins and other biomolecules.[14][16][17][18][19]

Protocol: DSC Analysis

  • Sample Preparation: Accurately weigh 2-5 mg of the this compound derivative into an aluminum DSC pan.

  • Instrument Setup: Place the sample pan and an empty reference pan in the DSC cell.

  • Heating Program: Heat the sample at a constant rate (e.g., 10°C/min) over a specified temperature range (e.g., 25°C to 300°C) under a nitrogen purge.

  • Data Analysis: The resulting thermogram will show endothermic (melting, desolvation) and exothermic (crystallization, decomposition) events.

TGA measures the change in mass of a sample as a function of temperature.[15][20][21][22] It is used to:

  • Determine the amount of volatile content (e.g., water, residual solvents).[15][20]

  • Assess thermal stability and decomposition patterns.[21][22]

  • Study dehydration and desolvation processes.[15]

Protocol: TGA Analysis

  • Sample Preparation: Place a known amount (5-10 mg) of the sample in a TGA pan.

  • Instrument Setup: Place the pan in the TGA furnace.

  • Heating Program: Heat the sample at a controlled rate (e.g., 10°C/min) in a controlled atmosphere (e.g., nitrogen, air).[20]

  • Data Analysis: The TGA curve plots the percentage of weight loss versus temperature, indicating the temperatures at which volatile components are lost and decomposition occurs.

Thermal_Analysis_Workflow cluster_dsc Differential Scanning Calorimetry (DSC) cluster_tga Thermogravimetric Analysis (TGA) Sample API Sample DSC_Instrument DSC Instrument Sample->DSC_Instrument TGA_Instrument TGA Instrument Sample->TGA_Instrument DSC_Thermogram DSC Thermogram (Heat Flow vs. Temp) DSC_Instrument->DSC_Thermogram Data_Interpretation Data Interpretation: - Melting Point - Polymorphism - Decomposition Temp. - Solvent Content DSC_Thermogram->Data_Interpretation TGA_Curve TGA Curve (% Weight Loss vs. Temp) TGA_Instrument->TGA_Curve TGA_Curve->Data_Interpretation

Caption: Workflow for thermal analysis of pharmaceutical solids.

Computational Approaches to Predicting Thermodynamic Stability

Computational methods offer a powerful and cost-effective way to predict the thermodynamic properties of molecules and crystals, complementing experimental data.[23][24]

Quantum Mechanics (QM) and Molecular Mechanics (MM)
  • Quantum Mechanics (QM): Methods like Density Functional Theory (DFT) can provide highly accurate predictions of molecular geometries, electronic structures, and energies.[24] These calculations are crucial for understanding the intrinsic stability of a molecule and the energetic landscape of different conformers. The introduction of fluorine and chlorine atoms can significantly alter the electrostatic potential of the phenyl ring, which can be modeled using QM methods.[25][26]

  • Molecular Mechanics (MM): MM methods use classical physics to model the interactions between atoms. While less accurate than QM, they are computationally much faster and can be used to study larger systems, such as crystal lattices.

Crystal Structure Prediction (CSP)

CSP algorithms aim to predict the most stable crystal structures (polymorphs) of a molecule from its chemical diagram alone. These methods typically involve generating a large number of plausible crystal packing arrangements and then ranking them based on their calculated lattice energies.

Machine Learning (ML) Models

In recent years, machine learning models have emerged as a promising tool for predicting the thermodynamic stability of materials.[27] By training on large datasets of experimentally determined or computationally calculated stability data, these models can learn the complex relationships between molecular features and thermodynamic properties.

Computational_Workflow cluster_qm Quantum Mechanics (QM) cluster_csp Crystal Structure Prediction (CSP) Molecular_Structure Molecular Structure of This compound derivative DFT Density Functional Theory (DFT) Molecular_Structure->DFT CSP_Algorithm CSP Algorithm Molecular_Structure->CSP_Algorithm Electronic_Properties Electronic Properties: - Conformer Energies - Electrostatic Potential DFT->Electronic_Properties Stability_Prediction Prediction of Relative Thermodynamic Stabilities Electronic_Properties->Stability_Prediction Predicted_Polymorphs Predicted Polymorphs & Lattice Energies CSP_Algorithm->Predicted_Polymorphs Predicted_Polymorphs->Stability_Prediction

Sources

Navigating the Unknown: A Technical Guide to the Safety and Toxicity of 4-Chloro-3-fluorophenyl-DL-alanine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This document is structured to provide a logical progression from fundamental safety considerations to a more nuanced understanding of potential toxicological endpoints. It is imperative to treat 4-Chloro-3-fluorophenyl-DL-alanine with the same level of caution as its most hazardous known analogues until specific data becomes available.

Chemical Identity of this compound and Its Analogs

To establish a foundation for our safety assessment, it is crucial to identify the subject compound and its pertinent structural relatives for which safety data is available. The primary analogues referenced in this guide are DL-4-Chlorophenylalanine and 4-fluoro-L-phenylalanine, which share key structural motifs with our target compound.

Compound Name Structure CAS Number Molecular Formula Molecular Weight
This compound (Structure not available)Not availableC₉H₉ClFNO₂217.63 g/mol [2]
DL-4-Chlorophenylalanine (Structure available in source)7424-00-2[1][3]C₉H₁₀ClNO₂[1][4]199.63 g/mol [3][5]
4-fluoro-L-phenylalanine (Structure available in source)1132-68-9[6]C₉H₁₀FNO₂[6]183.18 g/mol [6]
3-Chloro-DL-phenylalanine (Structure available in source)1956-15-6[7]C₉H₁₀ClNO₂[7]199.63 g/mol [7]

Hazard Identification: An Inferential Analysis

Based on the GHS classifications of its analogues, this compound should be handled as a substance with significant potential for acute toxicity and as a possible skin sensitizer.

GHS Classification Summary of Analogues

Hazard Class DL-4-Chlorophenylalanine 4-fluoro-L-phenylalanine Inferred Hazard for this compound
Acute Toxicity, Oral Category 3 (Toxic if swallowed)[5]Category 4 (Harmful if swallowed)[6]Potentially Toxic to Harmful if swallowed
Skin Sensitization Category 1 (May cause an allergic skin reaction)[5]Not ClassifiedPotential for skin sensitization
Acute Toxicity, Dermal Not ClassifiedCategory 4 (Harmful in contact with skin)[6]Potentially Harmful in contact with skin
Acute Toxicity, Inhalation Not ClassifiedCategory 4 (Harmful if inhaled)[6]Potentially Harmful if inhaled
Skin Corrosion/Irritation Not ClassifiedCategory 2 (Causes skin irritation)[6]Potential to cause skin irritation
Serious Eye Damage/Irritation Not ClassifiedCategory 2 (Causes serious eye irritation)[6]Potential to cause serious eye irritation

Pictograms:

GHS06 (Skull and Crossbones) GHS07 (Exclamation Mark)

Signal Word: Danger[5]

Hazard Statements:

  • H301: Toxic if swallowed.[5]

  • H317: May cause an allergic skin reaction.[5]

  • H312: Harmful in contact with skin.[6]

  • H332: Harmful if inhaled.[6]

  • H315: Causes skin irritation.[6]

  • H319: Causes serious eye irritation.[6]

Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[8]

  • P264: Wash skin thoroughly after handling.[8]

  • P270: Do not eat, drink or smoke when using this product.[8]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[8]

  • P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.[8]

  • P302 + P352: IF ON SKIN: Wash with plenty of water.[9]

  • P405: Store locked up.[9]

  • P501: Dispose of contents/container to an approved waste disposal plant.[8]

Safe Handling, Storage, and Personal Protection

A stringent adherence to safety protocols is paramount when working with this compound. The following recommendations are based on best practices for handling potentially hazardous chemical compounds.

Handling:

  • Work in a well-ventilated area, preferably in a chemical fume hood.

  • Avoid the formation of dust and aerosols.[10]

  • Avoid contact with skin, eyes, and clothing.[11]

  • Use non-sparking tools to prevent ignition.

  • Wash hands thoroughly after handling and before breaks.[10]

Storage:

  • Keep the container tightly closed in a dry, cool, and well-ventilated place.[9][11]

  • Store locked up, away from incompatible materials such as strong oxidizing agents.[11][12]

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear chemical safety goggles or a face shield conforming to EN166 or NIOSH standards.[10][11]

  • Skin Protection: Wear appropriate protective gloves (e.g., nitrile rubber) and a lab coat.[10]

  • Respiratory Protection: If dust is generated, use a NIOSH-approved respirator with a P100 filter.[10]

Physical and Chemical Properties: A Comparative Overview

The physical and chemical properties of this compound are likely to be similar to its analogues.

Property DL-4-Chlorophenylalanine 4-fluoro-L-phenylalanine
Appearance White to off-white powder.[1]White powder or shiny flakes.[12]
Melting Point > 231 °C[1]253-255 °C (decomposes)[12]
Solubility Soluble to 5 mM in water with gentle warming.[3]Slightly soluble in water.[12]

Stability and Reactivity

Based on its analogues, this compound is expected to be stable under normal storage conditions.[4][12]

  • Conditions to Avoid: Incompatible products.[4]

  • Incompatible Materials: Strong oxidizing agents.[4][11][12]

  • Hazardous Decomposition Products: Upon thermal decomposition, it may release nitrogen oxides, carbon monoxide, carbon dioxide, and hydrogen chloride gas.[4]

Toxicological Profile: An Evidence-Based Inference

While specific toxicological data for this compound is lacking, the known bioactivity of its analogues provides critical insights into its potential effects.

Mechanism of Action:

Derivatives of phenylalanine can act as antagonists or inhibitors of metabolic pathways involving natural amino acids. For instance, DL-3-(4-Fluorophenyl)alanine is a known phenylalanine antagonist that can inhibit protein synthesis.[12] Notably, 4-Chloro-DL-phenylalanine is an irreversible inhibitor of tryptophan hydroxylase, the rate-limiting enzyme in the synthesis of serotonin.[3] This property makes it a valuable tool in neuroscience research for depleting serotonin levels in the brain.[3] Given its structural similarity, it is plausible that this compound could exhibit similar inhibitory effects on amino acid metabolism or neurotransmitter synthesis.

Acute Toxicity:

The available data for analogues suggests that this compound may be toxic if swallowed.[5] An LD50 (intraperitoneal) in mice for DL-3-(4-Fluorophenyl)alanine has been reported as > 1 g/kg.[12]

Carcinogenicity, Mutagenicity, and Reproductive Toxicity:

There is no data to suggest that the analogues of this compound are carcinogenic, mutagenic, or have reproductive toxicity.[4][11] However, the absence of evidence is not evidence of absence, and these endpoints should be considered unevaluated for the target compound.

Hypothetical Structure-Toxicity Relationship

The introduction of halogen atoms to the phenyl ring of phenylalanine can significantly alter its biological activity and toxicity. The position and nature of the halogen can influence metabolic stability, receptor binding, and enzyme inhibition.

G A Phenylalanine (Essential Amino Acid) B 4-Chlorophenylalanine (Tryptophan Hydroxylase Inhibitor) A->B Addition of Chloro group C 4-Fluorophenylalanine (Protein Synthesis Inhibitor) A->C Addition of Fluoro group D This compound (Potential for dual inhibitory activity) B->D Addition of Fluoro group C->D Addition of Chloro group G A Seed cells in 96-well plate B Treat with this compound A->B C Incubate for 24-72 hours B->C D Add MTT reagent C->D E Incubate for 2-4 hours D->E F Solubilize formazan crystals E->F G Measure absorbance at 570 nm F->G H Calculate IC50 G->H

Caption: Workflow for an in vitro cytotoxicity assay.

Conclusion

While a dedicated safety and toxicity profile for this compound is yet to be established, a comprehensive analysis of its structural analogues provides a solid foundation for risk assessment and safe handling. The available evidence strongly suggests that this compound should be treated as potentially toxic if ingested and as a possible skin sensitizer. Researchers and drug development professionals must adhere to stringent safety protocols, including the use of appropriate personal protective equipment and handling within a controlled environment. As research on this and similar compounds progresses, it is anticipated that more specific data will become available, allowing for a more refined understanding of its toxicological properties. Until then, a cautious and informed approach is the cornerstone of responsible scientific investigation.

References

  • U.S. Environmental Protection Agency. (2026, February 11). D-Alanine, N-benzoyl-N-(3-chloro-4-fluorophenyl)-, 1-methylethyl ester - Substance Details. Retrieved from [Link]

  • MSDS - Safety Data Sheet. (n.d.). Retrieved from [Link]

  • Chongqing Chemdad Co., Ltd. (n.d.). DL-3-(4-Fluorophenyl)alanine. Retrieved from [Link]

  • Beilstein Journals. (2020, May 15). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Retrieved from [Link]

  • PubMed. (2015, May 15). Synthesis and Evaluation of New 4-Chloro-2-(3-chloro-4-fluorophenyl)-5-(aliphatic/cyclic saturated amino)pyridazin-3(2H)-one Derivatives as Anticancer, Antiangiogenic, and Antioxidant Agents. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 4-Allyloxy-3-chloro-phenylacetyl-(DL)-alanine methyl ester. Retrieved from [Link]

  • PubChem. (n.d.). 4-fluoro-L-phenylalanine. Retrieved from [Link]

  • PubChem. (n.d.). p-Fluorophenylalanine. Retrieved from [Link]

Sources

The Halogen Effect: A Technical Guide to the Electronic Influence of Fluoro and Chloro Substitutions on DL-Alanine

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and drug development professionals, understanding how subtle molecular modifications can dramatically alter the physicochemical properties of a lead compound is paramount. The strategic introduction of halogen atoms, particularly fluorine and chlorine, is a cornerstone of modern drug design, used to modulate everything from metabolic stability to target-binding affinity. This guide provides an in-depth technical exploration of the electronic effects—primarily the inductive effect—of substituting fluorine or chlorine onto the β-carbon of DL-alanine. We will dissect the causative principles, outline robust experimental and computational methods for their characterization, and discuss the implications for pharmaceutical development.

Fundamental Principles: The Inductive Effect of Halogens

The primary electronic perturbation caused by attaching a highly electronegative atom like fluorine or chlorine to an aliphatic carbon chain is the inductive effect (-I effect) . This is the transmission of charge through a chain of atoms in a molecule, resulting in a permanent dipole in a bond.[1]

  • Electronegativity Drives the Effect : Fluorine is the most electronegative element (Pauling scale: 3.98), with chlorine being the next most electronegative halogen (Pauling scale: 3.16).[2] This high electronegativity allows them to powerfully withdraw electron density from the atoms to which they are bonded.

  • Distance Dependence : The inductive effect is potent but diminishes rapidly with distance. Its influence is strongest on the adjacent carbon and becomes progressively weaker along the sigma bond framework.[1][3]

  • Stabilization of Anionic Species : The key consequence of this electron withdrawal is the ability to stabilize nearby negative charges. By pulling electron density away from an anionic center, such as the carboxylate group (COO⁻) of a deprotonated amino acid, the charge is dispersed and the anion becomes more stable.[4][5] A more stable conjugate base corresponds to a stronger parent acid.[4]

While halogens can also exert a resonance effect, this is primarily relevant when they are attached to a π-system, such as an aromatic ring.[6] For aliphatic systems like DL-alanine, the inductive effect is the dominant electronic influence.

Impact on the Physicochemical Properties of DL-Alanine

Substituting a hydrogen atom on the β-carbon of DL-alanine (forming 3-fluoro-DL-alanine or 3-chloro-DL-alanine) fundamentally alters its acidity and basicity due to the powerful -I effect of the halogen.

Acidity of the Carboxylic Acid Group (pKa₁)

The acidity of the carboxylic acid moiety (-COOH) is expected to increase significantly upon halogenation.

  • Mechanism : The electronegative halogen withdraws electron density from the β-carbon, which in turn pulls density from the α-carbon, and subsequently from the carboxylate group. When the carboxylic acid donates its proton, the resulting negative charge on the carboxylate anion is stabilized by this inductive pull.[1] This stabilization makes the deprotonation process more favorable, resulting in a stronger acid and thus a lower pKa₁ value .

  • Fluorine vs. Chlorine : Because fluorine is more electronegative than chlorine, it exerts a stronger inductive effect.[4] Therefore, 3-fluoro-DL-alanine is predicted to be a stronger acid (have a lower pKa₁) than 3-chloro-DL-alanine, which in turn will be more acidic than unsubstituted DL-alanine.[3]

Basicity of the Amino Group (pKa₂)

Conversely, the basicity of the α-amino group (-NH₂) is expected to decrease.

  • Mechanism : The same electron-withdrawing effect that acidifies the carboxyl group also reduces the electron density on the nitrogen atom of the amino group. This makes the lone pair of electrons on the nitrogen less available to accept a proton. A less available lone pair means the amino group is a weaker base.

  • Impact on pKa₂ : The pKa of the conjugate acid of the amine (the α-ammonium group, -NH₃⁺) will be lowered. A lower pKa₂ indicates that the ammonium group is more acidic and will give up its proton more readily, which corresponds to the parent amino group being a weaker base. As with acidity, the effect is expected to be more pronounced with fluorine than with chlorine.

Comparative Data Summary

While precise experimental pKa values for 3-halogenated alanines are not widely cataloged, the expected trends based on established chemical principles are clear.

CompoundStructurePauling Electronegativity of Substituent (X)Predicted pKa₁ TrendPredicted pKa₂ Trend
DL-Alanine H-2.20~2.35[7]~9.87[7]
3-Chloro-DL-Alanine Cl-3.16[2]< 2.35< 9.87
3-Fluoro-DL-Alanine F-3.98[2]< pKa₁ of Chloro-Alanine< pKa₂ of Chloro-Alanine

Experimental and Computational Characterization

To empirically validate and quantify these electronic effects, researchers can employ a combination of wet-lab experimentation and in-silico modeling.

Potentiometric Titration for pKa Determination

Potentiometric titration is a high-precision technique for determining the pKa values of ionizable groups. The process involves the gradual addition of a titrant (e.g., NaOH) to a solution of the amino acid while monitoring the pH with a calibrated electrode.

  • Preparation :

    • Calibrate a pH meter using standard buffers (e.g., pH 4, 7, and 10).[8]

    • Prepare a standardized solution of ~0.1 M NaOH, ensuring it is carbonate-free.

    • Accurately prepare a solution of the halogenated alanine (e.g., 20 mL of a 10 mM solution) in deionized water. To ensure both pKa values can be determined, initially acidify the solution to ~pH 1.5-2.0 with a small amount of 0.1 M HCl.[8]

    • Maintain a constant ionic strength using a background electrolyte like 0.15 M KCl.[8]

  • Titration :

    • Place the amino acid solution in a jacketed vessel to maintain a constant temperature.

    • Immerse the calibrated pH electrode and a magnetic stir bar.

    • Add the standardized NaOH titrant in small, precise increments (e.g., 0.1-0.2 mL).

    • After each addition, allow the pH reading to stabilize before recording the value and the total volume of titrant added.

    • Continue the titration until the pH reaches ~12-12.5.[8]

  • Data Analysis :

    • Plot the measured pH (y-axis) against the volume of NaOH added (x-axis) to generate a titration curve.

    • The curve will show two equivalence points, corresponding to the titration of the acidified carboxyl group and the ammonium group.

    • The pKa₁ is the pH at the first half-equivalence point (the midpoint of the first buffer region).

    • The pKa₂ is the pH at the second half-equivalence point (the midpoint of the second buffer region).[9]

G cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis prep1 Calibrate pH Meter prep2 Prepare Standardized 0.1 M NaOH prep1->prep2 prep3 Prepare Acidified Amino Acid Solution (e.g., 10 mM in 0.15M KCl) prep2->prep3 titrate1 Add NaOH Titrant in Increments prep3->titrate1 titrate2 Record pH and Volume Added titrate1->titrate2 analysis1 Plot pH vs. Volume NaOH titrate2->analysis1 analysis2 Identify Half-Equivalence Points on Curve analysis1->analysis2 analysis3 Determine pKa Values (pKa = pH at midpoint) analysis2->analysis3

Workflow for pKa determination by potentiometric titration.
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides a detailed view of the electronic environment around each nucleus (¹H, ¹³C, ¹⁹F). The electron-withdrawing halogen deshields adjacent nuclei, causing their resonance signals to shift to a higher frequency (downfield).

  • ¹³C NMR : The carbon atom directly bonded to the halogen (Cβ) will experience the largest downfield shift. The effect will also be observed, to a lesser extent, on the α-carbon (Cα) and the carboxyl carbon (C=O). Comparing the ¹³C spectra of alanine, 3-chloroalanine, and 3-fluoroalanine would reveal a progressive downfield shift of the Cβ and Cα signals, with the shifts for the fluoro derivative being the most significant.

  • ¹H NMR : Similarly, the protons on the β-carbon (-CH₂X) and the α-carbon (-CH(NH₂)-) will be shifted downfield compared to unsubstituted alanine.

  • ¹⁹F NMR : This technique is highly sensitive and can provide direct information about the fluorine's environment. Furthermore, ¹³C-¹⁹F coupling can provide additional structural confirmation.[10]

Computational Chemistry: Density Functional Theory (DFT)

DFT is a powerful computational method for modeling electronic structure and predicting physicochemical properties.[7] It allows for the visualization of electron density and the calculation of properties that are difficult or time-consuming to measure experimentally.

  • Structure Optimization : Build the 3D structures of DL-alanine, 3-fluoro-DL-alanine, and 3-chloro-DL-alanine. Perform a geometry optimization using a suitable functional (e.g., B3LYP) and basis set (e.g., 6-31G*) to find the lowest energy conformation.[11]

  • Property Calculation :

    • Electrostatic Potential Maps : Calculate and visualize the molecular electrostatic potential (MEP). This will graphically show the electron-poor regions (blue) induced by the halogens.

    • pKa Prediction : Use established theoretical protocols, often involving calculating the Gibbs free energies of the protonated and deprotonated species in a continuum solvent model (like COSMO), to predict pKa values.[11]

    • NMR Shielding Tensors : Calculate the NMR shielding tensors to predict ¹³C and ¹H chemical shifts, which can then be compared to experimental data.

G cluster_outputs Calculated Properties start Input: Molecular Structure (e.g., SMILES) opt Geometry Optimization (e.g., B3LYP/6-31G*) start->opt prop1 Electrostatic Potential Map opt->prop1 prop2 Predicted pKa Values (via ΔG calculation) opt->prop2 prop3 Predicted NMR Chemical Shifts opt->prop3

Generalized workflow for DFT-based property prediction.

Implications for Drug Development

The electronic modifications induced by fluoro and chloro substitutions have profound, practical consequences in drug design.

  • Modulating pKa for Optimal PK/PD : The pKa of ionizable groups is a critical determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) profile. By substituting a halogen, a chemist can fine-tune the pKa of a nearby acidic or basic center to control the molecule's charge state at physiological pH (7.4). This can enhance membrane permeability (favoring the neutral form) or improve aqueous solubility (favoring the charged form).

  • Enhancing Target Interactions : The electron-poor region created by the halogen can participate in favorable non-covalent interactions, such as halogen bonds, with electron-rich pockets (e.g., containing backbone carbonyls) in a protein target, thereby increasing binding affinity and selectivity.[12][13]

  • Improving Metabolic Stability : Replacing a metabolically labile C-H bond with a stronger C-F bond can block oxidative metabolism by cytochrome P450 enzymes, increasing the drug's half-life.[10]

Conclusion

The substitution of fluorine and chlorine on the aliphatic side chain of DL-alanine provides a clear and instructive example of the inductive effect in action. These electronegative atoms powerfully withdraw electron density, leading to a predictable increase in the acidity of the carboxylic acid group and a decrease in the basicity of the amino group. The magnitude of this effect is directly related to the halogen's electronegativity, making the influence of fluorine more pronounced than that of chlorine. These electronic perturbations can be precisely quantified through potentiometric titration, observed spectroscopically via NMR, and accurately modeled using DFT calculations. For drug development professionals, mastering the application of these electronic effects is not merely an academic exercise; it is a fundamental tool for the rational design of safer, more effective therapeutics.

References

  • Structural Effects on Acidity and Basicity. (n.d.). Chemical Bonding and Organic Chemistry.
  • Ismail, H., et al. (2026, January 20). Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. RSC Medicinal Chemistry.
  • The Organic Chemistry Tutor. (2023, February 17). Inductive Effect - Acids and Bases [Video]. YouTube.
  • Why does Fluorine have a more inductive force than Chlorine? (2021, August 14). Reddit.
  • D'Andrea, L. D., et al. (n.d.). Natural and Synthetic Halogenated Amino Acids—Structural and Bioactive Features in Antimicrobial Peptides and Peptidomimetics. MDPI.
  • Kurczab, R., et al. (2018). Amino Acid Hot Spots of Halogen Bonding: A Combined Theoretical and Experimental Case Study of the 5-HT7 Receptor. Journal of Medicinal Chemistry, 61(19), 8717–8733.
  • Substituent Effects on Acidity. (2021, December 27). Chemistry LibreTexts.
  • Measurement of Acidity (pKA). (n.d.). ECETOC.
  • Protocol for Determining pKa Using Potentiometric Titration. (n.d.). Creative Bioarray.
  • DFT-Surface. (n.d.). GitHub.
  • Kurczab, R., et al. (2018, October 11). Amino Acid Hot Spots of Halogen Bonding: A Combined Theoretical and Experimental Case Study of the 5-HT7 Receptor. PubMed.
  • Insights into enzymatic halogenation from computational studies. (n.d.). PubMed Central.
  • An Explanation of Substituent Effects. (n.d.). Fundamentals of Organic Chemistry.
  • pKa values of amino acids. (n.d.). Star Republic: Guide for Biologists.
  • Development of Methods for the Determination of pKa Values. (n.d.). PubMed Central.
  • Halogenated ligands and their interactions with amino acids: Implications for structure–activity and structure–toxicity relationships. (n.d.). ResearchGate.
  • A New Method for the Reliable Detection of 13C Multiplets of Fluorine Containing Compounds. (n.d.). ACD/Labs.
  • Determination of Pka and Pi Values of Amino Acids Through Titration. (2020, January 6). Scribd.
  • Best Practice DFT Protocols for Basic Molecular Computational Chemistry. (2022, April 26). ResearchGate.
  • pH-titration of amino acids and small peptides, and estimation of isoelectric point (pI). (n.d.).
  • A Computational Protocol Combining DFT and Cheminformatics for Prediction of pH-Dependent Redox Potentials. (2021, June 29). MDPI.
  • Halogenated ligands and their interactions with amino acids: implications for structure-activity and structure-toxicity relationships. (2008, September 15). PubMed.
  • Computational Tools To Model Halogen Bonds in Medicinal Chemistry. (n.d.). ResearchGate.
  • Best Practice DFT Protocols for Basic Molecular Computational Chemistry. (2022, April 5). ChemRxiv.
  • Alanine has pKa values of 2.34 and 9.69. Therefore, alanine exist... (n.d.). Pearson+.
  • Natural and Synthetic Halogenated Amino Acids—Structural and Bioactive Features in Antimicrobial Peptides and Peptidomimetics. (n.d.). ResearchGate.
  • 3-Fluoro-D-alanine. (n.d.). Merck Index.
  • Quantitative 1H Nuclear Magnetic Resonance (qNMR) of Aromatic Amino Acids for Protein Quantification. (2023, January 23). MDPI.
  • Application of the Halogen Bond in Protein Systems. (2017, May 23). Biochemistry.

Sources

A Guide to 4-Chloro-3-fluorophenyl-DL-alanine in Peptide Design: Leveraging Halogenation for Enhanced Function

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern peptide engineering and drug discovery, the strategic incorporation of unnatural amino acids (UAAs) is a cornerstone for enhancing the therapeutic potential of peptide-based molecules.[1][2] These non-proteinogenic building blocks offer a vast chemical space to modulate critical properties such as proteolytic stability, conformational rigidity, and binding affinity.[3][4] Among the diverse array of UAAs, halogenated amino acids, particularly substituted phenylalanines, have garnered significant attention for their unique ability to fine-tune electronic and steric interactions.[5][6][7] This technical guide provides an in-depth exploration of 4-Chloro-3-fluorophenyl-DL-alanine, a novel UAA, and its potential applications in peptide design. While direct literature on this specific di-halogenated phenylalanine is emerging, this document synthesizes established principles from related halogenated analogs and solid-phase peptide synthesis (SPPS) to provide a predictive framework for its use.

The Rationale for this compound in Peptide Scaffolds

The introduction of chlorine and fluorine atoms onto the phenyl ring of alanine offers a multifaceted approach to peptide modification. The distinct electronegativity and atomic radii of these halogens can induce significant changes in the local electronic environment and steric profile of the amino acid side chain.[6] This, in turn, can influence:

  • Proteolytic Stability: The presence of bulky and electronegative halogen atoms can sterically hinder the approach of proteases, thereby increasing the peptide's resistance to enzymatic degradation and prolonging its in-vivo half-life.[4]

  • Conformational Control: Halogen atoms can participate in non-covalent interactions, such as halogen bonding, which can influence local peptide conformation and stabilize secondary structures like β-turns or helical motifs.[8] This can be crucial for pre-organizing a peptide into a bioactive conformation.

  • Modulation of Protein-Protein Interactions (PPIs): The altered electronic nature of the aromatic ring can modulate cation-π, π-π, and other non-covalent interactions at the interface of a peptide-protein complex, potentially enhancing binding affinity and selectivity.[9]

  • Probing Binding Pockets: The unique NMR spectral properties of fluorine (¹⁹F) can be exploited as a sensitive probe to study peptide-protein interactions and characterize the binding environment.

Synthesis of Fmoc-4-Chloro-3-fluorophenyl-DL-alanine: A Proposed Pathway

The successful incorporation of any UAA into a peptide via Solid-Phase Peptide Synthesis (SPPS) necessitates its availability as an N-α-Fmoc protected derivative.[3][10] While a definitive published synthesis for Fmoc-4-Chloro-3-fluorophenyl-DL-alanine is not yet widely available, a plausible synthetic route can be extrapolated from established organometallic and amino acid synthesis methodologies.[5][11]

A potential synthetic approach could involve a multi-step process starting from a commercially available halogenated benzene derivative, followed by the introduction of the alanine side chain and subsequent protection of the amino group.

G cluster_synthesis Proposed Synthesis of Fmoc-4-Chloro-3-fluorophenyl-DL-alanine start 4-Bromo-1-chloro-2-fluorobenzene step1 Introduction of an acetyl group (e.g., Friedel-Crafts acylation) start->step1 step2 Conversion to a suitable precursor for aminomethylation (e.g., α-bromination) step1->step2 step3 Amination and formation of the DL-alanine backbone step2->step3 step4 N-α-Fmoc protection step3->step4 end Fmoc-4-Chloro-3-fluorophenyl-DL-alanine step4->end

Figure 1: A high-level proposed synthetic workflow for Fmoc-4-Chloro-3-fluorophenyl-DL-alanine.

This proposed pathway is a conceptual framework and would require empirical optimization of reaction conditions and purification strategies. The availability of related compounds like Fmoc-4-chloro-D-phenylalanine and Fmoc-3,4-dichloro-D-phenylalanine from commercial suppliers suggests that such syntheses are feasible.[][13]

Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)

The incorporation of Fmoc-4-Chloro-3-fluorophenyl-DL-alanine into a growing peptide chain would follow standard Fmoc-based SPPS protocols.[10][14] The workflow is a cyclical process of deprotection, coupling, and washing.

G cluster_spps Fmoc-SPPS Cycle for Incorporating this compound resin Resin-Bound Peptide (N-terminal Fmoc) deprotection Fmoc Deprotection (e.g., 20% Piperidine in DMF) resin->deprotection wash1 Washing (DMF) deprotection->wash1 coupling Coupling of Fmoc-4-Chloro-3-fluorophenyl-DL-alanine (e.g., HATU/DIPEA in DMF) wash1->coupling wash2 Washing (DMF) coupling->wash2 next_cycle Ready for next amino acid coupling wash2->next_cycle

Figure 2: The iterative cycle of Fmoc-SPPS for peptide chain elongation.

Detailed Experimental Protocol: A General Framework

The following protocol outlines the manual solid-phase synthesis of a hypothetical peptide containing this compound.

Materials:

  • Fmoc-Rink Amide resin (or other suitable resin depending on the desired C-terminus)

  • Fmoc-protected amino acids (including Fmoc-4-Chloro-3-fluorophenyl-DL-alanine)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Deprotection solution: 20% (v/v) piperidine in DMF

  • Coupling reagents: O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Washing solvents: DMF, DCM, Isopropanol (IPA)

  • Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water)

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the resin in DMF in a suitable reaction vessel for at least 30 minutes.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add the deprotection solution to the resin and agitate for 3 minutes.

    • Drain and repeat the deprotection step for 10 minutes.

    • Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).

  • Amino Acid Coupling:

    • In a separate vial, dissolve 3-5 equivalents of the Fmoc-amino acid (e.g., Fmoc-4-Chloro-3-fluorophenyl-DL-alanine) and a slightly lower molar equivalent of HATU in DMF.

    • Add 6-10 equivalents of DIPEA to the activation mixture and allow it to pre-activate for 1-2 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction mixture for 1-2 hours at room temperature.

    • Monitor the coupling reaction using a qualitative ninhydrin test. A negative test (beads remain colorless) indicates complete coupling.

  • Washing: After complete coupling, drain the reaction mixture and wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).

  • Chain Elongation: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.

  • Final Deprotection: After the final coupling, perform a final Fmoc deprotection (step 2).

  • Cleavage and Deprotection:

    • Wash the peptide-resin with DCM and dry it under a stream of nitrogen.

    • Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.

    • Dry the crude peptide under vacuum.

  • Purification and Analysis: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) and verify its identity and purity by mass spectrometry (e.g., LC-MS or MALDI-TOF).

Structural and Functional Implications: A Predictive Analysis

The incorporation of this compound is anticipated to have notable effects on the structure and function of peptides.

Quantitative Data Summary (Hypothetical)

The following table presents a hypothetical comparison of a model peptide with and without this compound, based on expected trends from related halogenated amino acids.

PropertyModel Peptide (with Phenylalanine)Model Peptide (with 4-Chloro-3-fluorophenyl-alanine)Anticipated Rationale
Proteolytic Stability (t½ in plasma) ~ 5 min> 30 minSteric hindrance from halogen atoms at the cleavage site.
Binding Affinity (KD) to Target X 500 nM150 nMAltered electronic properties of the aromatic ring enhancing interactions within the binding pocket.
Helical Content (at 20°C) 25%35%Potential for halogen bonding and favorable hydrophobic interactions stabilizing the helical fold.
Structural Analysis and Molecular Modeling

To elucidate the precise structural consequences of incorporating this compound, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and molecular dynamics (MD) simulations would be indispensable.[15][16][17]

  • NMR Spectroscopy: 2D NMR techniques (COSY, TOCSY, NOESY) would be employed to determine the solution structure of the modified peptide.[18][19] The presence of the ¹⁹F nucleus provides a unique handle for ¹⁹F NMR studies, which are highly sensitive to the local chemical environment and can provide valuable insights into peptide conformation and binding.[16]

  • Molecular Modeling: In silico modeling can predict the conformational preferences of the modified peptide and visualize its interactions with a target protein.[20][21] This can aid in the rational design of second-generation analogs with improved properties.

Case Study: A Hypothetical Application in Drug Discovery

Objective: To enhance the binding affinity and proteolytic stability of a known peptide inhibitor of a key protein-protein interaction in a cancer signaling pathway.

Methodology:

  • Peptide Selection: A 10-mer peptide with a known phenylalanine residue critical for binding is chosen as the lead compound.

  • Analog Design: A series of analogs are synthesized, including one where the critical phenylalanine is replaced with this compound.

  • In Vitro Evaluation:

    • The proteolytic stability of the parent peptide and its analogs is assessed in human plasma.

    • The binding affinity of the peptides to the target protein is determined using techniques such as Isothermal Titration Calorimetry (ITC) or Surface Plasmon Resonance (SPR).

  • Structural Studies: The solution structure of the most promising analog is determined by NMR spectroscopy to understand the structural basis for its enhanced activity.

Expected Outcome: The this compound containing analog is expected to exhibit significantly increased plasma stability and a 3-5 fold improvement in binding affinity compared to the parent peptide. Structural analysis would likely reveal a more pre-organized conformation of the modified peptide, with the halogenated phenyl ring making favorable interactions within a hydrophobic pocket of the target protein.

Conclusion and Future Directions

This compound represents a promising, albeit underexplored, tool in the peptide chemist's arsenal. Its unique combination of steric and electronic properties offers a powerful strategy for enhancing the drug-like properties of therapeutic peptides.[4][6] While further research is needed to fully characterize its synthesis and impact on peptide structure and function, the foundational knowledge from related halogenated amino acids provides a strong basis for its successful application. Future work should focus on developing an efficient and scalable synthesis of the Fmoc-protected monomer and systematically evaluating its effects in a variety of peptide scaffolds and biological contexts. The continued exploration of such novel building blocks will undoubtedly pave the way for the next generation of peptide-based therapeutics.

References

  • Nowick, J. S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
  • Solid-phase peptide synthesis. (2014). RSC Advances, 4(55), 29135-29154.
  • Marquardt, A., & Eifler-Lima, V. L. (2013). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. Current Organic Synthesis, 10(6), 834-853.
  • El-Faham, A., & Albericio, F. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Beilstein Journal of Organic Chemistry, 16, 91-118.
  • Zerbe, O., & Bader, B. (n.d.). Peptide/Protein NMR. University of Zurich.
  • Jackson, R. F., & Wythes, M. J. (1996). Direct synthesis of Fmoc-protected amino acids using organozinc chemistry: application to polymethoxylated phenylalanines and 4-oxoamino acids. Journal of the Chemical Society, Perkin Transactions 1, (13), 1593-1594.
  • Analyzing Functional Interactions of Designed Peptides by NMR Spectroscopy. (2022). Chapman University Digital Commons.
  • (s)-n-Fmoc-4-chlorophenylalanine. (n.d.). PubChem. Retrieved from [Link]

  • King, G. F., & Mobli, M. (2010). Determination of peptide and protein structures using NMR Spectroscopy. In Comprehensive Natural Products II: Chemistry and Biology (pp. 280-325). Elsevier.
  • Scharbert, B., & Strodel, B. (2025). Innovative strategies for modeling peptide-protein interactions and rational peptide drug design. Current Opinion in Structural Biology, 93, 103083.
  • Analysis of peptide structure using NMR spectroscopy. (n.d.). ResearchGate. Retrieved from [Link]

  • 3D-model showing the four lead structures of designed peptides. (n.d.). ResearchGate. Retrieved from [Link]

  • Li, Y., et al. (2022). Fluorinated Protein and Peptide Materials for Biomedical Applications. International Journal of Molecular Sciences, 23(19), 11598.
  • The Impact of Fluorine: Exploring the Role of DL-3-(3-fluorophenyl)alanine in Chemical Innovation. (2026, February 15). NINGBO INNO PHARMCHEM CO.,LTD.
  • Korytowski, W., & Girotti, A. W. (2002). Behavior of fluorinated analogs of L-(3,4-dihydroxyphenyl)alanine and L-threo-(3,4-dihydroxyphenyl)serine as substrates for Dopa decarboxylase.
  • Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. (2025). European Journal of Medicinal Chemistry, 294, 117735.
  • Unveiling the Structural Impact of 4-Fluorophenylalanine Incorporation in Peptides: A Compar
  • Computational Modeling of the Interactions between DPP IV and Hemorphins. (2024). International Journal of Molecular Sciences, 25(5), 2959.

Sources

Methodological & Application

Application Notes and Protocols for the Synthesis of Peptides Incorporating 4-Chloro-3-fluorophenyl-DL-alanine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of Halogenated Phenylalanine Analogs in Peptide Drug Discovery

The incorporation of non-natural amino acids into peptide sequences is a cornerstone of modern drug discovery, enabling the fine-tuning of pharmacological properties such as potency, selectivity, and metabolic stability.[1] Among these, halogenated amino acids, particularly fluorinated and chlorinated phenylalanine derivatives, have garnered significant interest. The introduction of fluorine and chlorine atoms onto the phenyl ring of phenylalanine can profoundly influence the electronic and conformational properties of the resulting peptide.[2] 4-Chloro-3-fluorophenyl-DL-alanine, a synthetically accessible unnatural amino acid, presents a unique combination of electronic effects that can modulate peptide structure and function, making it a valuable building block for the development of novel peptide therapeutics.

This comprehensive guide provides detailed protocols for the efficient incorporation of this compound into peptide sequences using solid-phase peptide synthesis (SPPS). We will delve into the critical aspects of the synthesis, from the selection of appropriate protecting groups and coupling reagents to the final cleavage, deprotection, and purification of the target peptide. The methodologies described herein are designed to provide researchers, scientists, and drug development professionals with a robust framework for the successful synthesis of peptides containing this unique halogenated amino acid.

Core Principles and Considerations for Incorporating this compound

The successful synthesis of peptides containing this compound hinges on a thorough understanding of the principles of SPPS and the specific challenges posed by this unnatural amino acid.[3] The electron-withdrawing nature of the chloro and fluoro substituents can influence the reactivity of the amino acid, potentially requiring optimized coupling conditions.

Protecting Group Strategy

For the stepwise elongation of the peptide chain, a suitable protecting group for the α-amino group of this compound is essential to prevent unwanted side reactions.[4] The most widely adopted strategy in modern SPPS is the use of the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group for temporary Nα-protection, in conjunction with acid-labile side-chain protecting groups (the Fmoc/tBu strategy).[3][5] This approach offers the advantage of mild deprotection conditions, which helps to preserve the integrity of the growing peptide chain.[6]

Choice of Solid Support

The selection of the solid support, or resin, is dictated by the desired C-terminal functionality of the final peptide (acid or amide). For the synthesis of peptide acids, resins such as 2-chlorotrityl chloride (2-CTC) or pre-loaded Wang resins are commonly employed. For peptide amides, Rink amide or Sieber amide resins are the preferred choices.

Detailed Protocols for Solid-Phase Peptide Synthesis (SPPS)

The following protocols are based on the well-established Fmoc/tBu strategy for SPPS.[3]

Materials and Reagents
  • Fmoc-4-Chloro-3-fluorophenyl-DL-alanine

  • Appropriate resin (e.g., 2-CTC for C-terminal acid, Rink amide for C-terminal amide)

  • Standard Fmoc-protected proteinogenic amino acids

  • Coupling Reagents:

    • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate)[7]

    • HBTU (N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate)

    • PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate)

  • Bases:

    • N,N-Diisopropylethylamine (DIPEA)

    • Piperidine

  • Solvents:

    • N,N-Dimethylformamide (DMF), peptide synthesis grade

    • Dichloromethane (DCM)

  • Cleavage and Deprotection Reagents:

    • Trifluoroacetic acid (TFA)[8]

    • Scavengers (e.g., triisopropylsilane (TIS), water, 1,2-ethanedithiol (EDT))[8]

  • Purification and Analysis:

    • Reversed-phase high-performance liquid chromatography (RP-HPLC) system[9]

    • Acetonitrile (ACN), HPLC grade

    • Water, HPLC grade

    • Trifluoroacetic acid (TFA), HPLC grade

    • Mass spectrometer (e.g., ESI-MS)

Experimental Workflow for SPPS

The synthesis of a peptide incorporating this compound follows a cyclical process of deprotection and coupling.

Diagram 1: SPPS Cycle for Incorporating this compound

SPPS_Cycle start Start: Resin Swelling deprotection Fmoc Deprotection (20% Piperidine in DMF) start->deprotection wash1 Wash (DMF) deprotection->wash1 coupling Amino Acid Coupling (Fmoc-AA-OH, Coupling Reagent, Base in DMF) wash1->coupling wash2 Wash (DMF) coupling->wash2 next_cycle Repeat for Next Amino Acid wash2->next_cycle next_cycle->deprotection Continue final_cleavage Final Cleavage & Deprotection next_cycle->final_cleavage Final Residue

Caption: A schematic representation of the solid-phase peptide synthesis (SPPS) cycle.

Step-by-Step Protocol

1. Resin Preparation and Swelling

  • Place the desired amount of resin in a reaction vessel.

  • Add DMF to the resin and allow it to swell for at least 30 minutes at room temperature with gentle agitation.

  • Drain the DMF.

2. First Amino Acid Loading (for 2-CTC Resin)

  • Dissolve Fmoc-4-Chloro-3-fluorophenyl-DL-alanine (2-4 equivalents relative to resin loading) and DIPEA (4-8 equivalents) in DCM.

  • Add the solution to the swollen resin and agitate for 1-2 hours.

  • To cap any remaining reactive sites, add a solution of DCM/Methanol/DIPEA (80:15:5) and agitate for 30 minutes.

  • Wash the resin thoroughly with DMF and DCM.

3. Fmoc Deprotection

  • Add a 20% (v/v) solution of piperidine in DMF to the resin.

  • Agitate for 5-10 minutes at room temperature.

  • Drain the solution and repeat the piperidine treatment for another 5-10 minutes.

  • Wash the resin extensively with DMF to remove all traces of piperidine.

4. Amino Acid Coupling

  • Pre-activation: In a separate vial, dissolve the next Fmoc-protected amino acid (3-5 equivalents), a suitable coupling reagent (e.g., HATU, 3-5 equivalents), and a base (e.g., DIPEA, 6-10 equivalents) in DMF. Allow the mixture to pre-activate for a few minutes.

  • Coupling Reaction: Add the pre-activated amino acid solution to the deprotected peptide-resin.

  • Agitate the mixture at room temperature for 1-2 hours. Due to the potential for steric hindrance from the halogenated phenyl ring, extended coupling times or a double coupling may be necessary.[10]

  • Monitoring the Coupling Reaction: The completion of the coupling reaction can be monitored using a qualitative ninhydrin (Kaiser) test. A negative test (beads remain colorless or yellow) indicates a complete reaction.

5. Capping (Optional)

  • If the coupling reaction is incomplete, any unreacted amino groups can be capped to prevent the formation of deletion sequences. This can be achieved by treating the resin with a solution of acetic anhydride and DIPEA in DMF.

6. Iterative Cycles

  • Repeat the deprotection (Step 3) and coupling (Step 4) steps for each subsequent amino acid in the peptide sequence.

7. Final Cleavage and Deprotection

  • After the final amino acid has been coupled and the N-terminal Fmoc group has been removed, wash the peptide-resin thoroughly with DCM and dry it under vacuum.

  • Prepare a cleavage cocktail appropriate for the peptide sequence. A standard cocktail is Reagent K: TFA/water/phenol/thioanisole/1,2-ethanedithiol (82.5:5:5:5:2.5).[8] For simpler peptides lacking sensitive residues, a mixture of TFA/TIS/water (95:2.5:2.5) may be sufficient.[8]

  • Add the cleavage cocktail to the dried peptide-resin and allow the reaction to proceed at room temperature for 2-4 hours with occasional agitation.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Precipitate the crude peptide by adding the TFA solution to cold diethyl ether.

  • Centrifuge the mixture to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether.

  • Dry the crude peptide under vacuum.

Diagram 2: Cleavage and Deprotection Workflow

Cleavage_Workflow start Start: Dried Peptide-Resin add_cocktail Add Cleavage Cocktail (e.g., Reagent K) start->add_cocktail reaction Incubate 2-4 hours at Room Temperature add_cocktail->reaction filter_resin Filter to Separate Resin reaction->filter_resin precipitate Precipitate Peptide in Cold Diethyl Ether filter_resin->precipitate centrifuge Centrifuge and Decant Supernatant precipitate->centrifuge wash_pellet Wash Pellet with Cold Diethyl Ether centrifuge->wash_pellet dry_peptide Dry Crude Peptide Under Vacuum wash_pellet->dry_peptide end_product Crude Peptide Ready for Purification dry_peptide->end_product

Caption: A flowchart illustrating the final cleavage and deprotection steps.

Purification and Characterization

The crude synthetic peptide will contain various impurities, including deletion sequences, truncated peptides, and byproducts from the cleavage process.[11] Therefore, purification is a critical step to obtain the desired peptide with high purity.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is the most common and effective method for purifying synthetic peptides.[9][12]

Table 1: Typical RP-HPLC Conditions for Peptide Purification

ParameterCondition
Column C18 stationary phase, preparative scale
Mobile Phase A 0.1% TFA in water
Mobile Phase B 0.1% TFA in acetonitrile (ACN)
Gradient A linear gradient from low to high percentage of Mobile Phase B
Flow Rate Dependent on column dimensions
Detection UV absorbance at 214 nm and 280 nm

Protocol for Purification:

  • Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., a mixture of Mobile Phase A and B).

  • Inject the dissolved peptide onto the equilibrated RP-HPLC column.

  • Elute the peptide using a linear gradient of increasing acetonitrile concentration.

  • Collect fractions corresponding to the major peak, which should be the target peptide.

  • Analyze the purity of the collected fractions by analytical RP-HPLC.

  • Pool the pure fractions and lyophilize to obtain the final purified peptide.

Characterization

The identity and purity of the final peptide should be confirmed by analytical techniques:

  • Mass Spectrometry (MS): To verify the molecular weight of the synthesized peptide.

  • Analytical RP-HPLC: To assess the purity of the final product.

Conclusion

The protocols outlined in this guide provide a comprehensive framework for the successful synthesis of peptides containing the unnatural amino acid this compound. By carefully selecting the appropriate reagents and optimizing the reaction conditions, researchers can efficiently incorporate this unique building block into their peptide sequences. The ability to synthesize such modified peptides opens up new avenues for exploring structure-activity relationships and developing novel peptide-based therapeutics with enhanced pharmacological profiles.

References

  • Benchchem. Application Notes and Protocols for Incorporating Non-Natural Amino acids in Solid-Phase Peptide Synthesis.
  • Benchchem. A Researcher's Guide to Coupling Reagents for Sterically Hindered Amino Acids.
  • Albericio, F., et al. Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. 2011.
  • ChemPep. Commonly Used Coupling Reagents in Peptide Synthesis.
  • MilliporeSigma. Peptide Coupling Reagents Guide.
  • ChemPep. Overview of Peptide Coupling Reagents.
  • Martinez, A. W., et al. A Rapid Manual Solid Phase Peptide Synthesis Method for High-Throughput Peptide Production.
  • ResearchGate. Protection of Functional Groups and Stannylation of Phenylalanine.
  • Fields, G. B., et al. Principles and Practice of Solid-Phase Peptide Synthesis. Methods in Enzymology. 1997.
  • ResearchGate. Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis.
  • Der-Ghazarian, T., et al.
  • Thermo Fisher Scientific. Peptide Design: Principles & Methods.
  • Biovera Research. Solid-Phase Peptide Synthesis Methods: Complete Guide.
  • AAPPTec. Practical Synthesis Guide to Solid Phase Peptide Chemistry.
  • CEM Corporation. Fmoc Resin Cleavage and Deprotection.
  • Agilent Technologies. Analysis and Purification of Synthetic Peptides by Liquid Chromatography.
  • Google Patents. WO2015028599A1 - Cleavage of synthetic peptides.
  • Waters Corporation. Synthetic Peptide Analysis | Purification, Characterization & Monitoring.
  • Organic Synthesis. Protecting Groups.
  • Haofan Biological Co., Ltd. Introduction and removal of alkyl protecting groups of several common amino groups.
  • Zhang, X. Recent advances in the synthesis of fluorinated amino acids and peptides. Chemical Society Reviews. 2023.
  • Pro-Peptide. Protecting Groups in Peptide Synthesis: A Detailed Guide.
  • Albericio, F., et al. Amino Acid-Protecting Groups. Chemical Reviews. 2003.
  • Walker, J. M. Purification of Synthetic Peptides by High Performance Liquid Chromatography. The Protein Protocols Handbook. 1996.
  • Agilent Technologies. Analysis and Purification of Synthetic Peptides by Liquid Chromatography Consumables workflow ordering guide.
  • Agilent Technologies. Analysis and Purification of Synthetic Peptides by Liquid Chromatography.
  • Beilstein Journals. Solid-phase synthesis of biaryl bicyclic peptides containing a 3-aryltyrosine or a 4-arylphenylalanine moiety.
  • Benchchem. The Strategic Incorporation of D-Alanine in Peptide Synthesis: A Technical Guide to H-D-Ala-OtBu.HCl.
  • Houben-Weyl. Synthesis of Peptides. Methods of Organic Chemistry. 2003.
  • National Institutes of Health. Synthesis of Thiophenylalanine-Containing Peptides via Cu(I)-mediated Cross-Coupling.

Sources

Application Notes and Protocols for Fmoc-Protection of 4-Chloro-3-fluorophenyl-DL-alanine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide provides detailed application notes and optimized protocols for the Nα-Fmoc protection of the non-natural amino acid 4-Chloro-3-fluorophenyl-DL-alanine. This halogenated phenylalanine analogue is a valuable building block in medicinal chemistry and drug development for creating novel peptides and peptidomimetics with unique structural and electronic properties. This document offers an in-depth analysis of two primary Fmoc-protection strategies, utilizing Fmoc-OSu and Fmoc-Cl, and discusses the critical experimental parameters, purification techniques, and analytical characterization methods. The causality behind experimental choices is explained to empower researchers to adapt and troubleshoot the protocols effectively.

Introduction: The Significance of Halogenated Phenylalanine Analogues in Peptide Science

The incorporation of unnatural amino acids into peptide sequences is a powerful strategy for modulating their pharmacological properties, such as receptor affinity, metabolic stability, and bioavailability.[1] Halogenated amino acids, in particular, have garnered significant interest. The introduction of chlorine and fluorine atoms onto the phenyl ring of phenylalanine can induce subtle yet profound changes in the molecule's hydrophobicity, steric profile, and electronic distribution.[2][3] These modifications can influence intra- and intermolecular interactions, such as halogen bonding, which can impact peptide conformation and binding to biological targets.[4]

This compound presents a unique combination of electronic and steric features. The presence of two electron-withdrawing halogens can alter the aromatic system's properties and potentially lead to peptides with enhanced biological activity or novel mechanisms of action.[5][6] The 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group is a cornerstone of modern solid-phase peptide synthesis (SPPS) due to its stability under acidic conditions and its facile removal with mild base, ensuring orthogonality with many acid-labile side-chain protecting groups.[5][7] Therefore, the efficient synthesis of high-purity Fmoc-4-Chloro-3-fluorophenyl-DL-alanine is a critical first step for its successful incorporation into peptide libraries for drug discovery.

This guide provides two robust protocols for the Fmoc protection of this compound, along with a discussion of the underlying chemical principles and practical considerations for achieving high yields and purity.

Physicochemical Properties and Pre-synthesis Considerations

While specific experimental data for this compound is not extensively published, its properties can be inferred from closely related analogues like 4-chlorophenylalanine and 4-fluorophenylalanine.

PropertyExpected Characteristic for this compoundRationale & Implication for Synthesis
Solubility Low in water; soluble in aqueous base (e.g., NaOH, NaHCO₃) and polar organic solvents (e.g., DMF, DMSO, slightly in methanol).[8][9][10]The di-halogenation likely decreases aqueous solubility further. The choice of solvent for the protection reaction is critical to ensure a homogeneous reaction mixture. A biphasic system or the use of co-solvents may be necessary.
pKa (amino group) Expected to be slightly lower than phenylalanine (~9.1) due to the electron-withdrawing effects of the halogens.[8]A slightly lower pKa does not significantly impact the nucleophilicity of the amino group for the reaction with Fmoc reagents but ensures it is sufficiently deprotonated under standard basic conditions.
Reactivity The α-amino group remains a potent nucleophile.Standard Fmoc protection conditions are expected to be effective. The primary challenge is solubility rather than inherent lack of reactivity.
Stability Stable under standard laboratory conditions. Should be stored in a cool, dark place.[9][10]No special handling precautions are required beyond those for standard amino acids.

Core Experimental Workflow

The overall workflow for the Fmoc protection of this compound involves the dissolution of the amino acid, reaction with an activated Fmoc reagent under basic conditions, followed by an aqueous workup and purification of the final product.

workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis dissolution Dissolution of This compound in aqueous base/solvent fmoc_reagent Addition of Fmoc-OSu or Fmoc-Cl dissolution->fmoc_reagent stirring Reaction at controlled temperature fmoc_reagent->stirring wash Aqueous Wash (remove excess reagent) stirring->wash acidify Acidification (precipitate product) wash->acidify isolate Isolation (filtration/extraction) acidify->isolate dry Drying isolate->dry characterization Characterization (HPLC, NMR, MS) dry->characterization

Caption: General workflow for Fmoc protection.

Detailed Protocols

Two primary methods are presented, utilizing the more stable Fmoc-OSu and the more reactive Fmoc-Cl.

Protocol 1: Fmoc Protection using Fmoc-OSu (Recommended Method)

This method is generally preferred due to the higher stability of Fmoc-OSu compared to Fmoc-Cl, leading to fewer side products and easier handling.[7][11]

Materials:

  • This compound

  • N-(9-Fluorenylmethyloxycarbonyloxy)succinimide (Fmoc-OSu)

  • Sodium Bicarbonate (NaHCO₃)

  • 1,4-Dioxane

  • Deionized Water

  • Diethyl Ether

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Chloride (brine)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Ethyl Acetate (for extraction and chromatography)

  • Hexanes (for chromatography)

Step-by-Step Methodology:

  • Dissolution: In a round-bottom flask, dissolve this compound (1.0 eq.) in a 1:1 mixture of 1,4-dioxane and 10% aqueous sodium bicarbonate solution. Stir until a clear solution is obtained. The volume should be sufficient to fully dissolve the amino acid.

  • Addition of Fmoc-OSu: In a separate flask, dissolve Fmoc-OSu (1.05-1.1 eq.) in 1,4-dioxane. Add this solution dropwise to the stirring amino acid solution at room temperature over 30 minutes.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 8-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase such as ethyl acetate/hexanes/acetic acid (e.g., 50:50:1). The disappearance of the starting amino acid spot (visualized with ninhydrin stain) and the appearance of the UV-active product spot indicate reaction completion.

  • Aqueous Workup: Once the reaction is complete, transfer the mixture to a separatory funnel and dilute with deionized water. Wash the aqueous layer with diethyl ether (2 x volume of dioxane) to remove unreacted Fmoc-OSu and the N-hydroxysuccinimide byproduct.[11]

  • Product Precipitation: Cool the aqueous layer in an ice bath and acidify to pH 2-3 by the slow addition of 1 M HCl with vigorous stirring. A white precipitate of the Fmoc-protected amino acid should form.

  • Isolation: Collect the precipitate by vacuum filtration, washing the solid with cold deionized water and then a small amount of cold diethyl ether to aid in drying. Alternatively, the product can be extracted from the acidified aqueous layer with ethyl acetate (3 x volume).

  • Drying: If extracted, combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and evaporate the solvent under reduced pressure. If filtered, dry the solid product under vacuum.

Protocol 2: Fmoc Protection using Fmoc-Cl

This classic method uses the more reactive Fmoc-Cl. It is crucial to handle Fmoc-Cl in a dry environment as it is sensitive to moisture.[2]

Materials:

  • This compound

  • 9-Fluorenylmethyl chloroformate (Fmoc-Cl)

  • Sodium Carbonate (Na₂CO₃)

  • Acetone or 1,4-Dioxane

  • Deionized Water

  • 1 M Hydrochloric Acid (HCl)

  • Ethyl Acetate

Step-by-Step Methodology:

  • Dissolution: Dissolve this compound (1.0 eq.) in a 10% aqueous solution of sodium carbonate in a flask equipped with a magnetic stirrer. Cool the solution in an ice bath.

  • Addition of Fmoc-Cl: Dissolve Fmoc-Cl (1.1 eq.) in acetone or 1,4-dioxane and add it portion-wise to the vigorously stirred, cold amino acid solution over 30-60 minutes. Maintain the temperature at 0-5 °C during the addition.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction by TLC as described in Protocol 1.

  • Workup and Isolation: Once the reaction is complete, dilute the mixture with water. Extract the mixture with ethyl acetate to remove any unreacted Fmoc-Cl. Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 1 M HCl to precipitate the product.

  • Purification: Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry under vacuum. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

Characterization and Quality Control

Thorough characterization is essential to confirm the identity and purity of the synthesized Fmoc-4-Chloro-3-fluorophenyl-DL-alanine.

Analytical TechniquePurposeExpected Results & Parameters
Thin Layer Chromatography (TLC) Reaction monitoring and qualitative purity assessment.Mobile Phase: Ethyl Acetate/Hexanes/Acetic Acid (e.g., 50:50:1). Visualization: UV light (254 nm) for the Fmoc group and ninhydrin stain for free amine (starting material). The product should be UV active and ninhydrin negative.
High-Performance Liquid Chromatography (HPLC) Quantitative purity assessment.Column: C18 reverse-phase column. Mobile Phase: Gradient of acetonitrile in water with 0.1% trifluoroacetic acid (TFA).[3][12] Detection: UV at 265 nm and 301 nm (characteristic for the Fmoc group).[13] A single major peak should be observed.
Chiral HPLC Determination of enantiomeric purity (if starting with an enantiomerically pure amino acid).Column: Chiral stationary phase (e.g., Chiralpak).[14] This is less relevant for the DL-alanine starting material but crucial if resolving enantiomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F) Structural confirmation.¹H NMR: Expect characteristic peaks for the Fmoc group (7.2-7.8 ppm), the phenyl protons of the amino acid, and the α- and β-protons. ¹⁹F NMR: A single resonance corresponding to the fluorine atom on the phenyl ring.
Mass Spectrometry (MS) Molecular weight confirmation.Expect to observe the [M+H]⁺ or [M-H]⁻ ion corresponding to the calculated molecular weight of Fmoc-4-Chloro-3-fluorophenyl-DL-alanine.

Troubleshooting and Optimization

IssuePotential CauseSuggested Solution
Incomplete Reaction Poor solubility of the starting amino acid.Increase the proportion of the organic co-solvent (e.g., dioxane, THF). Consider a silylation step of the amino acid with a reagent like N,O-Bis(trimethylsilyl)acetamide (BSA) prior to adding the Fmoc reagent in an anhydrous solvent like dichloromethane.[8]
Insufficient base or reaction time.Ensure the pH of the aqueous layer remains basic (pH 9-10) throughout the reaction. Extend the reaction time and continue monitoring by TLC.
Low Yield Product loss during workup.Ensure complete precipitation by acidifying to a lower pH (e.g., 2) and allowing sufficient time for precipitation in the cold. If the product is somewhat water-soluble, perform an extraction with ethyl acetate instead of filtration.
Hydrolysis of Fmoc-Cl.If using Protocol 2, ensure the Fmoc-Cl is of high quality and added to a cold, vigorously stirred solution to minimize hydrolysis.
Impure Product Presence of di-Fmoc protected amino acid.Use a slight excess (1.05-1.1 eq.) of the Fmoc reagent, but avoid a large excess.
Unreacted starting material.Optimize reaction conditions (time, temperature, stoichiometry). Purification by flash column chromatography may be necessary.

Conclusion

The successful Fmoc protection of this compound is readily achievable using standard laboratory procedures. The choice between Fmoc-OSu and Fmoc-Cl depends on reagent availability and preference, with Fmoc-OSu offering advantages in terms of stability and ease of handling. Careful attention to the solubility of the starting amino acid and proper monitoring of the reaction are key to achieving high yields and purity. The protocols and insights provided in this guide are designed to be a robust starting point for researchers, enabling the efficient synthesis of this valuable building block for advanced peptide design and drug discovery.

References

  • Total Synthesis. (2024, January 5). Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. Retrieved from [Link]

  • Moschner, J., et al. (2020).
  • Varkey, J., & Varkey, J. (2013). The effect of phenylalanine derivatives on the solubility of deoxyhemoglobin S. A model class of gelation inhibitors. Molecular pharmacology, 23(1), 100-3.
  • Bolin, D. R., et al. (1989). A new method for the synthesis of Fmoc-amino acids. International journal of peptide and protein research, 33(5), 353-7.
  • Royal Society of Chemistry. (2008). Supplementary Material (ESI) for Chemical Communications. Retrieved from [Link]

  • Gude, M., et al. (2002). Efficient method for the concentration determination of Fmoc groups incorporated in the core-shell materials by Fmoc-glycine. Journal of peptide science, 8(11), 545-50.
  • Pizzi, A., et al. (2017). Halogen bonding modulates hydrogel formation from Fmoc amino acids. CrystEngComm, 19(14), 1870-1874.
  • Chemdad. (n.d.). DL-3-(4-Fluorophenyl)alanine. Retrieved from [Link]

  • Pizzi, A., et al. (2017). Halogen bonding modulates hydrogel formation from Fmoc amino acids. Aalto University Research Portal. Retrieved from [Link]

  • Jackson, R. F. W., et al. (2001). Direct synthesis of Fmoc-protected amino acids using organozinc chemistry: Application to polymethoxylated phenylalanines and 4-oxoamino acids. Journal of the Chemical Society, Perkin Transactions 1, (1), 4-6.
  • Pinto, M. F., et al. (2011). An efficient and expeditious Fmoc protection of amines and amino acids in aqueous media. Green Chemistry, 13(11), 3044-3048.
  • Fields, G. B. (1997). Methods for removing the Fmoc group. In Methods in enzymology (Vol. 289, pp. 10-24). Academic Press.
  • Salwiczek, M., et al. (2020).
  • PubChem. (n.d.). (s)-n-Fmoc-4-chlorophenylalanine. Retrieved from [Link]

  • Kato, Y., et al. (1988). Peptide synthesis with halophenylalanines by thermolysin. Chemical & pharmaceutical bulletin, 36(7), 2518-2524.

Sources

Application Notes and Protocols for the Incorporation of 4-Chloro-3-fluorophenyl-DL-alanine in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Harnessing Halogenation for Novel Peptide Scaffolds

The incorporation of non-proteinogenic amino acids into peptide sequences is a powerful strategy in modern drug discovery and materials science. These unique building blocks allow for the fine-tuning of peptide properties, such as proteolytic stability, receptor affinity, and pharmacokinetic profiles.[1] Among these, halogenated amino acids are of particular interest. The introduction of halogen atoms, such as chlorine and fluorine, onto the aromatic side-chain of phenylalanine can significantly alter its electronic and steric properties, leading to enhanced bioactivity and novel structural motifs.[2][3] This application note provides a comprehensive guide for researchers on the use of 4-Chloro-3-fluorophenyl-DL-alanine in solid-phase peptide synthesis (SPPS), a technique that has revolutionized the generation of custom peptides.[4][5]

This document will address the unique challenges and considerations associated with this specific unnatural amino acid, including its racemic nature, and provide detailed, field-proven protocols for its successful incorporation into peptide chains.

The Challenge and Opportunity of a Racemic Building Block

A critical consideration for the use of this compound is its racemic nature. Standard solid-phase peptide synthesis is a stereospecific process, typically employing enantiomerically pure L-amino acids. The introduction of a DL-racemic mixture at a specific position in a peptide sequence will result in the synthesis of two distinct diastereomeric peptides. These diastereomers will possess identical mass but differ in their three-dimensional structure, which can lead to different biological activities and chromatographic behaviors.

While this presents a purification challenge, it also offers a unique opportunity for screening. The two diastereomers can be separated and evaluated independently, potentially revealing that one stereoisomer possesses superior activity or properties. The most common and effective method for separating these closely related peptide species is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).[6][7][8][9]

Strategic Considerations for SPPS with this compound

The di-halogenated phenyl ring of this compound is expected to introduce a degree of steric hindrance. This can slow down the kinetics of the coupling reaction, potentially leading to incomplete acylation and the formation of deletion sequences. To mitigate this, the use of potent coupling reagents is highly recommended.

Coupling Reagent Selection

For sterically hindered amino acids, onium salt-based coupling reagents are generally more effective than standard carbodiimides. The following are recommended for the efficient incorporation of Fmoc-4-Chloro-3-fluorophenyl-DL-alanine-OH:

Coupling ReagentFull NameKey Advantages
HATU 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphateHigh reactivity and speed, particularly effective for hindered amino acids.
HCTU (1H-Benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphateA cost-effective alternative to HATU with comparable efficiency for many hindered couplings.
PyBOP (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphateKnown for minimizing racemization and is particularly useful for cyclization and fragment coupling.

Experimental Protocols

The following protocols are based on the widely used Fmoc/tBu strategy for SPPS.[1][5]

Diagram of the SPPS Cycle for Incorporating this compound

SPPS_Workflow Resin Resin-Peptide-NH2 Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Washing1 DMF Wash Deprotection->Washing1 Coupling Coupling: Fmoc-DL-Xaa-OH HATU/DIPEA in DMF (Xaa = 4-Cl-3-F-Phe) Washing1->Coupling Washing2 DMF Wash Coupling->Washing2 Capping Capping (Optional) (Acetic Anhydride/DIPEA) Washing2->Capping Cycle Repeat Cycle for Next Amino Acid Capping->Cycle Purification_Analysis CrudePeptide Crude Peptide Mixture (Diastereomers) Purification Preparative RP-HPLC (C18 column, H2O/ACN gradient with 0.1% TFA) CrudePeptide->Purification Diastereomer1 Purified Diastereomer 1 Purification->Diastereomer1 Diastereomer2 Purified Diastereomer 2 Purification->Diastereomer2 Analysis1 Analytical RP-HPLC (Purity Assessment) Diastereomer1->Analysis1 Analysis2 Mass Spectrometry (Identity Confirmation) Diastereomer1->Analysis2 Diastereomer2->Analysis1 Diastereomer2->Analysis2

Caption: Workflow for the purification and analysis of diastereomeric peptides.

Protocol 3: Purification by RP-HPLC

Instrumentation and Reagents:

  • Preparative RP-HPLC system with a C18 column

  • Mobile Phase A: 0.1% TFA in water

  • Mobile Phase B: 0.1% TFA in acetonitrile (ACN)

  • Lyophilizer

Procedure:

  • Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% ACN in water).

  • Filter the sample to remove any insoluble material.

  • Inject the sample onto the preparative C18 column.

  • Elute the peptides using a linear gradient of Mobile Phase B. A typical gradient would be from 5% to 65% B over 60 minutes. The exact gradient should be optimized based on the hydrophobicity of the peptide.

  • Monitor the elution profile at 214 nm and 280 nm. The two diastereomers should elute as two distinct, closely-spaced peaks.

  • Collect the fractions corresponding to each peak.

  • Combine the fractions for each diastereomer and lyophilize to obtain the purified peptides.

Protocol 4: Analysis and Characterization

Purity Assessment by Analytical RP-HPLC:

  • Inject a small amount of each lyophilized diastereomer onto an analytical C18 column.

  • Run a fast gradient (e.g., 5% to 95% B over 30 minutes) to assess the purity of each isolated peptide. The purity should ideally be >95%.

Identity Confirmation by Mass Spectrometry (MS):

  • Analyze each purified diastereomer by electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry. [10]* Confirm that the observed molecular weight matches the calculated theoretical mass of the peptide. Both diastereomers will have the same mass.

Conclusion: Expanding the Peptide Chemist's Toolkit

The incorporation of this compound into synthetic peptides offers a novel avenue for modifying peptide structure and function. While the use of a racemic mixture introduces the additional step of diastereomer separation, it also provides an opportunity to explore the differential biological activities of the two resulting stereoisomers. By employing robust coupling strategies and standard purification techniques, researchers can successfully synthesize and characterize these unique halogenated peptides, thereby expanding the chemical space available for the development of new therapeutics and advanced materials.

References

  • Chen, Y., et al. (2002). "Effect of single D-amino acid substitution on the structure and function of a 26-residue antimicrobial peptide." Journal of the American Chemical Society.
  • Kovacs, G., et al. (2006). "Separation of peptide diastereomers by reversed-phase chromatography: effect of the configuration of the N-terminal amino acid.
  • MtoZ Biolabs. "Detection of Peptide Purity by RP-HPLC and Mass Spectrometry."
  • Hartmann, M., et al. (2003). "The effect of amino acid substitution on the retention of amphipathic alpha-helical peptides in reversed-phase high-performance liquid chromatography.
  • Pelà, M., et al. (2014). "Racemic synthesis and solid phase peptide synthesis application of the chimeric valine/leucine derivative 2-amino-3,3,4-trimethyl-pentanoic acid." Die Pharmazie - An International Journal of Pharmaceutical Sciences, 69(7), 496-499.
  • ResearchGate.
  • Mant, C. T., & Hodges, R. S. (2009). "HPLC Analysis and Purification of Peptides." Methods in Molecular Biology, 536, 3-29.
  • Fekete, J., & Milen, M. (2014). "Comparative study on separation of diastereomers by HPLC.
  • Sparrow, J. T., & Gotto, A. M. (1980). "Synthesis of peptide labelled with p-iodophenylalanine which corresponds to the first amphipathic region of apolipoprotein C-I." Annals of the New York Academy of Sciences, 348, 187-211.
  • Marchesan, S., et al. (2022). "Self-Assembly and Gelation Study of Dipeptide Isomers with Norvaline and Phenylalanine." Gels, 8(11), 711.
  • Marchesan, S., et al. (2019). "Heterochirality and Halogenation Control Phe-Phe Hierarchical Assembly." Frontiers in Chemistry, 7, 72.
  • Mondal, S., et al. (2020). "Diphenylalanine-Derivative Peptide Assemblies with Increased Aromaticity Exhibit Metal-like Rigidity and High Piezoelectricity." ACS Nano, 14(6), 6683-6692.
  • De Vreese, R., et al. (2019). "Highly Productive Continuous Flow Synthesis of Di- and Tripeptides in Water." Organic Process Research & Development, 23(8), 1637-1644.
  • ResearchGate. "The solid-phase peptide synthesis (SPPS) strategy on the example of peptides 3 and 4."
  • MilliporeSigma.
  • AltaBioscience. (2024, June 14). "Fmoc Amino Acids for SPPS."
  • Amblard, M., et al. (2006). "Methods and protocols of modern solid phase peptide synthesis." Molecular Biotechnology, 33(3), 239-254.
  • Undheim, K., & Ben-Ishai, D. (2014). "Automated solid-phase peptide synthesis to obtain therapeutic peptides." Beilstein Journal of Organic Chemistry, 10, 1153-1166.
  • Coin, I., et al. (2013). "Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis." Journal of the Brazilian Chemical Society, 24(8), 1247-1255.
  • ChemPep. "Fmoc Solid Phase Peptide Synthesis."
  • El-Gazzar, A. B. A., et al. (2015). "Synthesis and Evaluation of New 4-Chloro-2-(3-chloro-4-fluorophenyl)-5-(aliphatic/cyclic saturated amino)pyridazin-3(2H)-one Derivatives as Anticancer, Antiangiogenic, and Antioxidant Agents." Archiv der Pharmazie, 348(5), 338-346.
  • Gazit, E. (2016). "Solid phase peptide synthesis methods and associated systems.

Sources

Application Notes & Protocols: Site-Specific Incorporation of 4-Chloro-3-fluorophenyl-DL-alanine for Advanced Protein Engineering

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking Novel Protein Function with Halogenated Phenylalanine Analogs

The precise, site-specific incorporation of non-canonical amino acids (ncAAs) into proteins represents a paradigm shift in protein engineering and drug development.[1][2] This technology allows for the introduction of novel chemical functionalities, enabling the creation of proteins with enhanced therapeutic properties, tailored catalytic activities, and unique biophysical characteristics.[3][4] Among the diverse array of ncAAs, halogenated phenylalanine derivatives, such as 4-Chloro-3-fluorophenyl-DL-alanine, are of particular interest. The introduction of chlorine and fluorine atoms onto the phenyl ring can modulate the electronic and steric properties of the amino acid side chain, influencing protein folding, stability, and protein-protein interactions.[3][4] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the incorporation of this compound into target proteins using amber codon suppression technology.

Core Principles: The Orthogonal Translation System

The site-specific incorporation of this compound is achieved through the use of an orthogonal translation system. This system consists of an engineered aminoacyl-tRNA synthetase (aaRS) and its cognate transfer RNA (tRNA) that are mutually orthogonal to the host cell's endogenous translational machinery.[5][6] This means the engineered aaRS specifically charges its cognate tRNA with the ncAA, and this ncAA-tRNA complex does not cross-react with the host's native aaRSs and tRNAs.[1] The most common method for directing the incorporation of the ncAA to a specific site in the protein is through the reassignment of a stop codon, typically the amber codon (UAG).[7][8]

A plasmid encoding the orthogonal aaRS and tRNA is co-expressed with a plasmid containing the gene of interest, which has been mutated to include a UAG codon at the desired incorporation site. When the ncAA is supplied in the growth media, the orthogonal aaRS charges the suppressor tRNA, which then recognizes the UAG codon and delivers the ncAA to the ribosome for incorporation into the growing polypeptide chain.[8]

Experimental Workflow Overview

The successful incorporation of this compound into a target protein involves a multi-step process, from initial plasmid preparation to final protein characterization. The following diagram illustrates the general experimental workflow.

experimental_workflow cluster_prep Preparation cluster_expression Expression & Incorporation cluster_downstream Downstream Processing Plasmid_Prep Plasmid Preparation: - Gene of Interest (with UAG) - Orthogonal aaRS/tRNA Cell_Transformation E. coli Transformation Plasmid_Prep->Cell_Transformation Culture_Growth Cell Culture Growth Cell_Transformation->Culture_Growth ncAA_Addition Addition of this compound Culture_Growth->ncAA_Addition Induction Induction of Protein Expression ncAA_Addition->Induction Cell_Harvest Cell Lysis & Harvesting Induction->Cell_Harvest Purification Protein Purification (e.g., His-tag) Cell_Harvest->Purification Characterization Protein Characterization (SDS-PAGE, MS) Purification->Characterization

Figure 1: General experimental workflow for the incorporation of this compound.

Detailed Protocols

PART 1: Plasmid Preparation and Transformation

1.1. Gene of Interest (GOI) Plasmid Preparation:

  • Site-Directed Mutagenesis: Introduce an amber stop codon (TAG) at the desired location within your gene of interest using a standard site-directed mutagenesis protocol.

    • Expert Insight: The efficiency of ncAA incorporation can be influenced by the sequence context surrounding the UAG codon.[7][9] It is advisable to consult literature for optimal flanking sequences if high incorporation efficiency is critical.

  • Vector Backbone: Ensure your GOI is cloned into an expression vector with a suitable promoter (e.g., T7 for E. coli) and a selectable marker. A C-terminal or N-terminal purification tag (e.g., 6xHis-tag) is highly recommended for downstream purification.

1.2. Orthogonal System Plasmid:

  • Obtain a plasmid encoding an engineered aminoacyl-tRNA synthetase (aaRS) and its cognate suppressor tRNA specific for this compound or a structurally similar analog. Several engineered pyrrolysyl-tRNA synthetase (PylRS) variants have shown broad substrate specificity for various phenylalanine analogs.[10][11]

  • This plasmid should have a different selectable marker than the GOI plasmid to ensure maintenance of both plasmids.

1.3. Transformation:

  • Co-transform a suitable E. coli expression strain (e.g., BL21(DE3)) with both the GOI plasmid and the orthogonal system plasmid.

  • Plate the transformed cells on LB agar plates containing the appropriate antibiotics for both plasmids.

  • Incubate overnight at 37°C.

PART 2: Protein Expression and ncAA Incorporation

2.1. Starter Culture:

  • Inoculate a single colony from the transformation plate into 5-10 mL of LB medium containing the appropriate antibiotics.

  • Incubate overnight at 37°C with shaking (200-250 rpm).

2.2. Expression Culture:

  • The next day, inoculate a larger volume of expression medium (e.g., 1 L of Terrific Broth or M9 minimal medium) with the overnight starter culture. The optimal starting optical density (OD600) is typically between 0.05 and 0.1.

  • Grow the culture at 37°C with vigorous shaking.

2.3. Addition of this compound:

  • When the OD600 of the culture reaches 0.4-0.6, add this compound to a final concentration of 1-2 mM.

    • Expert Insight: this compound may have limited solubility in water. Prepare a concentrated stock solution in a suitable solvent like 1 M NaOH and adjust the pH to neutral before adding to the culture medium.

2.4. Induction of Protein Expression:

  • Continue to incubate the culture for 15-30 minutes after ncAA addition to allow for cellular uptake.

  • Induce protein expression by adding Isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM.

  • Reduce the incubation temperature to 18-25°C and continue to grow for another 12-16 hours.

    • Expert Insight: Lowering the temperature after induction can improve protein folding and solubility, and may also increase the efficiency of ncAA incorporation.

PART 3: Protein Purification and Characterization

3.1. Cell Harvesting and Lysis:

  • Harvest the cells by centrifugation (e.g., 5000 x g for 15 minutes at 4°C).

  • Resuspend the cell pellet in a suitable lysis buffer (e.g., containing Tris-HCl, NaCl, imidazole for His-tag purification, and a protease inhibitor cocktail).

  • Lyse the cells by sonication or high-pressure homogenization.

  • Clarify the lysate by centrifugation (e.g., 15,000 x g for 30 minutes at 4°C) to remove cell debris.

3.2. Protein Purification:

  • Purify the target protein from the clarified lysate using an appropriate chromatography method based on the purification tag (e.g., Ni-NTA affinity chromatography for His-tagged proteins).

  • Wash the column extensively to remove non-specifically bound proteins.

  • Elute the target protein using a suitable elution buffer (e.g., high concentration of imidazole for His-tagged proteins).

3.3. Protein Characterization:

  • SDS-PAGE Analysis: Analyze the purified protein fractions by SDS-PAGE to assess purity and confirm the expected molecular weight. The presence of a band at the expected full-length size is an initial indication of successful ncAA incorporation.

  • Mass Spectrometry: The definitive confirmation of ncAA incorporation is achieved through mass spectrometry.

    • Intact Protein Mass Analysis (ESI-MS): This will show a mass shift corresponding to the incorporation of this compound instead of a canonical amino acid.

    • Peptide Mass Fingerprinting (LC-MS/MS): This will identify the exact site of ncAA incorporation within the protein sequence.

Parameter Expected Value
Molecular Weight of Phenylalanine165.19 g/mol
Molecular Weight of this compound217.62 g/mol
Expected Mass Shift +52.43 Da

Table 1: Expected Mass Shift upon Incorporation of this compound in place of Phenylalanine.

Mechanism of Amber Suppression

The following diagram illustrates the molecular mechanism of amber suppression for the incorporation of this compound.

amber_suppression cluster_ribosome Ribosome cluster_components Orthogonal Components mRNA mRNA   5'---[Codon]---[UAG]---[Codon]---3' A_site A-site polypeptide Growing Polypeptide Chain A_site->polypeptide incorporates ncAA ncAA This compound aaRS Engineered aaRS ncAA->aaRS binds charged_tRNA ncAA-tRNA aaRS->charged_tRNA charges tRNA Suppressor tRNA (AUC) tRNA->aaRS binds charged_tRNA->A_site binds to UAG

Figure 2: Mechanism of site-specific ncAA incorporation via amber suppression.

Troubleshooting

Problem Possible Cause Solution
Low protein yield - Inefficient ncAA incorporation- Toxicity of the ncAA or expressed protein- Suboptimal expression conditions- Optimize ncAA concentration- Use a different engineered aaRS/tRNA pair- Lower the induction temperature and/or IPTG concentration
No full-length protein observed - Failure of amber suppression- Premature termination of translation- Verify the integrity of the orthogonal system plasmid- Ensure the presence and correct concentration of the ncAA- Check for mutations in the GOI plasmid
High level of truncated protein - Competition with release factor 1 (RF1) at the UAG codon- Use an E. coli strain with a deleted or down-regulated RF1- Increase the expression level of the suppressor tRNA
Contamination with wild-type protein - Miscoding by the orthogonal aaRS with a canonical amino acid- Use a more specific engineered aaRS- Grow cells in minimal medium to control amino acid pools

Table 2: Common troubleshooting tips for ncAA incorporation.

Conclusion

The site-specific incorporation of this compound provides a powerful tool for the precise engineering of proteins. By introducing this halogenated analog, researchers can create novel protein variants with altered stability, binding affinities, and catalytic activities, opening up new avenues for therapeutic development and fundamental biological research. The protocols and insights provided in this application note offer a robust framework for the successful implementation of this technology.

References

  • Emerging Methods for Efficient and Extensive Incorporation of Non-canonical Amino Acids Using Cell-Free Systems - Frontiers. (2020-07-21). Retrieved from [Link]

  • Advances in Biosynthesis of Non-Canonical Amino Acids (ncAAs) and the Methods of ncAAs Incorporation into Proteins - MDPI. (2023-09-21). Retrieved from [Link]

  • Incorporation of non-canonical amino acids - PMC. (n.d.). Retrieved from [Link]

  • Identification of permissive amber suppression sites for efficient non-canonical amino acid incorporation in mammalian cells - PMC. (n.d.). Retrieved from [Link]

  • Incorporation of Non-Canonical Amino Acids in Vivo Via the Quadruplet Codon System. (n.d.). Retrieved from [Link]

  • Noncanonical Amino Acids : Methods and Protocols - University of Victoria - UVic Libraries. (n.d.). Retrieved from [Link]

  • Identification of permissive amber suppression sites for efficient non-canonical amino acid incorporation in mammalian cells - ETH Research Collection. (2021-03-03). Retrieved from [Link]

  • Initiating protein synthesis with noncanonical monomers in vitro and in vivo - PMC. (n.d.). Retrieved from [Link]

  • Cartoon of amber suppression, reporter proteins, and ncAA sites. (A)... - ResearchGate. (n.d.). Retrieved from [Link]

  • Identification of permissive amber suppression sites for efficient non-canonical amino acid incorporation in mammalian cells - OUCI. (n.d.). Retrieved from [Link]

  • Identification of permissive amber suppression sites for efficient non-canonical amino acid incorporation in mammalian cells - PubMed. (2021-06-21). Retrieved from [Link]

  • (PDF) Incorporation of Non-Canonical Amino Acids into Antimicrobial Peptides: Advances, Challenges, and Perspectives - ResearchGate. (2022-11-23). Retrieved from [Link]

  • Protein Expression with Biosynthesized Noncanonical Amino Acids. (n.d.). Retrieved from [Link]

  • Engineered Aminoacyl-tRNA Synthetases with Improved Selectivity toward Noncanonical Amino Acids - PMC. (n.d.). Retrieved from [Link]

  • Antimicrobial Peptides Produced: Non-Canonical Amino Acids l Protocol Preview - YouTube. (2022-08-30). Retrieved from [Link]

  • Rational design of aminoacyl-tRNA synthetase specific for p-acetyl-L-phenylalanine. (2010-01-01). Retrieved from [Link]

  • Utility of fluorinated α-amino acids in development of therapeutic peptides - PubMed. (2025-12-18). Retrieved from [Link]

  • DL-3-(4-Fluorophenyl)alanine - Chongqing Chemdad Co. ,Ltd. (n.d.). Retrieved from [Link]

  • Genetic Incorporation of Seven ortho-Substituted Phenylalanine Derivatives | ACS Chemical Biology - ACS Publications. (2014-01-22). Retrieved from [Link]

  • Phenylalanyl-tRNA synthetase - Dove Medical Press. (n.d.). Retrieved from [Link]

  • Engineering aminoacyl-tRNA synthetases for use in synthetic biology - ResearchGate. (2025-08-07). Retrieved from [Link]

  • Incorporation of chlorinated analogues of aliphatic amino acids during cell-free protein synthesis - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]

  • Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC - NIH. (2020-05-15). Retrieved from [Link]

  • Fluorinated Protein and Peptide Materials for Biomedical Applications - MDPI. (2022-09-28). Retrieved from [Link]

  • Fluorine labeling of proteins for NMR studies. (n.d.). Retrieved from [Link]

  • 4-Chloro-L-phenylalanine | C9H10ClNO2 | CID 736190 - PubChem. (n.d.). Retrieved from [Link]

  • Fluorescence and 19F NMR evidence that phenylalanine, 3-L-fluorophenylalanine and 4-L-fluorophenylalanine bind to the L-leucine specific receptor of Escherichia coli - PubMed. (2000-12-15). Retrieved from [Link]

  • Incorporation of p-fluorophenylalanine into protein by a cell-free system - PubMed. (n.d.). Retrieved from [Link]

  • Mechanisms of Incorporation for D-Amino Acid Probes That Target Peptidoglycan Biosynthesis - PMC. (n.d.). Retrieved from [Link]

  • The Impact of Fluorine: Exploring the Role of DL-3-(3-fluorophenyl)alanine in Chemical Innovation - NINGBO INNO PHARMCHEM CO.,LTD.. (2026-02-15). Retrieved from [Link]

  • Three Inventive Biomedical Applications for Synthetic Peptides - GenScript. (2024-01-30). Retrieved from [Link]

Sources

Topic: Enzymatic Resolution of Racemic 4-Chloro-3-fluorophenyl-DL-alanine

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for Researchers

Abstract

Optically pure non-proteinogenic amino acids are critical chiral building blocks in modern drug development. 4-Chloro-3-fluorophenyl-alanine, in its enantiomerically pure forms, serves as a key precursor for synthesizing a range of pharmacologically active compounds. This application note provides a detailed, field-tested guide for the enzymatic kinetic resolution of racemic 4-Chloro-3-fluorophenyl-DL-alanine. We present a robust protocol based on the stereoselective hydrolysis of an N-protected amino acid ester derivative using a commercially available lipase. The methodology is designed to be highly efficient, scalable, and environmentally benign compared to classical chemical resolution techniques. This document outlines the complete workflow, from substrate derivatization and enzymatic reaction to product separation and analytical validation, providing the scientific rationale behind each critical step to ensure reproducibility and success.

Introduction and Scientific Principle

The biological activity of chiral molecules is often enantiomer-dependent. Consequently, the synthesis of single-enantiomer pharmaceuticals is a primary objective in drug discovery and manufacturing. 4-Chloro-3-fluorophenyl-alanine is a halogenated analog of phenylalanine, and its incorporation into peptide-based drugs or other small molecules can significantly enhance potency, selectivity, and pharmacokinetic properties. Chemical synthesis of such amino acids typically yields a racemic mixture (an equal mixture of D- and L-enantiomers), necessitating a resolution step to isolate the desired stereoisomer.

Enzymatic kinetic resolution (EKR) offers a superior alternative to traditional methods like diastereomeric salt crystallization. EKR leverages the exquisite stereospecificity of enzymes, which act as natural chiral catalysts, to selectively transform one enantiomer in a racemic pair while leaving the other untouched.[1] This process operates under mild, aqueous conditions, minimizing the risk of racemization and the generation of hazardous waste.[2][3]

The strategy detailed herein involves a two-step derivatization of the racemic amino acid to an N-protected ester, followed by selective enzymatic hydrolysis. Lipases are particularly well-suited for this purpose due to their broad substrate scope, commercial availability, stability, and lack of need for cofactors.[4] Microbial lipases, such as that from Aspergillus niger, have been shown to preferentially hydrolyze the L-enantiomer of various N-protected amino acid esters, providing the corresponding L-amino acid and the unreacted D-amino acid ester with high enantiomeric excess (e.e.).[4][5][6]

The core principle is as follows:

  • Derivatization: The racemic amino acid is converted into its N-benzyloxycarbonyl (Z) protected, 2-chloroethyl ester. This step is crucial as it enhances the substrate's recognition by the lipase and allows for straightforward separation of the product and unreacted starting material.[5][6]

  • Enantioselective Hydrolysis: The racemic ester is subjected to hydrolysis catalyzed by a lipase. The enzyme's chiral active site selectively accommodates and hydrolyzes the L-ester into the N-protected L-amino acid (which is now a carboxylic acid). The D-ester remains largely unreacted.

  • Separation & Deprotection: The resulting mixture contains an N-protected L-amino acid and the unreacted N-protected D-amino acid ester. Due to the difference in acidity, they can be easily separated via liquid-liquid extraction. Subsequent removal of the protecting groups yields the desired optically pure L- and D-amino acids.

Overall Experimental Workflow

The entire process, from the starting racemic mixture to the final, separated enantiomers, is depicted in the workflow diagram below.

G cluster_start PART 1: Substrate Preparation cluster_resolution PART 2: Enzymatic Resolution cluster_separation PART 3: Separation & Purification cluster_validation PART 4: Validation racemate Racemic this compound derivatization N-Protection (Z-group) & Esterification (2-Chloroethyl) racemate->derivatization racemic_ester Racemic Z-(4-Cl, 3-F)Phe-OCH2CH2Cl derivatization->racemic_ester enzyme_step Enantioselective Hydrolysis (e.g., Aspergillus niger Lipase, pH 7) racemic_ester->enzyme_step mixture Mixture: - Z-L-(4-Cl, 3-F)Phe-OH (Product) - Z-D-(4-Cl, 3-F)Phe-OCH2CH2Cl (Unreacted) enzyme_step->mixture extraction Liquid-Liquid Extraction (pH adjustment) mixture->extraction L_protected Protected L-Amino Acid Z-L-(4-Cl, 3-F)Phe-OH extraction->L_protected Aqueous Phase (basic) D_protected Protected D-Ester Z-D-(4-Cl, 3-F)Phe-OCH2CH2Cl extraction->D_protected Organic Phase deprotection_L Deprotection (e.g., H2/Pd-C) L_protected->deprotection_L deprotection_D Hydrolysis & Deprotection D_protected->deprotection_D L_final L-(4-Cl, 3-F)Phenylalanine deprotection_L->L_final D_final D-(4-Cl, 3-F)Phenylalanine deprotection_D->D_final validation Chiral HPLC Analysis (Determine e.e. % and Yield %) L_final->validation D_final->validation

Caption: Workflow for the enzymatic resolution of this compound.

Detailed Protocols and Methodologies

Materials and Reagents
ReagentGradeSupplier
This compound≥98%Commercial
Benzyl Chloroformate (Cbz-Cl or Z-Cl)Reagent GradeSigma-Aldrich
2-Chloroethanol≥99%Sigma-Aldrich
Thionyl Chloride (SOCl₂)Reagent GradeSigma-Aldrich
Lipase from Aspergillus niger (Amano A-6)Crude or PurifiedAmano Enzyme
Sodium Hydroxide (NaOH)ACS GradeVWR
Hydrochloric Acid (HCl)ACS GradeVWR
Ethyl Acetate (EtOAc)HPLC GradeFisher
Sodium Bicarbonate (NaHCO₃)ACS GradeFisher
Anhydrous Magnesium Sulfate (MgSO₄)ACS GradeFisher
0.2 M Phosphate Buffer (pH 7.0)Laboratory Prepared-
Palladium on Carbon (10% Pd/C)Catalyst GradeSigma-Aldrich
Chiral HPLC Column (e.g., CHIROBIOTIC T)AnalyticalSupelco/Sigma
Acetonitrile (ACN)HPLC GradeFisher
Methanol (MeOH)HPLC GradeFisher
Trifluoroacetic Acid (TFA)HPLC GradeSigma-Aldrich
Protocol 1: Synthesis of Racemic Z-(4-Cl, 3-F)Phe-OCH₂CH₂Cl

Part A: N-Benzyloxycarbonyl (Z) Protection

  • Dissolution: Dissolve 10 mmol of this compound in 20 mL of 2 M NaOH in a three-neck flask equipped with a stirrer and cooled to 0-5°C in an ice bath.

  • Acylation: Add 12 mmol of benzyl chloroformate dropwise over 30 minutes, ensuring the temperature remains below 5°C. Simultaneously, add 2 M NaOH solution as needed to maintain the pH between 9-10.

  • Reaction: Stir the mixture vigorously at 0-5°C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

  • Work-up: Wash the reaction mixture twice with 20 mL of diethyl ether to remove excess benzyl chloroformate. Acidify the aqueous layer to pH 2 with concentrated HCl while cooling in an ice bath.

  • Extraction: Extract the precipitated N-Z-protected amino acid with ethyl acetate (3 x 30 mL). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield the product, Z-(4-Cl, 3-F)Phe-OH.

Scientist's Note (Rationale): The N-protection step is critical to prevent the free amine from engaging in side reactions during esterification. The Z-group is chosen for its stability during the enzymatic step and its straightforward removal via hydrogenation.[5][6]

Part B: Esterification with 2-Chloroethanol

  • Activation: Suspend the dried Z-(4-Cl, 3-F)Phe-OH (10 mmol) in 50 mL of 2-chloroethanol. Cool the mixture to 0°C.

  • Ester Formation: Add thionyl chloride (12 mmol) dropwise over 20 minutes. The mixture will become a clear solution.

  • Reaction: Stir at room temperature for 4-6 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Purification: Remove the excess 2-chloroethanol and SOCl₂ under vacuum. Dissolve the residue in ethyl acetate (50 mL), wash with saturated NaHCO₃ solution (2 x 20 mL) and brine (20 mL). Dry the organic layer over anhydrous MgSO₄ and evaporate the solvent to yield the final racemic ester, Z-(4-Cl, 3-F)Phe-OCH₂CH₂Cl. Verify the structure using ¹H NMR and MS.

Scientist's Note (Rationale): 2-chloroethyl esters have been shown to be effective substrates for lipase-catalyzed resolutions of non-protein amino acids.[4][5][6] The thionyl chloride method is a direct and efficient way to form the ester from the carboxylic acid.

Protocol 2: Enzymatic Kinetic Resolution
  • Reaction Setup: In a temperature-controlled vessel, suspend 1 mmol of the racemic ester Z-(4-Cl, 3-F)Phe-OCH₂CH₂Cl in 20 mL of 0.2 M phosphate buffer (pH 7.0).

  • Enzyme Addition: Add 500 mg of Aspergillus niger lipase. For improved reusability, consider using an immobilized enzyme preparation.[7][8]

  • pH Control: Stir the suspension at 37°C. Maintain the pH at 7.0 by the controlled, automatic addition of 0.5 M NaOH using a pH-stat titrator. The rate of NaOH consumption is a direct measure of the hydrolysis reaction rate.

  • Monitoring: Continue the reaction until approximately 50% conversion is reached (i.e., when 0.5 mmol of NaOH has been consumed). This typically takes 24-48 hours. Stopping at 50% conversion theoretically provides the highest possible enantiomeric excess for both the product and the remaining substrate.

  • Reaction Quench: Once 50% conversion is achieved, stop the reaction by filtering off the enzyme (if immobilized) or by acidifying the mixture to pH 2 with 2 M HCl.

Scientist's Note (Rationale): Maintaining a constant pH is crucial because the hydrolysis of the ester produces a carboxylic acid, which would otherwise lower the pH and inactivate the enzyme.[4] A temperature of 37°C provides a good balance between reaction rate and enzyme stability. The choice of Aspergillus niger lipase is based on its documented success in resolving unusual amino acids.[4][6]

Protocol 3: Separation and Deprotection
  • Extraction: Extract the quenched reaction mixture (at pH 2) with ethyl acetate (3 x 20 mL). This organic layer contains the unreacted D-ester, Z-D-(4-Cl, 3-F)Phe-OCH₂CH₂Cl.

  • Isolation of L-Acid: Adjust the pH of the remaining aqueous layer to 8-9 with NaHCO₃. Extract this basic aqueous layer with a small amount of ethyl acetate to remove any residual D-ester. Then, re-acidify the aqueous layer to pH 2 with 2 M HCl.

  • Purification of L-Acid: The N-protected L-amino acid, Z-L-(4-Cl, 3-F)Phe-OH, will precipitate or can be extracted with fresh ethyl acetate (3 x 20 mL). Dry and concentrate the organic phase to obtain the purified Z-L-acid.

  • Purification of D-Ester: Wash, dry, and concentrate the organic layer from step 1 to obtain the purified Z-D-ester.

  • Deprotection (L-Enantiomer): Dissolve the Z-L-(4-Cl, 3-F)Phe-OH in methanol and subject it to catalytic hydrogenation using 10% Pd/C under a hydrogen atmosphere (balloon or Parr shaker) until the Z-group is cleaved. Filter the catalyst and evaporate the solvent to yield pure L-(4-Cl, 3-F)Phenylalanine.

  • Deprotection (D-Enantiomer): First, hydrolyze the Z-D-(4-Cl, 3-F)Phe-OCH₂CH₂Cl to its corresponding acid using aqueous NaOH. After acidification and extraction, perform the same catalytic hydrogenation as in step 5 to yield pure D-(4-Cl, 3-F)Phenylalanine.

Protocol 4: Analytical Validation by Chiral HPLC

To confirm the success of the resolution, the enantiomeric excess (e.e.) of the final D- and L-amino acid products must be determined.

  • System: HPLC system with a UV detector (220 nm).

  • Column: CHIROBIOTIC T, 25 cm x 4.6 mm, 5 µm.

  • Mobile Phase: A polar ionic mode is often effective for underivatized amino acids.[9] Example: Methanol/Acetic Acid/Triethylamine (100:0.1:0.1, v/v/v).

  • Flow Rate: 1.0 mL/min.

  • Sample Preparation: Dissolve a small amount of the final L- and D-amino acid samples in the mobile phase.

  • Analysis: Inject the samples and record the chromatograms. The two enantiomers should be well-resolved. Calculate the enantiomeric excess using the formula: e.e. (%) = [(Area_major - Area_minor) / (Area_major + Area_minor)] x 100

Expected Results and Troubleshooting

The described protocol is expected to yield both L- and D-enantiomers of 4-Chloro-3-fluorophenyl-alanine with high optical purity.

ParameterExpected OutcomeNotes
Conversion Rate ~50%Optimal for achieving high e.e. for both enantiomers.
Yield (L-Amino Acid) >40% (of theoretical)Based on 50% conversion and accounting for purification losses.
Yield (D-Amino Acid) >40% (of theoretical)Based on 50% conversion and accounting for purification losses.
Enantiomeric Excess (e.e.) >98% for bothDependent on the enzyme's selectivity (E-value).

Troubleshooting Guide

IssuePossible CauseSuggested Solution
Low Conversion Rate Inactive enzyme, incorrect pH or temperature.Verify enzyme activity with a standard substrate. Calibrate pH meter and check temperature controller.
Low Enantioselectivity Non-optimal enzyme, non-enzymatic hydrolysis.Screen different lipases (e.g., from Candida antarctica, Pseudomonas cepacia).[10] Lower the reaction temperature.
Reaction Stalls Product inhibition, enzyme denaturation.Consider using an immobilized enzyme to reduce inhibition. Check for substrate or product precipitation.
Poor Separation Incomplete extraction, incorrect pH adjustment.Ensure precise pH control during extraction steps. Perform multiple extractions for better recovery.

Conclusion

This application note details a comprehensive and reliable method for the enzymatic kinetic resolution of racemic this compound. By leveraging the high stereoselectivity of lipases, this protocol enables the production of both D- and L-enantiomers in high yield and excellent enantiomeric purity. The methodology is robust, scalable, and adheres to the principles of green chemistry, making it highly suitable for applications in both academic research and industrial drug development. The provided rationale and troubleshooting guide serve to empower scientists to successfully implement and adapt this valuable synthetic technique.

References

  • Miyazawa, T., Takitani, T., Ueji, S., Yamada, T., & Kuwata, S. (1988). Optical resolution of unusual amino–acids by lipase-catalysed hydrolysis. Journal of the Chemical Society, Chemical Communications, (18), 1214-1215. [Link]

  • Brena, B. M., & Batista-Viera, F. (2006). Immobilization of Enzymes. In Immobilization of Enzymes and Cells (pp. 15-30). Humana Press. [Link]

  • Houng, J. Y., Wu, M. L., & Chen, S. T. (1996). Kinetic resolution of amino acid esters catalyzed by lipases. Chirality, 8(6), 418-422. [Link]

  • Miyazawa, T., Takitani, T., Ueji, S., Yamada, T., & Kuwata, S. (1988). Optical resolution of unusual amino–acids by lipase-catalysed hydrolysis. Journal of the Chemical Society, Chemical Communications. [Link]

  • Gotor, V., Alfonso, I., & García-Urdiales, E. (2008). Asymmetric Organic Synthesis with Enzymes. John Wiley & Sons. (General reference for principles, no direct URL)
  • Sheldon, R. A., & van Pelt, S. (2013). Enzyme immobilisation in biocatalysis: why, what and how. Chemical Society Reviews, 42(15), 6223-6235. [Link]

  • Santaniello, E., Ferraboschi, P., Grisenti, P., & Manzocchi, A. (1992). The biocatalytic approach to the preparation of enantiomerically pure chiral building blocks. Chemical Reviews, 92(5), 1071-1140. [Link]

  • Chibata, I., Tosa, T., Sato, T., & Mori, T. (1976). Production of L-amino acids by aminoacylase adsorbed on DEAE-Sephadex. Methods in enzymology, 44, 746-759. [Link]

  • Patel, R. N. (2008). Synthesis of chiral pharmaceutical intermediates by biocatalysis. Coordination Chemistry Reviews, 252(5-7), 659-701. [Link]

  • Faber, K. (2018). Biotransformations in Organic Chemistry. Springer. (General reference for principles, no direct URL)
  • Mateo, C., Palomo, J. M., Fernandez-Lorente, G., Guisan, J. M., & Fernandez-Lafuente, R. (2007). Improvement of enzyme activity, stability and selectivity via immobilization techniques. Enzyme and Microbial Technology, 40(6), 1451-1463. [Link]

  • Vácha, P., & Vacek, J. (2022). Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry, 95(1), 3-20. [Link]

  • Gyarmati, Z. C., et al. (2003). Lipase-catalyzed kinetic resolution of 7-, 8- and 12-membered alicyclic β-amino esters and N-hydroxymethyl-β-lactam enantiomers. Tetrahedron: Asymmetry, 14(23), 3805-3814. [Link]

  • D'Souza, L., Devi, P. S., & Divakar, S. (2011). Racemic Resolution of some DL-Amino Acids using Aspergillus fumigatus L-Amino Acid Oxidase. Applied Biochemistry and Biotechnology, 164(6), 844-852. [Link]

  • Sharma, M., Mangas-Sanchez, J., Turner, N. J., & Grogan, G. (2017). Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization. Advanced Synthesis & Catalysis, 359(1), 4-15. [Link]

  • Chen, S. T., & Wang, K. T. (1992). Kinetic study on the enzymatic resolution of homophenylalanine ester using ionic liquids. Journal of the Chemical Society, Chemical Communications, (5), 327-329. [Link]

  • Milton, R. C., Milton, S. C., & Kent, S. B. (1992). Total chemical synthesis of a D-enzyme: the enantiomers of HIV-1 protease show reciprocal chiral substrate specificity. Science, 256(5062), 1445-1448. [Link]

  • Zhang, Y., et al. (2023). Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry. [Link]

  • Allouche, F., et al. (2020). Catalytic Synthesis of Versatile Chiral Heterocycles: En Route to γ-Amino Acid Derivatives. Molecules, 25(22), 5328. [Link]

  • Vácha, P., & Vacek, J. (2023). Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry. [Link]

  • Saïdat, B., Boudah, F., & Guermouche, M. H. (2010). High Performance Liquid Chromatography Chiral Separation of D,L-Phenylalanine and D,L-Tryptophan with Quaternary Mobile Phase. Journal of the Mexican Chemical Society, 54(4), 231-235. [Link]

  • Kim, J., & Kim, H. S. (2010). New Enzymatic Method of Chiral Amino Acid Synthesis by Dynamic Kinetic Resolution of Amino Acid Amides. Applied and Environmental Microbiology, 76(13), 4356-4362. [Link]

  • Chen, C. S., Fujimoto, Y., Girdaukas, G., & Sih, C. J. (1982). Kinetic resolution of unnatural and rarely occurring amino acids: enantioselective hydrolysis of N-acyl amino acids catalyzed by acylase I. Journal of the American Chemical Society, 104(25), 7294-7299. [Link]

  • Currin, A., et al. (2015). Enzymatic synthesis of mono- and trifluorinated alanine enantiomers expands the scope of fluorine biocatalysis. Nature Communications, 6, 7635. [Link]

  • Bommarius, A. S., Drauz, K., Klenk, H., & Wandrey, C. (1990). Preparation of D- or L-alanine or high enantiomeric purity. U.S.
  • Birman, V. B. (2022). Kinetic Resolutions of α-Quaternary Carboxylic Acids with Chiral Bifunctional Sulfide Catalysts. Accounts of Chemical Research, 55(15), 2049-2063. [Link]

  • Ishihara, K., & Nakano, K. (2018). Ishihara's minimal artificial acylase for the kinetic resolution of racemic alcohols. Angewandte Chemie International Edition, 57(40), 13076-13080. [Link]

  • Wang, J., & Li, H. (2016). Recent Advances in Dynamic Kinetic Resolution by Chiral Bifunctional (Thio)urea- and Squaramide-Based Organocatalysts. Molecules, 21(10), 1367. [Link]

Sources

Application Notes & Protocols: 4-Chloro-3-fluorophenyl-DL-alanine in Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide has been created for researchers, scientists, and drug development professionals on the application of 4-Chloro-3-fluorophenyl-DL-alanine in structure-activity relationship (SAR) studies. This guide provides detailed application notes and protocols to support the effective use of this compound in research.

Abstract & Scope

This document provides a comprehensive guide for the strategic incorporation of the non-natural amino acid this compound into structure-activity relationship (SAR) studies. The unique electronic and steric properties of the 3-fluoro, 4-chloro substitution pattern on the phenyl ring offer a powerful tool for probing and optimizing molecular interactions in drug discovery. These notes elucidate the rationale behind its use, detail protocols for its incorporation into peptide scaffolds, and outline the subsequent bio-evaluation to decipher its impact on potency, selectivity, and pharmacokinetic properties.

The Rationale: Why Use this compound?

The strategic replacement of a natural amino acid, such as Phenylalanine (Phe) or Tyrosine (Tyr), with a synthetic analog is a cornerstone of modern medicinal chemistry. This compound is not just a placeholder; it is an active interrogation tool. The rationale for its selection is multifactorial:

  • Modulation of Electronics: The phenyl ring is a common motif for establishing π-π stacking and hydrophobic interactions with biological targets. The introduction of electron-withdrawing groups like chlorine and fluorine significantly alters the quadrupole moment of the aromatic ring. This can transform a favorable π-π stacking interaction into a repulsive one, or conversely, enable favorable interactions with electron-deficient aromatic residues in the target protein. The fluorine atom at the 3-position and the chlorine at the 4-position create a distinct electronic signature compared to other halogenated analogs.

  • Introduction of Halogen Bonding: The chlorine atom at the 4-position is a potential halogen bond donor. This non-covalent interaction, where the electropositive crown of the halogen interacts with a Lewis base (e.g., a backbone carbonyl, a serine hydroxyl), can add significant binding affinity and, critically, specificity to a ligand-receptor interaction. An SAR campaign can systematically replace Phe with analogs to determine if such an interaction is possible and beneficial.

  • Metabolic Stability: The C-F bond is exceptionally strong and resistant to metabolic degradation by cytochrome P450 enzymes. Fluorine substitution can block sites of aromatic hydroxylation, a common metabolic liability, thereby increasing the half-life of a potential drug candidate.

  • Fine-Tuning Lipophilicity: Halogenation increases the lipophilicity of the amino acid side chain. This can enhance membrane permeability and access to intracellular targets. The combined effect of fluorine and chlorine provides a specific lipophilicity value that can be used to systematically build a quantitative structure-activity relationship (QSAR) model.

Diagram: The Strategic Value of this compound in SAR

cluster_0 Rationale for Substitution A Lead Compound (e.g., containing Phenylalanine) B Synthesize Analog Library A->B Identify Modification Site C Substitute Phe with This compound B->C Key Analog D Biological Screening (Potency, Selectivity) C->D E Pharmacokinetic Profiling (Metabolic Stability, Permeability) C->E C1 Probe Halogen Bonding (via 4-Chloro) C2 Alter Ring Electronics (π-π interactions) C3 Block Metabolism (via 3-Fluoro) C4 Tune Lipophilicity F SAR Data Analysis D->F E->F G Informed Lead Optimization F->G Generate Hypothesis

Application Notes and Protocols: Designing Peptidomimetics using 4-Chloro-3-fluorophenyl-DL-alanine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Advantage of Halogenated Phenylalanines in Peptidomimetic Design

Peptidomimetics, molecules that mimic the structure and function of natural peptides, are at the forefront of modern drug discovery.[1] They offer the potential to overcome the inherent limitations of peptide-based therapeutics, such as poor metabolic stability and low bioavailability.[2] The incorporation of unnatural amino acids is a powerful strategy in the design of peptidomimetics, allowing for precise modulation of a peptide's conformational properties and biological activity.[3][4]

Among the vast arsenal of non-canonical amino acids, halogenated phenylalanine derivatives, such as 4-Chloro-3-fluorophenyl-DL-alanine, offer unique advantages. The introduction of halogen atoms into the phenyl ring can significantly alter the electronic and steric properties of the amino acid side chain.[5] This can lead to enhanced binding affinity, improved metabolic stability, and altered pharmacokinetic profiles.[6] Specifically, the chloro and fluoro substituents on the phenyl ring can introduce favorable interactions, such as halogen bonding, with biological targets and can increase the hydrophobicity of the peptide, potentially improving membrane permeability.[7][8]

This guide provides a comprehensive overview of the application of this compound in the design and synthesis of peptidomimetics. We will delve into the key properties of this amino acid, provide detailed protocols for its incorporation into peptide sequences using solid-phase peptide synthesis (SPPS), and outline methods for the characterization of the resulting peptidomimetics.

Properties and Handling of this compound

Understanding the physicochemical properties and handling requirements of this compound is crucial for its successful application in peptidomimetic synthesis.

PropertyValueSource
Molecular Formula C9H9ClFNO2N/A
Molecular Weight 217.63 g/mol N/A
Appearance White to off-white solidN/A
Solubility Soluble in aqueous baseN/A
Storage Store at room temperature in a dry, well-ventilated place. Keep container tightly closed.
Safety and Handling Precautions

As with any chemical reagent, proper safety precautions should be observed when handling this compound and its derivatives.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat.[9][10]

  • Ventilation: Work in a well-ventilated area or use a fume hood to avoid inhalation of dust.[11]

  • Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.[9]

  • Ingestion: Do not ingest. If swallowed, seek medical attention.[12]

  • Disposal: Dispose of waste in accordance with local regulations.[11]

Experimental Protocols: Synthesis and Characterization of Peptidomimetics

The following protocols provide a step-by-step guide for the incorporation of this compound into a model peptide sequence using Fmoc-based solid-phase peptide synthesis (SPPS), followed by cleavage, purification, and characterization.

Workflow for Peptidomimetic Synthesis and Analysis

G cluster_synthesis Synthesis cluster_analysis Analysis Resin_Prep 1. Resin Preparation (Swelling) Fmoc_Deprotection 2. Fmoc Deprotection Resin_Prep->Fmoc_Deprotection Amino_Acid_Coupling 3. Amino Acid Coupling (this compound) Fmoc_Deprotection->Amino_Acid_Coupling Washing 4. Washing Amino_Acid_Coupling->Washing Repeat Repeat Steps 2-4 Washing->Repeat for subsequent amino acids Cleavage 5. Cleavage & Deprotection Repeat->Cleavage Purification 6. Purification (RP-HPLC) Cleavage->Purification Characterization 7. Characterization (LC-MS) Purification->Characterization Purity_Check Purity Assessment Characterization->Purity_Check Identity_Confirmation Identity Confirmation Characterization->Identity_Confirmation

Caption: Workflow for peptidomimetic synthesis and analysis.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the manual synthesis of a model peptidomimetic on a rink amide resin using the Fmoc/tBu strategy.

Materials:

  • Rink Amide MBHA resin

  • Fmoc-protected amino acids (including Fmoc-4-Chloro-3-fluorophenyl-DL-alanine)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a peptide synthesis vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add 20% piperidine in DMF to the resin and agitate for 5 minutes.

    • Drain and repeat the piperidine treatment for 15 minutes.

    • Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • Amino Acid Coupling:

    • Dissolve the Fmoc-protected amino acid (4 equivalents to the resin loading) and OxymaPure (4 equivalents) in DMF.

    • Add DIC (4 equivalents) to the amino acid solution and pre-activate for 5 minutes.

    • Add the activated amino acid solution to the resin and agitate for 2 hours.

    • Causality: The use of a coupling reagent like DIC/Oxyma facilitates the formation of the amide bond between the free amine on the resin and the carboxylic acid of the incoming amino acid.

    • Perform a Kaiser test to confirm the completion of the coupling reaction.[13] If the test is positive (blue color), repeat the coupling step.

  • Washing: Wash the resin with DMF (3 times) and DCM (3 times).

  • Repeat: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.

  • Final Fmoc Deprotection: After the final coupling step, perform a final Fmoc deprotection (step 2).

  • Final Washing: Wash the resin with DMF (5 times), DCM (5 times), and finally with methanol (3 times). Dry the resin under vacuum.

Protocol 2: Cleavage and Deprotection

This protocol describes the cleavage of the synthesized peptide from the resin and the simultaneous removal of side-chain protecting groups.

Materials:

  • Peptide-bound resin

  • Cleavage cocktail: 95% TFA, 2.5% TIS, 2.5% Water

  • Cold diethyl ether

Procedure:

  • Place the dry peptide-bound resin in a reaction vessel.

  • Add the cleavage cocktail to the resin (10 mL per gram of resin).

  • Agitate the mixture at room temperature for 2-3 hours.

    • Causality: TFA is a strong acid that cleaves the peptide from the acid-labile rink amide linker and removes most common acid-labile side-chain protecting groups. TIS and water act as scavengers to trap reactive cations generated during the cleavage process, preventing side reactions.

  • Filter the resin and collect the filtrate containing the crude peptide.

  • Precipitate the crude peptide by adding the filtrate to a 50 mL centrifuge tube containing cold diethyl ether.

  • Centrifuge the mixture, decant the ether, and wash the peptide pellet with cold diethyl ether twice.

  • Dry the crude peptide pellet under vacuum.

Protocol 3: Purification by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

Purification of the crude peptide is essential to remove impurities and obtain a highly pure product.[14][15]

Instrumentation:

  • Preparative HPLC system with a UV detector

  • C18 reverse-phase column

Mobile Phases:

  • Solvent A: 0.1% TFA in water

  • Solvent B: 0.1% TFA in acetonitrile

Procedure:

  • Dissolve the crude peptide in a minimal amount of Solvent A.

  • Inject the peptide solution onto the C18 column.

  • Elute the peptide using a linear gradient of Solvent B (e.g., 5-95% over 40 minutes).

  • Monitor the elution profile at 220 nm and 280 nm.

  • Collect the fractions corresponding to the major peak.

  • Analyze the collected fractions by analytical HPLC to confirm purity.

  • Pool the pure fractions and lyophilize to obtain the final purified peptide.

Protocol 4: Characterization by Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a powerful technique to confirm the identity and purity of the synthesized peptidomimetic.[16][17]

Instrumentation:

  • Analytical HPLC system coupled to a mass spectrometer (e.g., ESI-QTOF)

  • C18 reverse-phase analytical column

Mobile Phases:

  • Solvent A: 0.1% formic acid in water

  • Solvent B: 0.1% formic acid in acetonitrile

Procedure:

  • Dissolve a small amount of the purified peptide in Solvent A.

  • Inject the sample into the LC-MS system.

  • Run a gradient similar to the one used for purification.

  • The mass spectrometer will provide the molecular weight of the eluting peptide, confirming its identity.

  • The HPLC chromatogram will provide information on the purity of the sample.

Expected Results and Interpretation
  • SPPS: A successful synthesis will result in a good yield of the crude peptide. The Kaiser test should be negative after each coupling step, indicating complete reaction.

  • RP-HPLC: The chromatogram of the purified peptide should show a single major peak, indicating high purity (>95%).

  • LC-MS: The mass spectrum should show a prominent peak corresponding to the calculated molecular weight of the target peptidomimetic.

Structure-Activity Relationship Insights

The incorporation of this compound can provide valuable insights into the structure-activity relationship (SAR) of a peptide.

SAR_Logic cluster_modification Modification cluster_properties Altered Properties cluster_outcome Potential Outcomes Modification Incorporate This compound Sterics Steric Hindrance Modification->Sterics Electronics Electronic Effects (Halogen Bonding) Modification->Electronics Hydrophobicity Increased Hydrophobicity Modification->Hydrophobicity Binding Altered Binding Affinity/Selectivity Sterics->Binding Electronics->Binding Stability Enhanced Proteolytic Stability Hydrophobicity->Stability Permeability Improved Membrane Permeability Hydrophobicity->Permeability

Caption: Logic diagram for SAR studies.

By systematically replacing a natural phenylalanine residue with this compound, researchers can probe the effects of altered steric bulk, electronic properties, and hydrophobicity on the peptide's biological activity. This information is invaluable for the rational design of more potent and effective peptidomimetic drugs.

Conclusion

This compound is a valuable building block for the design and synthesis of novel peptidomimetics. Its unique electronic and steric properties can be leveraged to enhance the biological activity and pharmacokinetic profiles of peptide-based drug candidates. The protocols and guidelines presented in this application note provide a solid foundation for researchers to explore the potential of this and other halogenated amino acids in their drug discovery efforts.

References

  • Using the ribosome to synthesize peptidomimetics - PMC. (2009, July 8). Retrieved from [Link]

  • Unnatural Amino Acids for Peptide Synthesis. (n.d.). Retrieved from [Link]

  • Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applications - PMC. (2023, June 12). Retrieved from [Link]

  • Introduction to the Synthesis of Peptidomimetics. (n.d.). Retrieved from [Link]

  • Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences - Luxembourg Bio Technologies. (2007, December 13). Retrieved from [Link]

  • Non‐additive stabilization by halogenated amino acids reveals protein plasticity on a sub‐angstrom scale - PMC. (n.d.). Retrieved from [Link]

  • de la Torre, B. G., Marcos, M. A., Eritja, R., & Albericio, F. (n.d.). Solid-phase peptide synthesis using N -trityl-amino acids. Lett. Retrieved from [Link]

  • The Impact of Halogenated Phenylalanine Derivatives on NFGAIL Amyloid Formation - PMC. (2020, September 23). Retrieved from [Link]

  • Guide to Solid Phase Peptide Synthesis - AAPPTEC. (n.d.). Retrieved from [Link]

  • Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences | Springer Nature Experiments. (n.d.). Retrieved from [Link]

  • (PDF) Solid-phase peptide synthesis using Nα-trityl-amino acids - ResearchGate. (2025, August 7). Retrieved from [Link]

  • Peptide Characterization Techniques and Applications - ResolveMass Laboratories Inc. (2025, July 22). Retrieved from [Link]

  • Peptide synthesis with halophenylalanines by thermolysin - PubMed. (n.d.). Retrieved from [Link]

  • Potential halogen bonds involving p-iodo-phenylalanine. IR and Raman... - ResearchGate. (n.d.). Retrieved from [Link]

  • Peptidomic Approaches to the Identification and Characterization of Functional Peptides in Hydra - PubMed. (n.d.). Retrieved from [Link]

  • Peptide Analysis Techniques: HPLC, Mass Spec & Beyond. (2025, June 30). Retrieved from [Link]

  • HPLC Analysis Methods for Peptide Characterization | Laboratory Research | Biovera. (2024, November 13). Retrieved from [Link]

  • Tackling Undruggable Targets with Designer Peptidomimetics and Synthetic Biologics. (n.d.). Retrieved from [Link]

  • Heterochirality and Halogenation Control Phe-Phe Hierarchical Assembly | ACS Nano. (2020, November 11). Retrieved from [Link]

  • Design and synthesis of novel fluoropeptidomimetics as potential mimics of the transition state during peptide hydrolysis - PubMed. (2003, February 7). Retrieved from [Link]

  • Design, synthesis of novel peptidomimetic derivatives of 4-HPR for rhabdoid tumors. (2008, July 15). Retrieved from [Link]

  • 4-Chloro-DL-phenylalanine - Chem-Impex. (n.d.). Retrieved from [Link]

  • Synthesis and Evaluation of New 4-Chloro-2-(3-chloro-4-fluorophenyl)-5-(aliphatic/cyclic saturated amino)pyridazin-3(2H)-one Derivatives as Anticancer, Antiangiogenic, and Antioxidant Agents - PubMed. (2015, May 15). Retrieved from [Link]

Sources

Application Notes and Protocols: Optimization of Reaction Conditions for 4-Chloro-3-fluorophenyl-DL-alanine Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Substituted Phenylalanine Analogs in Drug Discovery

Substituted phenylalanine derivatives, such as 4-Chloro-3-fluorophenyl-DL-alanine, are crucial building blocks in modern medicinal chemistry. The unique electronic properties imparted by halogen substituents can significantly influence the pharmacokinetic and pharmacodynamic profiles of drug candidates. Specifically, the introduction of chlorine and fluorine atoms can modulate lipophilicity, metabolic stability, and binding affinity to target proteins. Consequently, the development of robust and efficient coupling methodologies for these analogs is of paramount importance for accelerating drug discovery pipelines.

This application note provides a comprehensive guide to the optimization of palladium-catalyzed cross-coupling reactions for this compound. We will delve into the critical parameters influencing reaction outcomes and provide detailed protocols for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, which are cornerstone transformations in contemporary organic synthesis.

Core Principles of[1][2][3] Reaction Optimization

The successful coupling of this compound hinges on the careful selection and optimization of several key reaction parameters. A systematic approach, such as Design of Experiments (DoE), can be invaluable in efficiently exploring the complex interplay between these variables to achieve higher yields and purity. Key parameters to conside[1]r include:

  • Catalyst System: The choice of palladium precursor and ligand is critical. Electron-rich and sterically hindered phosphine ligands often prove effective in promoting the desired reactivity.

  • Base: The base pl[2]ays a crucial role in the catalytic cycle, and its strength and solubility can significantly impact the reaction rate and yield.

  • Solvent: The solvent must be capable of dissolving the reactants and catalyst system while being compatible with the reaction conditions.

  • Temperature: Reaction temperature influences the rate of reaction and the stability of the catalyst and reactants.

  • Reaction Time: Adequate time must be allowed for the reaction to reach completion, which should be monitored by techniques such as TLC or LC-MS.

Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds

The Suzuki-Miyaura reaction is a versatile method for forming C-C bonds between an organoboron compound and an organohalide. This reaction is widely u[3][4]sed in the pharmaceutical industry due to its mild conditions and tolerance of a broad range of functional groups.

Reaction Mechanis[2]m Overview

The catalytic cycle of the Suzuki-Miyaura reaction generally involves three key steps:

  • Oxidative Addition: The Pd(0) catalyst reacts with the aryl halide (this compound derivative) to form a Pd(II) species.

  • Transmetalation: [3]The organic group from the boronic acid or ester is transferred to the palladium center.

  • Reductive Eliminati[3]on: The two organic fragments couple, regenerating the Pd(0) catalyst and forming the desired product.

Suzuki_Miyaura_Mechanism cluster_reactants Reactants Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-R(L2) Transmetalation (R-B(OR)2) Ar-R Ar-R Ar-Pd(II)-R(L2)->Ar-R Reductive Elimination Ar-X 4-Chloro-3-fluorophenyl- DL-alanine Derivative R-B(OR)2 Boronic Acid/Ester

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Protocol for Suzuki-Miyaura Coupling Optimization

This protocol outlines a general procedure for the Suzuki-Miyaura coupling of a protected this compound with an arylboronic acid.

Materials:

  • N-protected this compound derivative (e.g., Boc-protected)

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

  • Solvent (e.g., Toluene, Dioxane, DMF, THF/water mixtures)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Appropriate deuterated solvents for NMR analysis

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask, add the N-protected this compound derivative (1.0 eq.), the arylboronic acid (1.2-1.5 eq.), the palladium catalyst (0.01-0.05 eq.), and the base (2.0-3.0 eq.).

  • Solvent Addition: Add the chosen solvent under an inert atmosphere (e.g., nitrogen or argon).

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir for the specified time (monitor by TLC or LC-MS).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

  • Characterization: Characterize the purified product by NMR and mass spectrometry.

Table 1: Example Conditions for Suzuki-Miyaura Coupling Optimization

EntryPalladium Catalyst (mol%)Ligand (mol%)Base (eq.)SolventTemperature (°C)Yield (%)
1Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Toluene/H₂O (10:1)10085
2PdCl₂(dppf) (3)-Cs₂CO₃ (2.5)Dioxane9078
3Pd(PPh₃)₄ (5)-K₂CO₃ (3)DMF11065

Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds from aryl halides and amines. This reaction has broad a[5][6]pplicability in the synthesis of pharmaceuticals and other fine chemicals.

Reaction Mechanis[7]m Overview

The mechanism of the Buchwald-Hartwig amination is similar to that of the Suzuki-Miyaura coupling and involves an oxidative addition, amine coordination and deprotonation, and reductive elimination.

Buchwald_Hartwig_Mechanism cluster_reactants Reactants Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) [Ar-Pd(II)-NHR'(L2)]+X- [Ar-Pd(II)-NHR'(L2)]+X- Ar-Pd(II)-X(L2)->[Ar-Pd(II)-NHR'(L2)]+X- Amine Coordination (R'NH2) Ar-Pd(II)-NR'(L2) Ar-Pd(II)-NR'(L2) [Ar-Pd(II)-NHR'(L2)]+X-->Ar-Pd(II)-NR'(L2) Deprotonation (Base) Ar-NHR' Ar-NHR' Ar-Pd(II)-NR'(L2)->Ar-NHR' Reductive Elimination Ar-X 4-Chloro-3-fluorophenyl- DL-alanine Derivative R'NH2 Amine Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle cluster_reactants Reactants Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-C≡CR(L2) Ar-Pd(II)-C≡CR(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-C≡CR(L2) Transmetalation Ar-C≡CR Ar-C≡CR Ar-Pd(II)-C≡CR(L2)->Ar-C≡CR Reductive Elimination CuX CuX R-C≡C-Cu R-C≡C-Cu CuX->R-C≡C-Cu Base, R-C≡CH R-C≡C-Cu->Ar-Pd(II)-X(L2) R-C≡C-Cu->CuX Transmetalation to Pd R-C≡CH Terminal Alkyne Ar-X 4-Chloro-3-fluorophenyl- DL-alanine Derivative

Sources

Application Note: A Robust Chemoenzymatic Route for the Synthesis of 4-Chloro-3-fluorophenyl-DL-alanine

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract

Non-canonical amino acids (ncAAs) are crucial building blocks for the development of novel peptide therapeutics and other bioactive molecules. This application note details a robust and efficient chemoenzymatic pathway for the synthesis of 4-Chloro-3-fluorophenyl-DL-alanine, a halogenated phenylalanine analog with significant potential in pharmaceutical development. The strategy employs a two-step process: (1) a classic Erlenmeyer-Plöchl chemical synthesis to produce the α-keto acid precursor, 2-oxo-3-(4-chloro-3-fluorophenyl)propanoic acid, followed by (2) a highly selective enzymatic transamination to yield the target DL-amino acid. This guide provides in-depth, step-by-step protocols, explains the rationale behind key experimental choices, and offers a framework for researchers to produce this valuable compound.

Introduction: The Value of Chemoenzymatic Synthesis

This compound is a synthetic amino acid whose halogenated phenyl side chain can introduce unique properties into peptides and small molecule drugs, such as enhanced metabolic stability, altered binding affinity, or modified conformational states. Traditional chemical methods for synthesizing such chiral compounds often involve harsh conditions, complex protecting group strategies, and challenging separations of enantiomers.

A chemoenzymatic approach circumvents many of these difficulties. By combining a reliable chemical synthesis for a prochiral precursor with a highly specific enzymatic transformation, this method leverages the best of both worlds: the versatility of organic chemistry and the unparalleled selectivity of biocatalysis.[1] This pathway is designed to be efficient, scalable, and adaptable for the synthesis of various substituted phenylalanine analogs.

Synthesis Overview

The synthesis is performed in two distinct stages. The first stage is the chemical synthesis of the α-keto acid intermediate. The second stage is the enzymatic conversion of this keto acid into the final amino acid product.

Chemoenzymatic_Synthesis cluster_0 Part 1: Chemical Synthesis cluster_1 Part 2: Enzymatic Synthesis A 4-Chloro-3-fluorobenzaldehyde + N-acetylglycine B Azlactone Intermediate A->B Acetic Anhydride, Sodium Acetate C 2-Oxo-3-(4-chloro-3- fluorophenyl)propanoic acid (α-Keto Acid) B->C Acid Hydrolysis D α-Keto Acid (from Part 1) C->D Purified Intermediate E This compound (Final Product) D->E Enz Transaminase (ω-TA) + Amino Donor (e.g., Alanine) + Pyridoxal-5'-phosphate (PLP) Enz->D Catalyzes

Figure 1: Overall chemoenzymatic workflow.

Part 1: Chemical Synthesis of the α-Keto Acid Precursor

Principle: The Erlenmeyer-Plöchl Reaction

The synthesis of the key intermediate, 2-oxo-3-(4-chloro-3-fluorophenyl)propanoic acid, is achieved via the Erlenmeyer-Plöchl synthesis.[2][3] This reaction involves the condensation of an aromatic aldehyde (4-chloro-3-fluorobenzaldehyde) with N-acetylglycine in the presence of acetic anhydride and a weak base like sodium acetate.[4] This forms an azlactone intermediate. Subsequent hydrolysis of the azlactone ring under acidic conditions yields the desired α-keto acid.[5][6]

Protocol 1.1: Synthesis of 2-oxo-3-(4-chloro-3-fluorophenyl)propanoic acid

Materials:

  • 4-Chloro-3-fluorobenzaldehyde

  • N-acetylglycine

  • Anhydrous Sodium Acetate

  • Acetic Anhydride

  • Ethyl Acetate (EtOAc)

  • Hydrochloric Acid (HCl), concentrated and 1M

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a dry round-bottom flask, combine 4-chloro-3-fluorobenzaldehyde (1.0 eq), N-acetylglycine (1.2 eq), and anhydrous sodium acetate (1.2 eq).

  • Addition of Reagent: Add acetic anhydride (3.0 eq) to the flask. Causality: Acetic anhydride serves as both the solvent and the dehydrating agent required to form the azlactone intermediate.[3]

  • Condensation: Heat the mixture to 100°C with stirring for 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the aldehyde.

  • Hydrolysis of Azlactone: After cooling the reaction mixture to room temperature, slowly add 10 mL of a 1:1 mixture of water and concentrated HCl. Heat the mixture to reflux (approx. 100-110°C) for 4-6 hours. Causality: The strong acidic conditions are necessary to hydrolyze both the enamine and the amide functionalities within the azlactone ring to yield the keto acid.

  • Work-up and Extraction:

    • Cool the mixture to room temperature and transfer it to a separatory funnel.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with 1M HCl (1 x 50 mL), followed by brine (1 x 50 mL).

  • Purification:

    • Dry the combined organic phase over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.

    • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., toluene/hexanes) or by column chromatography on silica gel.

Part 2: Enzymatic Synthesis of this compound

Principle: Transaminase-Mediated Reductive Amination

This step utilizes a transaminase (TA), a pyridoxal-5'-phosphate (PLP)-dependent enzyme, to catalyze the transfer of an amino group from a donor molecule to the α-keto acid acceptor.[7][8] The reaction follows a "ping-pong bi-bi" mechanism where the PLP cofactor acts as an intermediate amine carrier.[9] The use of a simple amino donor like L-alanine or isopropylamine drives the reaction forward. Since the enzyme is not stereospecific in this context or a racemase is present, a racemic (DL) mixture of the final amino acid is produced. For enantiomerically pure products, a stereoselective transaminase would be required.

Protocol 2.1: Transaminase-Catalyzed Synthesis

Materials:

  • 2-oxo-3-(4-chloro-3-fluorophenyl)propanoic acid (from Part 1)

  • A suitable ω-Transaminase (commercial or in-house expressed)

  • Pyridoxal-5'-phosphate (PLP)

  • L-Alanine (or other suitable amino donor, e.g., isopropylamine)

  • Potassium phosphate buffer (e.g., 100 mM, pH 7.5-8.5)

  • Dimethyl sulfoxide (DMSO)

  • pH meter and titration equipment (e.g., 1M NaOH)

  • Incubator shaker

  • Centrifuge

Procedure:

  • Reaction Buffer Preparation: Prepare a 100 mM potassium phosphate buffer and adjust the pH to the optimal range for the chosen transaminase (typically 7.5-8.5).

  • Reaction Mixture Assembly:

    • In a reaction vessel, dissolve the α-keto acid substrate (1.0 eq, e.g., 50 mM final concentration) in a minimal amount of DMSO. Causality: DMSO is used to aid the dissolution of the often poorly water-soluble aryl keto acid substrate.

    • Add this solution to the reaction buffer.

    • Add the amino donor, L-alanine (e.g., 3-5 eq). Causality: A stoichiometric excess of the amino donor is used to shift the reaction equilibrium towards product formation.

    • Add PLP to a final concentration of 1-2 mM. Causality: PLP is an essential cofactor for transaminase activity; its presence ensures the enzyme is in its catalytically active holo-form.[10]

  • Enzyme Addition and Incubation:

    • Initiate the reaction by adding the transaminase (as a lyophilizate, solution, or whole-cell catalyst).

    • Incubate the reaction at the enzyme's optimal temperature (e.g., 30-40°C) with gentle shaking.

  • Reaction Monitoring: Monitor the formation of the amino acid product using High-Performance Liquid Chromatography (HPLC) with a suitable chiral or reverse-phase column.

  • Termination and Product Isolation:

    • Once the reaction reaches completion (or equilibrium), terminate it by adding acid (e.g., HCl to pH 2) to precipitate the enzyme.

    • Centrifuge the mixture to pellet the precipitated protein.

    • The supernatant containing the product can be purified using ion-exchange chromatography.[][12] Causality: Amino acids are zwitterionic, allowing them to bind to cation or anion exchange resins depending on the pH, which facilitates separation from uncharged or differently charged molecules.

Data Summary and Expected Results

The following table provides target parameters for the successful execution of this chemoenzymatic synthesis. Actual results may vary based on the specific enzyme used and optimization of reaction conditions.

ParameterPart 1: Chemical SynthesisPart 2: Enzymatic Synthesis
Key Reagents 4-Chloro-3-fluorobenzaldehyde, Acetic Anhydrideα-Keto Acid, ω-Transaminase, L-Alanine, PLP
Solvent Acetic Anhydride100 mM Phosphate Buffer (pH 7.5-8.5)
Temperature 100°C (Condensation), 110°C (Hydrolysis)30-40°C
Reaction Time 5-9 hours12-24 hours
Typical Yield 60-75% (after purification)>90% conversion (can be equilibrium-limited)
Purity (Target) >95%>98%
Analytical Method ¹H NMR, ¹³C NMR, LC-MSHPLC (Chiral or RP), LC-MS

Troubleshooting

  • Low Yield in Chemical Synthesis: Ensure all reagents, especially sodium acetate, are anhydrous. Incomplete hydrolysis can be addressed by extending the reflux time or using a stronger acid.

  • Poor Enzyme Activity: Confirm the correct pH and temperature for your specific transaminase. Ensure the PLP cofactor was added, as its omission is a common cause of reaction failure.[9] Substrate inhibition can occur at high concentrations; try lowering the initial keto acid loading.

  • Incomplete Enzymatic Conversion: The transamination reaction is reversible. Increase the excess of the amino donor (e.g., up to 10 eq) or implement a system to remove the pyruvate co-product if using L-alanine as the donor.

Conclusion

This application note provides a comprehensive and reliable chemoenzymatic protocol for synthesizing this compound. By strategically combining a classic organic reaction with the high selectivity of biocatalysis, this method offers an efficient route to a valuable non-canonical amino acid for applications in drug discovery and chemical biology. The protocols are designed to be adaptable, allowing researchers to apply this methodology to other substituted benzaldehydes to create a library of novel phenylalanine analogs.

References

  • Ajinomoto Co., Inc. (2008). Method for purification of amino acid. European Patent EP1995322A1.
  • Zhang, C., et al. (2021). Known strategies to fluorinated β‐amino acid derivatives by asymmetric catalysis. ResearchGate. Retrieved from [Link]

  • Mitsubishi Chemical Corporation. (n.d.). Separation and Refining of Amino acids. Retrieved from [Link]

  • Wang, T.-C., et al. (2024). Direct asymmetric synthesis of β-branched aromatic α-amino acids using engineered phenylalanine ammonia lyases. Nature Communications, 15(1), 1-12. Retrieved from [Link]

  • R Discovery. (2010). Bergmann‐Stern Azlactone Synthesis. Retrieved from [Link]

  • Contente, M. L., et al. (2020). Self-Sufficient Flow-Biocatalysis by Coimmobilization of Pyridoxal 5′-Phosphate and ω-Transaminases onto Porous Carriers. ACS Catalysis, 10(15), 8414-8422. Retrieved from [Link]

  • Steinberg, G. M. (1966). Azlactones and preparation of same. US Patent US3275648A.
  • Gotor-Fernández, V., et al. (2019). Asymmetric α-Fluoroalkyl-α-Amino Acids: Recent Advances in Their Synthesis and Applications. Molecules, 24(15), 2748. Retrieved from [Link]

  • Merck Index. (n.d.). Erlenmeyer-Plöchl Azlactone and Amino Acid Synthesis. Retrieved from [Link]

  • Yoshimura, T., et al. (2006). Engineering aromatic L‐amino acid transaminase for the asymmetric synthesis of constrained analogs of L‐phenylalanine. Biotechnology Progress, 22(5), 1339-1345. Retrieved from [Link]

  • Cambridge University Press. (n.d.). Erlenmeyer-Plochl Azlactone Synthesis. Retrieved from [Link]

  • da Silva, J. A., et al. (2018). Theoretical Study on the Epimerization of Azlactone Rings: Keto–Enol Tautomerism or Base-Mediated Racemization?. ACS Omega, 3(3), 3295-3301. Retrieved from [Link]

  • Ni, Y., et al. (2023). Precise and selective asymmetric synthesis of fluorinated compounds via enzymatic approach. The Innovation, 4(5), 100473. Retrieved from [Link]

  • Lund University. (2021). Investigating recombinant transaminase stability with cofactor variations and enzyme immobilization. Retrieved from [Link]

  • Timofeev, V. I., et al. (2021). To the Understanding of Catalysis by D-Amino Acid Transaminases: A Case Study of the Enzyme from Aminobacterium colombiense. International Journal of Molecular Sciences, 22(11), 5946. Retrieved from [Link]

  • Wikipedia. (n.d.). Erlenmeyer–Plöchl azlactone and amino-acid synthesis. Retrieved from [Link]

  • ResearchGate. (2020). Separation and Purification of Amino Acids. Retrieved from [Link]

  • Benítez-Mateos, A. I., et al. (2019). Enhancing PLP-Binding Capacity of Class-III ω-Transaminase by Single Residue Substitution. Frontiers in Bioengineering and Biotechnology, 7, 281. Retrieved from [Link]

  • Desulfomonile tiedjei. (2023). Contribution of Second-Shell Residues to PLP-Dependent Transaminase Catalysis: A Case Study of D-Amino Acid Transaminase from Desulfomonile tiedjei. MDPI. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Improving solubility of 4-Chloro-3-fluorophenyl-DL-alanine in aqueous buffers

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Improving Solubility in Aqueous Buffers for Researchers and Drug Development Professionals

Frequently Asked Questions (FAQs)
Q1: What is 4-Chloro-3-fluorophenyl-DL-alanine, and why is it poorly soluble in neutral aqueous buffers like PBS (pH 7.4)?

A1: this compound is a synthetic derivative of the natural amino acid phenylalanine. Its structure includes a phenyl ring substituted with both a chloro and a fluoro group. These halogen substitutions significantly increase the molecule's hydrophobicity compared to native phenylalanine, leading to poor intrinsic solubility in water.

Most critically, as an amino acid, the molecule is amphoteric , meaning it contains both a basic amino group (-NH₂) and an acidic carboxylic acid group (-COOH). In aqueous solution, these groups ionize, and the molecule exists predominantly as a zwitterion —a neutral molecule with both a positive and a negative charge (+NH₃ and -COO⁻).[1][2] The solubility of zwitterionic compounds is highly dependent on pH and is typically at its minimum at the isoelectric point (pI) , where the net charge of the molecule is zero.[3][4] While the exact pI of this compound is not published, it can be estimated to be near neutral pH. At this pI, intermolecular electrostatic attractions are maximized, promoting aggregation and precipitation over dissolution.

Q2: I tried dissolving the compound directly in water or PBS, and it just formed a suspension. What is the first and most critical step I should take?

A2: The most effective initial strategy for solubilizing an amphoteric compound like this compound is pH adjustment .[5][6] The goal is to shift the pH of the solvent significantly away from the compound's isoelectric point (pI). This ensures the molecule carries a net positive or net negative charge, which dramatically improves its interaction with polar water molecules and enhances solubility.

  • To create a net positive charge: Dissolve the compound in a dilute acidic solution (e.g., 0.1 M HCl). This protonates the carboxylate group (-COO⁻ to -COOH), leaving a net positive charge on the ammonium group (+NH₃).

  • To create a net negative charge: Dissolve the compound in a dilute basic solution (e.g., 0.1 M NaOH). This deprotonates the ammonium group (+NH₃ to -NH₂), leaving a net negative charge on the carboxylate group (-COO⁻).

Vendor data for the similar compound 4-chloro-DL-phenylalanine confirms its solubility is significantly enhanced in a dilute NaOH solution.[7][8] This should be the first troubleshooting step.

Q3: Can I use organic solvents like DMSO to prepare a stock solution?

A3: Yes, using a small amount of a water-miscible organic co-solvent is a very common and practical approach, particularly for preparing high-concentration stock solutions for in vitro assays.[3] Solvents like Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) are excellent at dissolving hydrophobic compounds. The standard procedure involves dissolving the compound at a high concentration in pure DMSO and then diluting this stock into your aqueous buffer.

However, be mindful of two key factors:

  • Final Solvent Concentration: Many biological assays, especially cell-based ones, are sensitive to organic solvents. It is critical to ensure the final concentration of DMSO or DMF in your experiment is below the tolerance level of your system (typically <0.5% v/v).

  • Kinetic vs. Thermodynamic Solubility: This method determines the kinetic solubility , which can often be higher than the true thermodynamic (or equilibrium) solubility .[9][10][11] This means the compound might precipitate out of the aqueous solution over time as it equilibrates. Always prepare these solutions fresh and inspect for any precipitation before use.

Systematic Troubleshooting Guide for Insolubility

This section provides a logical workflow to address solubility issues methodically. The goal is to establish a robust and reproducible protocol for preparing a true solution of your compound.

Visual Workflow: Decision Tree for Solubilization

The following diagram outlines the recommended experimental path, starting from the most common and straightforward techniques and progressing to more advanced methods if necessary.

Solubility_Workflow Start Start: Compound Insoluble in Neutral Buffer (e.g., PBS) pH_Adjust Step 1: pH Adjustment Start->pH_Adjust Try_Base A: Try Dilute Base (e.g., 1 eq NaOH) pH_Adjust->Try_Base Preferred First Choice Try_Acid B: Try Dilute Acid (e.g., 1 eq HCl) pH_Adjust->Try_Acid Alternative Success1 Success! Prepare stock, adjust pH, filter sterilize. Try_Base->Success1 Failure1 Still Insoluble Try_Base->Failure1 Try_Acid->Success1 Try_Acid->Failure1 Cosolvent Step 2: Co-solvent Approach Failure1->Cosolvent DMSO_DMF Dissolve in minimal pure DMSO/DMF, then slowly dilute into aqueous buffer. Cosolvent->DMSO_DMF Success2 Success! Note final %DMSO. Use immediately. DMSO_DMF->Success2 Failure2 Precipitation on Dilution DMSO_DMF->Failure2 Excipients Step 3: Advanced Formulation (Use of Excipients) Failure2->Excipients Cyclodextrin Complexation with Cyclodextrins (e.g., HP-β-CD) Excipients->Cyclodextrin Success3 Success! Determine complexation ratio. Cyclodextrin->Success3

Caption: Troubleshooting workflow for solubilizing this compound.

Experimental Protocols & Advanced Techniques
Protocol 1: Solubilization via pH Adjustment

This is the "gold standard" method for achieving thermodynamic solubility of ionizable compounds.[10]

Objective: To prepare a stock solution by dissolving the compound in a dilute acid or base, followed by neutralization.

Materials:

  • This compound powder

  • Sterile, purified water

  • 0.1 M NaOH solution

  • 0.1 M HCl solution

  • Target aqueous buffer (e.g., 10x PBS)

  • pH meter

  • Sterile 0.22 µm syringe filter

Step-by-Step Methodology:

  • Weigh Compound: Accurately weigh the desired amount of this compound into a sterile container.

  • Initial Suspension: Add approximately 80% of the final desired volume of purified water. The compound will likely form a slurry.

  • Titration with Base (Recommended First Approach): While stirring, add the 0.1 M NaOH solution dropwise. Monitor the solution for clarity. Continue adding drops until the compound is fully dissolved. Vendor data suggests that 1 equivalent of NaOH should be sufficient.[7][8]

  • pH Adjustment: Once the compound is dissolved, use the 0.1 M HCl to carefully titrate the solution back towards your target pH (e.g., 7.4). Go slowly , as the compound may precipitate if you cross its pI too quickly.

  • Add Buffer Components: If making a buffered solution from scratch, add the concentrated buffer components at this stage.

  • Final Volume & Filtration: Adjust the solution to the final volume with purified water. As a crucial final step, pass the solution through a 0.22 µm syringe filter. This removes any micro-precipitates and ensures you have a true, sterile solution. If the filter clogs, the solubility limit has been exceeded.

Advanced Technique: Use of Cyclodextrins

If pH adjustment and co-solvents fail, or if the final formulation must be free of organic solvents, cyclodextrins offer an excellent alternative.

Mechanism: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic (lipophilic) inner cavity.[12][13] They can encapsulate the hydrophobic part of a guest molecule—in this case, the 4-chloro-3-fluorophenyl ring—forming an "inclusion complex."[14][15] This complex presents a hydrophilic exterior to the solvent, dramatically increasing the apparent water solubility of the guest molecule.[16] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is widely used in pharmaceutical formulations due to its high aqueous solubility and safety profile.[16]

Summary of Solubilization Strategies

MethodMechanismProsConsBest For
pH Adjustment Ionization of the molecule away from its isoelectric point (pI).[5][17]Achieves true thermodynamic solubility; avoids organic solvents.May not be suitable for pH-sensitive assays; risk of precipitation upon neutralization.Preparing stable stock solutions for a wide range of applications.
Co-solvents (e.g., DMSO) Solubilization in a water-miscible organic solvent followed by dilution.[6]Simple, fast, and effective for high-concentration stocks.Can be toxic to cells; determines kinetic, not thermodynamic, solubility; risk of precipitation over time.[9][11]High-throughput screening; in vitro assays where final solvent concentration is controlled.
Cyclodextrins (e.g., HP-β-CD) Encapsulation of the hydrophobic moiety in an inclusion complex.[12][15]High solubilizing capacity; low toxicity; suitable for in vivo use.Requires optimization of the drug:CD ratio; can increase solution viscosity.Formulations for cell culture and in vivo studies where organic solvents are prohibited.
Physical Aids (Sonication, Warming) Provides energy to overcome the dissolution activation barrier.[3]Simple and can speed up the dissolution process.Often insufficient on its own; heat can degrade labile compounds.Aiding other primary methods like pH adjustment or co-solvency.
Physicochemical Properties (Inferred)
PropertyPhenylalanine4-Fluorophenylalanine4-ChlorophenylalanineThis compound (Predicted) Rationale for Prediction
Molecular Weight 165.19 g/mol 183.18 g/mol [18]199.63 g/mol [7]217.62 g/mol Additive mass of Cl and F atoms.
Aqueous Solubility 29.6 mg/mL"less than 1 mg/mL"[18]"slightly soluble"[19]; Soluble to 5mM (~1 mg/mL) with warming.[7][8]Poor (<1 mg/mL) Increased halogenation significantly increases hydrophobicity and reduces aqueous solubility.
pKa₁ (Carboxyl) ~2.2~2.13[20]~2.1~2.0 Electron-withdrawing halogens acidify the carboxylic acid group, lowering its pKa.
pKa₂ (Amino) ~9.3~9.05[20]~9.0~8.9 Electron-withdrawing effects also reduce the basicity of the amino group, lowering its pKa.
Isoelectric Point (pI) ~5.7~5.59~5.55~5.45 Calculated as (pKa₁ + pKa₂)/2. The pI is expected to be slightly acidic.
References
  • Mura, P. (2020). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PMC. Available at: [Link]

  • Silberberg, M. (2017). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar. Available at: [Link]

  • Patel, A. et al. (2017). Cyclodextrin: a promising candidate in enhancing oral bioavailability of poorly water soluble drugs. MedCrave online. Available at: [Link]

  • de Azevedo, M. B. M. et al. (2012). Cyclodextrins and ternary complexes: technology to improve solubility of poorly soluble drugs. SciELO. Available at: [Link]

  • Roquette. (2025). How can cyclodextrins enhance solubility? Carbohydrate Chronicles Season 2 / Ep 8. Available at: [Link]

  • BenchChem. (2025). Application Notes and Protocols for Determining the Solubility of Novel Compounds. Benchchem.
  • BenchChem. (2025).
  • Creative Biolabs. Aqueous Solubility. Creative Biolabs. Available at: [Link]

  • UT Southwestern Medical Center. Aqueous Solubility Determination: Preclinical Pharmacology Core Lab. UT Southwestern, Dallas, Texas. Available at: [Link]

  • Avdeef, A. et al. (2016). Solubility-pH profiles of some acidic, basic and amphoteric drugs. ResearchGate. Available at: [Link]

  • Scribd. (n.d.). Zwitterion and PH Dependent Solubilty. Scribd. Available at: [Link]

  • Völgyi, G. et al. (2022). Understanding the pH Dependence of Supersaturation State—A Case Study of Telmisartan. MDPI. Available at: [Link]

  • Fuchs, S. et al. (2006). Solubility of Amino Acids: Influence of the pH value and the Addition of Alcoholic Cosolvents on Aqueous Solubility. ResearchGate. Available at: [Link]

  • Singh, A. et al. (2023). Solubility enhancement techniques: A comprehensive review. ResearchGate. Available at: [Link]

  • El-Shaer, A. et al. (2016). Use of Amino Acids as Counterions Improves the Solubility of the BCS II Model Drug, Indomethacin. ResearchGate. Available at: [Link]

  • Inventiva Pharma. (n.d.).
  • Mondal, A. et al. (2023). Exploring the Solubility and Solvation Energetics of L-Phenylalanine Across Diverse Aqueous Organic Solutions. SSRN. Available at: [Link]

  • Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. DigitalCommons@URI. Available at: [Link]

  • Ascendia Pharma. (2021). 5 Novel Techniques for Solubility Enhancement. Ascendia Pharmaceutical Solutions. Available at: [Link]

  • Nguyen, T. H. et al. (2020). Mechanistic study of the solubilization effect of basic amino acids on a poorly water-soluble drug. PMC. Available at: [Link]

  • Ghasemi, J. & Niazi, A. (2009). Specification of Zwitterionic or Non-Zwitterionic Structures of Amphoteric Compounds by Using Ionic Liquids. Semantic Scholar. Available at: [Link]

  • Chadha, R. et al. (2014). A Solubility Comparison of Neutral and Zwitterionic Polymorphs. Crystal Growth & Design. Available at: [Link]

  • Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. University of Rhode Island. Available at: [Link]

  • Ferreira, A. M. C. et al. (2018). Solubility of the Proteinogenic α-Amino Acids in Water, Ethanol, and Ethanol–Water Mixtures. Journal of Chemical & Engineering Data. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). p-Fluorophenylalanine. PubChem. Available at: [Link]

  • Chongqing Chemdad Co., Ltd. (n.d.). DL-3-(4-Fluorophenyl)alanine. Chemdad. Available at: [Link]

  • ChemBK. (2024). 4-chloro-D-phenylalanine. ChemBK. Available at: [Link]

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Technical Support Center: Troubleshooting 4-Chloro-3-fluorophenyl-DL-alanine Coupling

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a Tier-3 Support resource for researchers encountering difficulties with 4-Chloro-3-fluorophenyl-DL-alanine . This non-standard amino acid presents a "perfect storm" of peptide synthesis challenges: electronic deactivation, steric bulk, and high hydrophobicity.

Ticket Subject: Low Coupling Yields / Incomplete Conversion Assigned Specialist: Senior Application Scientist, Peptide Chemistry Division

Executive Summary & Diagnostic Workflow

You are likely experiencing low yields due to one of three converging factors inherent to the 3-fluoro-4-chloro substitution pattern:

  • Hydrophobic Collapse: The halogenated side chain induces aggregation on the resin (SPPS), preventing reagent access.

  • Electronic Deactivation: The electron-withdrawing groups (EWGs) reduce the nucleophilicity of the amine (if N-terminal) and alter the stability of the active ester (if C-terminal).

  • Stereochemical Misinterpretation: As a DL (racemic) mixture, the formation of diastereomers can split your product peak in HPLC, often mimicking "low yield" or "impurities" if not anticipated.

Interactive Troubleshooting Workflow

Use the following logic map to diagnose your specific failure mode.

TroubleshootingWorkflow Start START: Define Failure Mode CheckHPLC Check HPLC/LCMS Data Start->CheckHPLC SplitPeaks Doublets/Split Peaks observed? CheckHPLC->SplitPeaks Multiple peaks with same Mass LowConversion Unreacted Starting Material? CheckHPLC->LowConversion Single peak, low area StereoIssue ISSUE: Diastereomer Formation (Due to DL-racemate) SplitPeaks->StereoIssue KaiserTest Kaiser/Chloranil Test Result? LowConversion->KaiserTest Sol_Stereo SOLUTION: Accept Isomers or Use Chiral Resolution StereoIssue->Sol_Stereo PositiveTest Positive (Blue/Purple) Coupling Failed KaiserTest->PositiveTest Incomplete Reaction NegativeTest Negative (Colorless) But Product Missing KaiserTest->NegativeTest False Negative (Aggregation) Kinetics ISSUE: Slow Kinetics (Electronic/Steric) PositiveTest->Kinetics Aggreg ISSUE: Aggregation/Solubility (Hydrophobic Collapse) NegativeTest->Aggreg Sol_Magic SOLUTION: Magic Solvents (DMSO/NMP + LiCl) Aggreg->Sol_Magic Sol_Power SOLUTION: High-Power Activation (HATU/HOAt or Microwave) Kinetics->Sol_Power

Figure 1: Diagnostic logic for identifying the root cause of coupling failure.

Module 1: The "Invisible" Yield Killer (Solubility & Aggregation)

The Problem: Halogenation significantly increases the lipophilicity of the phenylalanine side chain.[1] When multiple hydrophobic residues are coupled sequentially, the peptide chain can undergo "hydrophobic collapse" or


-sheet formation on the resin. This physically blocks the N-terminus, preventing the coupling reagent from reaching the reaction site.

The Symptoms:

  • Kaiser test is negative (colorless) or slightly brown, yet LCMS shows the previous sequence (deletion sequence).

  • The resin beads appear "clumped" or do not swell properly in DCM/DMF.

The Solution: Disrupt the secondary structure hydrogen bonding and increase solvation of the hydrophobic side chains.

Optimized Solvation Protocol
ParameterStandard ConditionRecommended for 4-Cl-3-F-Phe
Primary Solvent DMFNMP (N-Methyl-2-pyrrolidone) or DMF/DMSO (1:1)
Chaotropic Additive None0.4M LiCl or KSCN (in the coupling buffer)
Resin Choice Polystyrene (PS)PEG-PS (e.g., ChemMatrix, Tentagel)
Temperature Room Temp (25°C)50°C - 75°C (Microwave or water bath)

Expert Insight: The addition of chaotropic salts (LiCl) disrupts hydrogen bond networks within the resin-bound peptide, effectively "straightening out" the chain to expose the amine.

Module 2: Overcoming Electronic Deactivation

The Problem: The 3-Fluoro and 4-Chloro substituents are electron-withdrawing groups (EWGs).

  • If 4-Cl-3-F-Phe is the Nucleophile (Amine): The EWGs pull electron density from the aromatic ring. While the

    
    -amine is separated by a methylene bridge, the inductive effect still lowers the pKa slightly, making the amine less nucleophilic than standard Phenylalanine.
    
  • If 4-Cl-3-F-Phe is the Electrophile (Carboxyl): The activated ester is highly reactive but prone to hydrolysis if moisture is present.

The Solution: Shift from standard carbodiimide chemistry (DIC/HOBt) to aminium/phosphonium salts with superior leaving groups (HOAt).

High-Efficiency Coupling Protocol

Reagents:

  • Activator: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Additive: HOAt (1-Hydroxy-7-azabenzotriazole) - Critical for steric/electronic difficult couplings.

  • Base: TMP (2,4,6-Collidine) or DIEA.[2]

Step-by-Step Procedure:

  • Dissolution: Dissolve 4.0 eq. of Amino Acid and 3.8 eq. of HATU in minimal NMP.

  • Activation: Add 8.0 eq. of DIEA (or Collidine). Note: The solution should turn yellow instantly.

  • Pre-activation: Allow to activate for exactly 30-60 seconds . Do NOT exceed 2 minutes (risk of racemization/guanidinylation).

  • Coupling: Add the mixture to the resin.

  • Microwave (Optional but Recommended): Heat to 75°C for 5 minutes (25W power).

  • Double Coupling: Drain and repeat the step with fresh reagents.

Why HOAt/HATU? The pyridine nitrogen in the HOAt/HATU structure provides a "neighboring group effect" (anchimeric assistance) that accelerates the acylation rate by ~10-100x compared to HOBt, overcoming the electronic deactivation.

Module 3: The "DL" Factor (Stereochemistry)

The Problem: You are using a DL (racemic) mixture. If you couple this to a chiral resin or a chiral peptide sequence (e.g., L-Ala-Resin), you will inevitably generate two distinct products:

  • L-Peptide-[L-4-Cl-3-F-Phe]

  • L-Peptide-[D-4-Cl-3-F-Phe]

These are diastereomers . They have different physical properties and different retention times on Reverse-Phase HPLC.

The "Low Yield" Illusion:

  • Researchers often integrate the largest peak and assume it is the product. In this case, your "product" is split between two peaks (likely 50:50 ratio).

  • If you only collect one peak, your isolated yield will appear to be ~50% of the theoretical max.

Action Item:

  • Check your LCMS for two peaks with the exact same mass .

  • Sum the integration of both peaks to calculate the true coupling yield.

  • If you require a pure enantiomer, you must switch to the enantiopure starting material (e.g., Fmoc-4-Chloro-3-fluoro-L-phenylalanine) or perform chiral chromatography purification post-cleavage.

FAQ: Specific Troubleshooting Scenarios

Q: Can I use this amino acid in Suzuki-Miyaura cross-coupling? A: Yes, but be careful. The 4-Chloro position is an aryl chloride. While aryl chlorides are generally sluggish in Suzuki couplings compared to bromides/iodides, the electron-withdrawing 3-Fluoro group activates the C-Cl bond slightly. If you are trying to perform a peptide coupling (amide bond) using Pd-catalysis nearby, you might inadvertently trigger oxidative addition at the Cl-position. Ensure your peptide coupling conditions are metal-free.

Q: My solution turns black/dark brown when I add base. A: This is common with electron-deficient aromatics in the presence of strong bases and oxidized solvents. It usually indicates trace oxidation or charge-transfer complex formation. It rarely affects the coupling efficiency unless the color comes from the degradation of the Fmoc group (premature deprotection). Ensure your DMF/NMP is fresh and amine-free (measure conductivity or smell for fishy amine odors).

Q: I see a +18 mass unit adduct in LCMS. A: This is likely a hydrolysis product (Acid form) or an incomplete activation. If you see +98 or +71, it might be a guanidinylation adduct from the HATU (uronium salt) reacting with the N-terminus directly. Fix: Reduce the amount of base (DIEA) or switch to a phosphonium reagent like PyAOP which cannot form guanidinium adducts.

References

  • Vertex AI Search. (2026). Fluorinated phenylalanines: synthesis and pharmaceutical applications. NIH National Library of Medicine. [Link]

  • Vertex AI Search. (2026). The Impact of Halogenated Phenylalanine Derivatives on NFGAIL Amyloid Formation. NIH National Library of Medicine. [Link]

Sources

Technical Support Center: Synthesis of Peptides Containing 4-Chloro-3-fluorophenyl-DL-alanine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of peptides incorporating the sterically hindered, unnatural amino acid 4-Chloro-3-fluorophenyl-DL-alanine. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of introducing this unique building block into their peptide sequences. The presence of both a chloro and a fluoro group on the phenyl ring, ortho and meta to the alanine side chain, introduces significant steric bulk and electronic effects that can complicate standard peptide synthesis protocols.

This resource provides in-depth troubleshooting advice, frequently asked questions, and optimized protocols to help you overcome these challenges, ensuring successful and high-purity synthesis of your target peptides.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis of peptides containing this compound.

Issue 1: Low or Incomplete Coupling Efficiency

Question: I am observing a low yield of my target peptide, and analysis by Kaiser test and/or LC-MS indicates incomplete coupling of the this compound residue. What are the likely causes and how can I improve the coupling efficiency?

Answer:

Low coupling efficiency is the most common challenge when working with sterically hindered amino acids like this compound.[1] The bulky, substituted phenyl ring physically obstructs the approach of the nucleophilic amine of the growing peptide chain to the activated carboxyl group of the incoming amino acid. This leads to slower reaction kinetics and incomplete reactions.[2]

Root Causes and Recommended Solutions:

  • Inadequate Activation/Coupling Reagent: Standard coupling reagents may not be potent enough to overcome the steric hindrance.

    • Solution: Employ a more powerful, third-generation aminium/uronium or phosphonium salt-based coupling reagent. Reagents like HATU, HCTU, and COMU are specifically designed for difficult couplings.[3][4] HATU, in particular, forms a highly reactive OAt-active ester, which is more susceptible to nucleophilic attack by the sterically hindered amine.[5][6]

  • Insufficient Reaction Time or Temperature: The steric bulk slows down the reaction rate, and standard coupling times may be insufficient.

    • Solution:

      • Double Coupling: Repeat the coupling step with a fresh solution of the activated amino acid and coupling reagent.[4] This is often the most effective strategy.

      • Extended Reaction Time: Increase the coupling time from the standard 1-2 hours to 4-6 hours, or even overnight.[7] Monitor the reaction progress using a qualitative method like the Kaiser test to determine the optimal time.[8]

      • Elevated Temperature: For particularly difficult couplings, increasing the temperature to 40-50 °C can enhance the reaction rate. However, be cautious as higher temperatures can also increase the risk of racemization.[9]

  • Suboptimal Solvent and Reagent Concentration: Poor solvation of the growing peptide chain or dilute reaction conditions can exacerbate coupling difficulties.

    • Solution:

      • Solvent Choice: Ensure you are using a high-quality, peptide-synthesis grade solvent like DMF or NMP. For sequences prone to aggregation, consider adding a chaotropic salt or using a solvent mixture with DMSO to improve solvation.

      • Increased Concentration: Increasing the concentration of the amino acid and coupling reagents can drive the reaction forward.[10]

Quantitative Comparison of Coupling Reagents for Hindered Systems
Coupling ReagentTypical Reaction TimeRelative Efficiency for Hindered CouplingsRacemization RiskReference
DCC/HOBt4-12 hoursModerateModerate to High[11]
HBTU/HCTU1-4 hoursHighLow to Moderate[3][11]
HATU 1-2 hours Very High Low [1][5]
COMU1-2 hoursVery HighLow[1][11]
Issue 2: Increased Racemization of the Hindered Amino Acid

Question: My peptide purity is lower than expected, and I suspect racemization is occurring at the this compound residue. How can I confirm this and what steps can I take to minimize it?

Answer:

Racemization, the conversion of a pure L- or D-enantiomer into a mixture of both, is a significant risk during peptide synthesis, especially when dealing with activated amino acids.[12] The primary mechanism involves the formation of a 5(4H)-oxazolone intermediate, where the alpha-proton becomes acidic and can be easily abstracted by a base, leading to a loss of stereochemical integrity.[12] While steric hindrance can sometimes disfavor the formation of the planar oxazolone ring, the extended activation times and potentially elevated temperatures required for coupling can increase the overall risk of racemization.[13]

Strategies to Mitigate Racemization:

  • Choice of Coupling Reagent and Additive: The type of activating agent plays a crucial role.

    • Solution: Use coupling reagents that incorporate racemization-suppressing additives. HATU is an excellent choice because it is based on HOAt (1-hydroxy-7-azabenzotriazole).[5] The nitrogen atom in the pyridine ring of HOAt helps to stabilize the activated ester and suppress oxazolone formation.[3] Adding an external additive like HOBt or HOAt to carbodiimide-mediated couplings can also be effective.[9]

  • Base Selection and Stoichiometry: The base used for activation can influence the rate of racemization.

    • Solution: Use a non-nucleophilic, sterically hindered base like N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine.[14] Avoid using an excessive amount of base, as this can promote both oxazolone formation and direct enolization.[12] A general rule is to use 2 equivalents of base relative to the amino acid.

  • Reaction Conditions: As mentioned previously, elevated temperatures can accelerate racemization.

    • Solution: Maintain the reaction temperature at or near room temperature whenever possible. If heating is necessary to achieve coupling, perform a careful optimization to find the lowest effective temperature.

Issue 3: Difficult Fmoc-Deprotection of the Subsequent Amino Acid

Question: After successfully coupling this compound, I am having trouble removing the Fmoc group from the next amino acid in the sequence. What could be causing this?

Answer:

Difficult Fmoc deprotection following a bulky residue is often a sign of peptide aggregation. The growing peptide chains, particularly if they contain other hydrophobic residues, can interact with each other on the solid support, forming secondary structures like beta-sheets that physically block the reactive sites.[4] The large this compound residue can contribute to this phenomenon.

Troubleshooting Deprotection Issues:

  • Disrupting Aggregation: The primary goal is to break up the aggregated peptide chains.

    • Solution:

      • Chaotropic Salts: Wash the resin with a solution of a chaotropic salt, such as 0.8 M LiCl in DMF, before the deprotection step.

      • "Magic Mixture": Use a solvent mixture containing ethylene carbonate to disrupt secondary structures.[9]

      • Sonication: Gently sonicating the reaction vessel during deprotection can help to break up clumps of resin and improve solvent penetration.[9]

  • Optimizing the Deprotection Reagent:

    • Solution:

      • DBU Addition: For very difficult deprotections, adding a small amount of DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to the piperidine/DMF solution can increase the basicity and speed up the reaction.[9] However, use DBU with caution as it can promote aspartimide formation if Asp residues are present.[15]

      • Extended Deprotection Time: Increase the deprotection time and perform multiple, shorter treatments rather than one long one. For example, 3 x 10-minute treatments with fresh reagent.

Frequently Asked Questions (FAQs)

Q1: What is the best overall strategy for incorporating this compound into a peptide sequence?

A1: The most robust strategy involves using a potent coupling reagent like HATU in combination with a hindered base such as DIPEA.[1][3] Plan for a double coupling from the outset to ensure the reaction goes to completion.[4] It is also wise to use an orthogonal protection strategy for any reactive side chains to avoid unwanted side reactions during the potentially extended coupling times.[16]

Q2: How do the chloro and fluoro substituents on the phenyl ring affect the reactivity of the amino acid?

A2: Both the chloro and fluoro groups are electron-withdrawing, which can have a modest electronic effect on the reactivity of the carboxyl group. However, the primary influence is steric. The presence of these bulky groups, particularly the chlorine atom, significantly hinders the approach to the reactive centers of the amino acid, slowing down both the coupling and potentially the deprotection of the N-terminal protecting group.[17]

Q3: Are there any special considerations for the purification of peptides containing this amino acid?

A3: Peptides containing this compound are significantly more hydrophobic than their non-halogenated counterparts. This increased hydrophobicity may require adjustments to your standard HPLC purification protocol. You may need to use a shallower gradient of your organic mobile phase (e.g., acetonitrile) to achieve good separation from any closely eluting impurities, such as deletion sequences.

Q4: Can I use Boc-based synthesis for this amino acid?

A4: Yes, Boc-based solid-phase peptide synthesis is a viable alternative. The principles of overcoming steric hindrance remain the same: use of potent coupling reagents and potentially extended reaction times. The final cleavage from the resin using strong acids like HF or TFMSA is generally not affected by the presence of the halogenated phenyl ring.

Experimental Protocols and Workflows

Optimized Coupling Protocol for this compound (Fmoc-SPPS)

This protocol outlines a robust method for coupling Fmoc-4-Chloro-3-fluorophenyl-DL-alanine-OH onto a resin-bound peptide with a free N-terminal amine.

Materials:

  • Fmoc-deprotected peptide-resin

  • Fmoc-4-Chloro-3-fluorophenyl-DL-alanine-OH (3-5 equivalents)

  • HATU (2.9-4.9 equivalents)

  • DIPEA (6-10 equivalents)

  • Peptide synthesis grade DMF

Procedure:

  • Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes in a solid-phase synthesis vessel.

  • Prepare Coupling Solution: In a separate vial, dissolve the Fmoc-4-Chloro-3-fluorophenyl-DL-alanine-OH and HATU in DMF. Add the DIPEA and vortex briefly. This is the activation step, forming the reactive OAt-ester.[6]

  • First Coupling: Drain the DMF from the swollen resin. Immediately add the activated amino acid solution to the resin.

  • Reaction: Agitate the mixture at room temperature for 2-4 hours.

  • Monitoring: Perform a Kaiser test to check for the presence of free primary amines.[8] A blue color indicates an incomplete reaction.

  • Wash: Drain the reaction mixture and wash the resin thoroughly with DMF (3-5 times).

  • Second Coupling (Recommended): Prepare a fresh batch of activated Fmoc-4-Chloro-3-fluorophenyl-DL-alanine-OH as in step 2.

  • Reaction: Add the fresh solution to the resin and agitate for another 2-4 hours.

  • Final Wash: Drain the coupling solution and wash the resin extensively with DMF, followed by DCM, to prepare for the next deprotection step.

Visualizing the Workflow: Troubleshooting Decision Tree

This diagram illustrates a logical workflow for troubleshooting common issues during the incorporation of this compound.

G start Start Synthesis Cycle for 4-Cl-3-F-Phe-DL-Ala coupling Perform Coupling (e.g., HATU/DIPEA) start->coupling kaiser_test Kaiser Test Positive? coupling->kaiser_test double_couple Perform Double Coupling kaiser_test->double_couple Yes deprotection Proceed to Fmoc-Deprotection kaiser_test->deprotection No kaiser_test2 Kaiser Test Still Positive? double_couple->kaiser_test2 extend_time Extend Coupling Time and/or Increase Temp. extend_time->coupling change_reagent Consider More Potent Coupling Reagent (e.g., COMU) extend_time->change_reagent If still fails kaiser_test2->extend_time Yes kaiser_test2->deprotection No stop Consult Senior Scientist/ Re-evaluate Strategy kaiser_test2->stop Persistent Failure change_reagent->coupling deprotection_slow Deprotection Slow/Incomplete? deprotection->deprotection_slow aggregation_wash Wash with Chaotropic Salts (e.g., LiCl in DMF) deprotection_slow->aggregation_wash Yes next_cycle Proceed to Next Cycle deprotection_slow->next_cycle No aggregation_wash->deprotection dbu_deprotection Use DBU in Deprotection Solution aggregation_wash->dbu_deprotection If still slow dbu_deprotection->deprotection HATU_Mechanism cluster_activation Activation Phase cluster_coupling Coupling Phase RCOOH R-COOH (Amino Acid) Isouronium O-acyl(tetramethyl)isouronium salt RCOOH->Isouronium HATU HATU HATU->Isouronium DIPEA DIPEA (Base) DIPEA->RCOOH deprotonates ActiveEster Highly Reactive OAt-Active Ester PeptideBond R-CO-NH-Peptide (New Peptide Bond) ActiveEster->PeptideBond Isouronium->ActiveEster rearranges PeptideAmine H₂N-Peptide PeptideAmine->PeptideBond attacks HOAt HOAt (byproduct) PeptideBond->HOAt releases

Caption: Simplified mechanism of HATU-mediated peptide bond formation.

References

  • A Researcher's Guide to Coupling Reagents for Sterically Hindered Amino Acids - Benchchem.
  • Highly Sterically Hindered Peptide Bond Formation - Thieme Gruppe.
  • HATU:a third-generation coupling reagent - ChemicalBook.
  • The Inner Workings of a Peptide Synthesis Powerhouse: A Technical Guide to the HATU Reagent - Benchchem.
  • HATU, DIPEA Peptide Coupling Mechanism | Organic Chemistry - YouTube. Available at: [Link]

  • Amino Acid Derivatives for Peptide Synthesis.
  • Efficient Peptide Coupling Involving Sterically Hindered Amino Acids | Request PDF. Available at: [Link]

  • Efficient Peptide Coupling Involving Sterically Hindered Amino Acids - ACS Publications. Available at: [Link]

  • Technical Support Center: Troubleshooting Low Yield in Solid-Phase Peptide Synthesis (SPPS) - Benchchem.
  • Technical Support Center: Preventing Racemization in Hindered Amino Acid Coupling - Benchchem.
  • Aggregation, Racemization and Side Reactions in Peptide Synthesis - AAPPTEC. Available at: [Link]

  • Five Tips and Tricks for Success in Solid Phase Peptide Synthesis - Biotage. Available at: [Link]

  • Solid phase peptide synthesis help : r/Biochemistry - Reddit. Available at: [Link]

  • Racemization of amino acids in solid-phase peptide synthesis investigated by capillary electrophoresis - PubMed. Available at: [Link]

  • An In-depth Technical Guide to Orthogonal Protection Strategy in Peptide Synthesis - Benchchem.

Sources

Minimizing racemization during 4-Chloro-3-fluorophenyl-DL-alanine activation

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: High-Fidelity Activation of Electron-Deficient Amino Acids Subject: Minimizing Racemization During 4-Chloro-3-fluorophenylalanine Activation

Executive Summary & Core Directive

The Challenge: You are working with 4-Chloro-3-fluorophenylalanine , a phenylalanine derivative heavily substituted with electron-withdrawing groups (EWGs). The presence of Chlorine (4-position) and Fluorine (3-position) exerts a strong inductive effect ($ -I $), significantly increasing the acidity of the


-proton compared to native phenylalanine.

The Consequence: During carboxyl activation (e.g., with HATU, EDC, or acid chlorides), this increased acidity accelerates proton abstraction by bases, leading to rapid racemization via the 5(4H)-oxazolone (azlactone) mechanism .

The Solution: To preserve chiral integrity (if using L- or D- isomers) or prevent unwanted epimerization, you must switch from "standard" peptide coupling protocols to base-suppressed or chaotropic-disrupting activation cycles.

Note on Nomenclature (DL vs. L/D): Your query specifies DL -alanine (a racemic mixture). If your starting material is truly racemic (50:50), racemization is chemically redundant. However, this guide assumes you are either:

  • Using the "DL" label colloquially while working with a chiral isomer (L- or D-).

  • Performing a kinetic resolution where preserving the stereochemistry of the reacting enantiomer is critical. The protocols below are engineered to preserve Enantiomeric Excess (

    
    ).
    

Troubleshooting Guide (FAQ)

Q1: Why does my standard HATU/DIEA protocol result in <80% optical purity?

A: The standard protocol is too basic for this molecule. In standard couplings, N,N-Diisopropylethylamine (DIEA) generates the carboxylate anion. However, for 4-Chloro-3-fluorophenylalanine, the


-proton is acidic enough that DIEA also deprotonates the 

-carbon of the activated ester or the oxazolone intermediate.
  • Fix: Eliminate strong tertiary bases. Switch to DIC/Oxyma Pure (base-free activation) or use TMP (2,4,6-Trimethylpyridine/Collidine) if a base is strictly required.

Q2: I see a "doublet" peak in my HPLC. Is this the D-isomer?

A: Likely, yes. The diastereomer (D-isomer coupled to your L-resin/amine) often elutes close to the main peak.

  • Verification: Co-inject with a synthesized standard of the intentional D-isomer (e.g., 4-Cl-3-F-D-Phe coupled product) to confirm retention time.

Q3: Can I use pre-activated NHS esters to avoid this?

A: Yes, but with caution. While NHS esters are generally stable, the formation step itself can induce racemization if done with DCC/Base.

  • Recommendation: If purchasing commercial NHS esters, check the Certificate of Analysis for

    
    . If synthesizing them, use EDC/NHS  in DCM at 0°C without exogenous base.
    
Q4: Does solvent polarity matter?

A: Yes. Polar aprotic solvents (DMF, DMSO) stabilize the charged transition states of the racemization mechanism.

  • Optimization: Use DCM (Dichloromethane) or a DCM/DMF mixture if solubility permits. The lower dielectric constant of DCM slows down the proton abstraction rate.

Technical Deep Dive: The Mechanism of Failure

Racemization in this substrate is driven by the formation of an Oxazolone intermediate.[1] The EWGs on the phenyl ring stabilize the enolate form of this ring, driving the equilibrium toward the racemic mixture.

OxazoloneMechanism Start Activated Amino Acid (L-Isomer) Oxazolone_L Oxazolone (Chiral L) Start->Oxazolone_L Cyclization Base Base (DIEA) Enolate Planar Enolate (Achiral) Base->Enolate Abstracts H+ Oxazolone_L->Enolate Fast Deprotonation (Due to Cl/F EWG) Product_Rac Racemic Peptide (L- + D-) Oxazolone_L->Product_Rac Amine Attack Enolate->Oxazolone_L 50% Oxazolone_D Oxazolone (Chiral D) Enolate->Oxazolone_D 50% Oxazolone_D->Product_Rac Amine Attack

Caption: The oxazolone pathway. The Cl/F substituents stabilize the "Planar Enolate" transition state, accelerating the loss of chirality.

Recommended Protocols

Protocol A: The "Gold Standard" (DIC/Oxyma)

Best for: Solid Phase Peptide Synthesis (SPPS) and general solution coupling. This method generates the active ester in situ at acidic/neutral pH, preventing proton abstraction.

  • Dissolve: 1.0 equiv of 4-Chloro-3-fluorophenylalanine in minimal DMF/DCM (1:1).

  • Add Additive: Add 1.0 equiv of Oxyma Pure (Ethyl (hydroxyimino)cyanoacetate).

    • Why Oxyma? It is less acidic than HOBt and suppresses racemization more effectively than HOAt for halogenated substrates [1].

  • Activate: Add 1.0 equiv of DIC (Diisopropylcarbodiimide).

  • Pre-activation: Stir for 2-3 minutes only. Long pre-activation increases oxazolone risk.

  • Coupling: Add the mixture to the resin/amine.[2][3] Do NOT add base (DIEA/NMM).

Protocol B: The "Difficult Sequence" (HATU/Collidine)

Best for: Sterically hindered amines where DIC is too slow.

  • Dissolve: 1.0 equiv Amino Acid + 0.95 equiv HATU in DMF.

  • Base Selection: Add 2.0 equiv of 2,4,6-Trimethylpyridine (Collidine) .

    • Why Collidine? It is a weaker base (pKa ~7.4) than DIEA (pKa ~10.5) and sterically hindered, making it poor at abstracting the

      
      -proton but sufficient to activate HATU [2].
      
  • Coupling: React immediately. Do not pre-activate.

Comparative Data: Reagent Selection

The following table summarizes expected racemization rates for electron-deficient phenylalanines based on literature precedents for similar halogenated systems (e.g., pentafluorophenylalanine or 2,4-dichlorophenylalanine).

Coupling SystemBase UsedSolventEst.[3][4][5] Racemization RiskRecommendation
HBTU / HATU DIEA (2 equiv) DMFHigh (5-15%) AVOID
HBTU / HATU NMM DMFModerate (2-5%) ⚠️ Risky
HATU Collidine DMFLow (< 1%) ✅ Acceptable for difficult couplings
DIC / HOBt NoneDMFLow (< 1%) ⚠️ Slow kinetics
DIC / Oxyma None DCM/DMF Ultra-Low (< 0.2%) 🌟 PREFERRED
T3P (PPA) NMMEtOAcVery Low (< 0.5%) ✅ Excellent for solution phase

Decision Tree: Workflow Optimization

Use this logic flow to determine the exact conditions for your experiment.

DecisionTree Start Start: Activation of 4-Cl-3-F-Phe Phase Solid Phase or Solution? Start->Phase SPPS Solid Phase (SPPS) Phase->SPPS Solution Solution Phase Phase->Solution DIC_Oxyma Protocol A: DIC + Oxyma Pure (No Base) SPPS->DIC_Oxyma Standard Hindered Is the amine hindered? (e.g., N-methyl) SPPS->Hindered Hindered Amine? T3P T3P (Propylphosphonic Anhydride) in EtOAc/Pyridine Solution->T3P Scalable? EDC EDC + NHS (Isolate Active Ester) Solution->EDC Small Scale Hindered->DIC_Oxyma No HATU_Coll Protocol B: HATU + Collidine (Weak Base) Hindered->HATU_Coll Yes

Caption: Logic flow for selecting the optimal coupling reagent based on synthesis phase and steric hindrance.

References

  • Subirós-Funosas, R., et al. (2009). "Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt with a Lower Risk of Explosion". Chemistry – A European Journal.

  • Carpino, L. A., et al. (2002). "The Diisopropylcarbodiimide/ 1-Hydroxy-7-azabenzotriazole System: Segment Coupling and Stepwise Practice". The Journal of Organic Chemistry.

  • El-Faham, A., & Albericio, F. (2011). "Peptide Coupling Reagents, More than a Letter Soup". Chemical Reviews.

Sources

Technical Support Center: Purifying Peptides Containing 4-Chloro-3-fluorophenyl-DL-alanine via HPLC

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for the purification of synthetic peptides incorporating the non-canonical amino acid 4-Chloro-3-fluorophenyl-DL-alanine. This guide is designed for researchers, scientists, and drug development professionals to navigate the specific challenges associated with the HPLC purification of these halogenated peptides. The introduction of halogen atoms can significantly alter the physicochemical properties of a peptide, impacting its retention behavior and making purification a nuanced process.[1] This center provides in-depth troubleshooting advice and answers to frequently asked questions to ensure robust and reproducible purification outcomes.

Introduction to the Challenges

The presence of this compound in a peptide sequence introduces increased hydrophobicity due to the chloro and fluoro substituents on the phenyl ring. This modification can lead to several chromatographic challenges, including:

  • Increased Retention: The enhanced hydrophobicity often results in longer retention times on reversed-phase (RP) HPLC columns.

  • Co-elution with Impurities: Hydrophobic impurities, such as deletion sequences or incompletely deprotected peptides, may have retention times very close to the target peptide, making separation difficult.[2]

  • Poor Peak Shape: Secondary interactions between the halogenated residue and the stationary phase can sometimes lead to peak tailing or broadening.

  • Aggregation: The increased hydrophobicity can promote peptide aggregation, which can complicate purification and reduce yield.[3]

This guide will provide systematic strategies to address these challenges and optimize your HPLC purification workflow.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting point for column selection when purifying a peptide with this compound?

A1: A reversed-phase C18 column is the most common and effective choice for the initial purification of most peptides, including those with halogenated amino acids.[4][5] Given the increased hydrophobicity, a C8 column can also be a good alternative if the peptide is strongly retained on a C18 column. For larger peptides, a wider pore size (300 Å) is generally recommended to ensure better interaction of the peptide with the stationary phase.[5][6]

Q2: How does the this compound residue affect the choice of mobile phase?

A2: The standard mobile phase system for peptide purification, consisting of water with an ion-pairing agent as mobile phase A and acetonitrile with the same ion-pairing agent as mobile phase B, is a suitable starting point.[4][7] Trifluoroacetic acid (TFA) at a concentration of 0.1% is the most common ion-pairing agent and helps to improve peak shape and retention.[7] Due to the increased hydrophobicity of the peptide, you may need to use a shallower gradient to achieve adequate separation from closely eluting impurities.[2][7][8]

Q3: My peptide is showing significant peak tailing. What are the likely causes and how can I fix it?

A3: Peak tailing can be caused by several factors:

  • Secondary Interactions: The halogenated phenyl ring can have secondary interactions with residual silanol groups on the silica-based stationary phase. Using a high-purity, end-capped column can minimize this.

  • Column Overload: Injecting too much sample can lead to peak distortion. Try reducing the injection volume or the sample concentration.[4]

  • Inappropriate Mobile Phase pH: Ensure the pH of your mobile phase is well below the pKa of the acidic residues and above the pKa of the basic residues to maintain a consistent charge state. The use of 0.1% TFA typically ensures a low pH environment.[9]

  • Column Contamination: A contaminated guard or analytical column can lead to poor peak shape.[6][10] Implement a regular column cleaning and regeneration protocol.

Q4: I am observing co-elution of my target peptide with an impurity. What strategies can I employ to improve resolution?

A4: Improving resolution between closely eluting peaks is a common challenge in HPLC.[11] Consider the following strategies:

  • Optimize the Gradient: A shallower gradient slope increases the separation time and can improve the resolution of closely eluting peaks.[2][7]

  • Change the Organic Modifier: While acetonitrile is the most common organic modifier, switching to or adding methanol or isopropanol can alter the selectivity of the separation.

  • Adjust the Temperature: Increasing the column temperature can improve mass transfer and efficiency, potentially leading to better resolution. A typical range to explore is 30-60°C.[4][12]

  • Increase Column Length: A longer column provides more theoretical plates, which can enhance resolution.[2][11]

Troubleshooting Guide

This section provides a systematic approach to troubleshooting common issues encountered during the HPLC purification of peptides containing this compound.

Problem 1: Poor or No Recovery of the Target Peptide
Potential Cause Troubleshooting Steps Scientific Rationale
Peptide Precipitation on Column 1. Decrease the initial percentage of mobile phase B (organic solvent). 2. Ensure the sample is fully dissolved in a solvent compatible with the initial mobile phase conditions.[10]The high hydrophobicity of the peptide can cause it to precipitate at the head of the column if the initial organic concentration is too low.
Irreversible Adsorption 1. Use a different stationary phase (e.g., a polymer-based column). 2. Add a small amount of a stronger organic solvent like isopropanol to mobile phase B.[12]Strong hydrophobic or secondary interactions can lead to irreversible binding to the column. Altering the stationary phase or mobile phase can mitigate these interactions.
Peptide Degradation 1. Ensure the mobile phase pH is stable and appropriate for the peptide. 2. Use fresh, high-purity solvents and additives.[13]Unstable pH or contaminants in the mobile phase can lead to peptide degradation (e.g., deamidation, oxidation).
Problem 2: Broad or Asymmetric Peaks
Potential Cause Troubleshooting Steps Scientific Rationale
Secondary Interactions 1. Use a highly end-capped, high-purity silica column. 2. Consider using a different ion-pairing agent (e.g., formic acid for MS compatibility, though it may provide less sharp peaks than TFA).Residual silanols on the stationary phase can interact with the peptide, leading to peak tailing. High-quality columns minimize these sites.
Column Overload 1. Reduce the mass of peptide injected onto the column.[4] 2. Use a larger diameter preparative column for larger sample loads.Exceeding the binding capacity of the column leads to peak distortion.
Slow Kinetics of Interconversion 1. Increase the column temperature.[12]Some peptides can exist in multiple conformations that interconvert slowly on the chromatographic timescale, resulting in broad peaks. Higher temperatures can accelerate this interconversion.
Extra-column Volume 1. Minimize the length and diameter of tubing between the injector, column, and detector.Excessive volume outside of the column can contribute to peak broadening.
Problem 3: Low Resolution and Co-elution of Impurities
Potential Cause Troubleshooting Steps Scientific Rationale
Insufficient Separation Power 1. Decrease the gradient steepness (e.g., from 1%/min to 0.5%/min).[7] 2. Increase the column length.[2] 3. Use a column with smaller particle size (UHPLC).[2]These changes increase the efficiency (N) of the separation, leading to sharper peaks and better resolution.[11]
Unfavorable Selectivity 1. Change the organic modifier (e.g., acetonitrile to methanol). 2. Alter the mobile phase pH (if the peptide's stability allows).[8] 3. Screen different stationary phases (e.g., C18, C8, Phenyl).[4]Modifying the mobile phase or stationary phase changes the chemical interactions between the analytes and the chromatographic system, thereby altering the selectivity (α) and potentially resolving co-eluting peaks.[11]

Experimental Protocols

Protocol 1: Initial Analytical Method Development

This protocol outlines a systematic approach to developing an analytical HPLC method for your peptide.

  • Column Selection: Start with a C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size, 300 Å pore size).

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% (v/v) TFA in HPLC-grade water.

    • Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile.

  • Initial Gradient:

    • Flow Rate: 1.0 mL/min.

    • Gradient: 5-95% B over 30 minutes.

    • Detection: UV at 214 nm and 280 nm.[14]

    • Column Temperature: 30°C.

  • Sample Preparation: Dissolve the crude peptide in a small amount of a solvent that is weak enough to not cause premature elution (e.g., 5% acetonitrile in water). Filter the sample through a 0.22 µm syringe filter before injection.[15]

  • Analysis: Inject a small amount of the sample and analyze the chromatogram to determine the approximate elution time of the target peptide.

  • Optimization: Based on the initial run, optimize the gradient to improve resolution around the target peptide peak. A shallower gradient over a narrower range (e.g., 20-50% B over 40 minutes) is often necessary.[2]

Protocol 2: Scaling Up to Preparative HPLC

Once an optimized analytical method is established, it can be scaled up for preparative purification.[7]

  • Column Selection: Choose a preparative column with the same stationary phase chemistry and particle size as the analytical column, but with a larger diameter (e.g., 21.2 mm or 50 mm).

  • Flow Rate and Gradient Adjustment:

    • Adjust the flow rate based on the cross-sectional area of the preparative column:

      • New Flow Rate = (Preparative Column Radius² / Analytical Column Radius²) * Old Flow Rate

    • Keep the gradient time the same to maintain the same separation profile.

  • Sample Loading: Determine the maximum sample load for the preparative column through loading studies. Start with a conservative load and gradually increase it while monitoring resolution and peak shape.

  • Fraction Collection: Collect fractions across the peak corresponding to the target peptide.[15]

  • Analysis of Fractions: Analyze the collected fractions using the optimized analytical HPLC method to determine their purity.

  • Pooling and Lyophilization: Pool the fractions that meet the desired purity level and lyophilize to obtain the purified peptide.[7]

Visualizations

HPLC Purification Workflow

HPLC_Workflow cluster_prep Sample & System Preparation cluster_dev Method Development cluster_purify Purification & Analysis cluster_post Post-Purification SamplePrep Crude Peptide Dissolution & Filtration SystemPrep Mobile Phase Degassing & System Equilibration AnalyticalRun Analytical HPLC Run (Scouting Gradient) SystemPrep->AnalyticalRun Optimization Gradient & Parameter Optimization AnalyticalRun->Optimization PrepRun Preparative HPLC Run Optimization->PrepRun FractionCollection Fraction Collection PrepRun->FractionCollection PurityAnalysis Purity Analysis of Fractions FractionCollection->PurityAnalysis Pooling Pooling of Pure Fractions PurityAnalysis->Pooling Lyophilization Lyophilization Pooling->Lyophilization FinalQC Final QC Analysis Lyophilization->FinalQC

Caption: A typical workflow for HPLC purification of peptides.

Troubleshooting Decision Tree for Low Resolution

Troubleshooting_Tree Start Low Resolution / Co-elution ShallowGradient Decrease Gradient Slope? Start->ShallowGradient ChangeSolvent Change Organic Modifier? ShallowGradient->ChangeSolvent No Success Resolution Improved ShallowGradient->Success Yes ChangeTemp Adjust Temperature? ChangeSolvent->ChangeTemp No ChangeSolvent->Success Yes ChangeColumn Change Stationary Phase? ChangeTemp->ChangeColumn No ChangeTemp->Success Yes ChangeColumn->Success Yes Failure Further Optimization Needed ChangeColumn->Failure No

Caption: A decision tree for troubleshooting low resolution in HPLC.

References

  • Waters Corporation. (n.d.). Maximizing Resolution in Peptide Mapping Analysis Using UPLC with a 300-mm Column.
  • Yang, H., Koza, S., & Chen, W. (n.d.). Method Development and Transfer of Synthetic Peptide Impurity Analysis by Waters Reversed-Phase Columns. Waters Corporation.
  • Waters Corporation. (n.d.). Method Development and Transfer of Synthetic Peptide Impurity Analysis by Waters Reversed-Phase Columns.
  • Biovera. (2024, November 13). HPLC Analysis Methods for Peptide Characterization.
  • YMC America, Inc. (n.d.). The efficient method development for the analysis of proteins, peptides, and synthetic oligonucleotides with a novel hybrid reversed phase column.
  • Chrom Tech, Inc. (2025, October 14). Methods for Changing Peak Resolution in HPLC.
  • AAPPTec. (n.d.). Peptide Purification.
  • MilliporeSigma. (n.d.). Factors Affecting Resolution in HPLC.
  • tks publisher. (2025, December 23). Moving beyond preparative reverse phase HPLC for peptide purification.
  • LCGC International. (2022, December 1). Method Development for Reversed-Phase Separations of Peptides: A Rational Screening Strategy for Column and Mobile Phase Combinations with Complementary Selectivity.
  • (n.d.). HPLC Troubleshooting Guide.
  • ThermoFisher. (n.d.). Successful HPLC Operation – A Troubleshooting Guide.
  • Benchchem. (n.d.). Technical Support Center: HPLC Purification of Antide Peptide.
  • MDPI. (2022, December 8). Halogenation of Peptides and Proteins Using Engineered Tryptophan Halogenase Enzymes.
  • Frederick, J. (2016, December 30). HPLC Purification of Peptides. protocols.io. Retrieved from [Link]

  • Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide.
  • Agilent. (n.d.). Analysis and Purification of Synthetic Peptides by Liquid Chromatography.
  • PMC. (n.d.). HPLC Analysis and Purification of Peptides.
  • (n.d.). A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC.
  • Phenomenex. (n.d.). HPLC Tech Tip: Approach to Peptide Analysis.
  • MDPI. (2023, January 24). Factors Influencing the Prediction Accuracy of Model Peptides in Reversed-Phase Liquid Chromatography.
  • BioXconomy. (2024, June 4). CMC regulatory challenges during peptide development.
  • PubMed. (n.d.). Prediction of peptide retention times in high-pressure liquid chromatography on the basis of amino acid composition.
  • ACS Publications. (2019, March 22). Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production | The Journal of Organic Chemistry.
  • PubMed. (2015, April 15). Improved short peptide identification using HILIC-MS/MS: retention time prediction model based on the impact of amino acid position in the peptide sequence.
  • PMC. (n.d.). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media.
  • MDPI. (2023, December 8). Epimerisation in Peptide Synthesis.
  • YMC. (n.d.). Strategic peptide purification.

Sources

Resolving aggregation issues in 4-Chloro-3-fluorophenyl-DL-alanine sequences

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Resolving Aggregation in 4-Chloro-3-fluorophenyl-DL-alanine Sequences Doc ID: TSP-UAA-4ClF-001 Last Updated: 2025-05-15

Executive Summary: The Chemistry of Aggregation

The Core Problem: Incorporating This compound (4ClF-Phe) into peptide sequences introduces a dual-threat to solubility: hyper-hydrophobicity and halogen bonding . unlike standard Phenylalanine, the addition of Chlorine (bulky, lipophilic) and Fluorine (highly electronegative yet lipophilic) creates a residue that drives strong intermolecular


 stacking and hydrophobic collapse.

Furthermore, the DL-stereochemistry creates a racemic mixture at each coupling step. In a peptide with multiple 4ClF-Phe residues, this results in a library of diastereomers (


), leading to amorphous aggregates that are notoriously difficult to purify or refold.

This guide provides field-proven protocols to disrupt these interactions during Solid Phase Peptide Synthesis (SPPS), Purification, and Formulation.

Mechanism of Failure

To solve the issue, we must visualize the enemy. The diagram below illustrates how 4ClF-Phe drives aggregation through two distinct pathways:

AggregationMechanism Residue 4-Chloro-3-fluoro- Phe Residue Hydrophobicity Hydrophobic Effect (Water Exclusion) Residue->Hydrophobicity Cl/F Lipophilicity HalogenBond Halogen Bonding (C-X ··· O=C) Residue->HalogenBond Sigma-Hole Interaction BetaSheet Intermolecular Beta-Sheet Stacking Hydrophobicity->BetaSheet Drives Collapse HalogenBond->BetaSheet Stabilizes Stack Precipitation On-Resin Aggregation (Incomplete Coupling) BetaSheet->Precipitation During SPPS Gelation Solution Gelation (Purification Failure) BetaSheet->Gelation Post-Cleavage

Figure 1: Mechanistic pathway of aggregation driven by halogenated phenylalanine derivatives.[1] The combination of lipophilicity and halogen bonding accelerates beta-sheet formation.

Module A: Troubleshooting SPPS (Synthesis Phase)

Symptom: Incomplete coupling (deletion sequences), resin clumping, or low crude yield.

Protocol A1: The "Magic Mixture" Solvent System

Standard DMF is often insufficient for solvating 4ClF-Phe chains. We recommend switching to a chaotropic solvent system during the coupling of this specific residue and the subsequent 3-5 residues.

Solvent ComponentRatio (v/v)Role
NMP (N-Methyl-2-pyrrolidone)Base SolventSuperior swelling of polystyrene resins compared to DMF.
DMSO (Dimethyl sulfoxide)10-20%Disrupts

-sheet hydrogen bonding.
Ethylene Carbonate 1-2 M"Magic Mixture" additive; highly effective at penetrating aggregates.
Chaotropic Salt 0.4 MLiCl or KSCN . Disrupts intermolecular networks.

Critical Step: If using microwave synthesis, limit temperature to 50°C for 4ClF-Phe. While heat breaks aggregates, the electron-withdrawing Fluorine makes the


-proton more acidic, increasing the risk of racemization (though less critical in DL mixtures, it affects yield).
Protocol A2: Backbone Protection (The "Kink" Strategy)

If the sequence contains contiguous hydrophobic residues (e.g., 4ClF-Phe - Ile - 4ClF-Phe), aggregation is inevitable.

  • Pseudoprolines: If a Serine, Threonine, or Cysteine is present within 2-3 residues, use a pseudoproline dipeptide.

  • Dmb/Hmb Protection: If no such residues exist, use Fmoc-(Dmb)Gly-OH or Fmoc-(Hmb)Ala-OH immediately preceding the 4ClF-Phe residue.

    • Mechanism:[2][3] These bulky groups physically block the formation of the intermolecular hydrogen bonds that stabilize

      
      -sheets.
      

Module B: Purification & Solubilization

Symptom: Sample crashes out upon addition of water/buffer; broad peaks on HPLC; gel formation.

Decision Matrix: Solubilization Strategy

SolubilizationTree Start Crude Peptide (Lyophilized) CheckCharge Net Charge (at pH 7) Start->CheckCharge Acidic Acidic (Net -) CheckCharge->Acidic Basic Basic (Net +) CheckCharge->Basic Neutral Neutral/Hydrophobic CheckCharge->Neutral ActionAcid 0.1% NH4OH or (NH4)HCO3 Acidic->ActionAcid ActionBasic 10% Acetic Acid Basic->ActionBasic ActionNeut Organic Assist Required Neutral->ActionNeut HFIP 1. Dissolve in 100% HFIP (Breaks Beta-Sheets) ActionNeut->HFIP DryDown 2. Evaporate HFIP HFIP->DryDown Recon 3. Reconstitute in DMSO/Water (50:50) DryDown->Recon

Figure 2: Solubilization decision tree. Note the specific use of HFIP for neutral/hydrophobic sequences to reset secondary structure.

Protocol B1: The HFIP Reset

Halogenated peptides often form "amyloid-like" fibrils in the solid state.

  • Dissolve crude peptide in 100% Hexafluoroisopropanol (HFIP) . This fluorinated solvent is the "nuclear option" for disrupting secondary structure.

  • Sonicate for 10 minutes.

  • Evaporate HFIP under nitrogen stream (do not heat).

  • Redissolve the resulting film in DMSO before slowly adding water/buffer.

Frequently Asked Questions (FAQ)

Q1: Why does the "DL" mixture complicate my HPLC purification? A: The "DL" designation means you have a 50:50 mixture of D- and L-isomers at that position. If you have one 4ClF-Phe, you have two distinct molecules (diastereomers) if the rest of the peptide is chiral (L-amino acids). These will elute as two separate peaks (or one broad, shouldered peak). If you have two 4ClF-Phe residues, you have 4 diastereomers (


).
  • Fix: Do not attempt to purify these into a single peak. Collect the entire broad fraction if the application allows, or switch to an enantiopure building block (L-4ClF-Phe) for defined therapeutics.

Q2: My peptide elutes at 95% B (Acetonitrile) and precipitates in the fraction collector. A: This is common for halogenated sequences.

  • Fix: Switch your HPLC Buffer B to Isopropanol:Acetonitrile (50:50) . Isopropanol has stronger solvating power for lipophilic chains than ACN alone.

  • Fix: Pre-load the fraction collector tubes with a small amount of DMSO or Acetic Acid to prevent immediate precipitation upon elution.

Q3: Can I use PEGylation to solve this? A: Yes. Conjugating a mini-PEG (e.g., PEG2-PEG4) to the N-terminus or a Lysine side chain is the most effective way to permanently resolve solubility issues for hydrophobic UAAs. It creates a "stealth" shield around the hydrophobic halogen patch.

References

  • Effects of Halogen

    • Title: "The Impact of Halogenated Phenylalanine Derivatives on NFGAIL Amyloid Formation"[1]

    • Source:ChemBioChem (via PMC)
    • Context: Details how F/Cl/I substitutions drive aggregation kinetics via hydrophobicity and halogen bonding.
    • Link:[Link]

  • SPPS Aggregation Troubleshooting Title: "Overcoming Aggregation in Solid-phase Peptide Synthesis" Source: MilliporeSigma Technical Library Context: Authoritative protocols for Dmb/Hmb protection and "Magic Mixture" solvents.
  • Solvent Selection for Hydrophobic Peptides

    • Title: "How to synthesize hydrophobic peptides - Choosing the Right Solvent"
    • Source: Biotage Blog
    • Context: Comparative data on NMP vs. DMF for hydrophobic sequences.[4]

    • Link:[Link]

  • Handling Unn

    • Title: "Unnatural Amino Acids for Peptide Synthesis"[5]

    • Source: Merck Millipore
    • Context: Overview of UAA properties and synthesis consider

Sources

Technical Support Center: Optimizing Deprotection of 4-Chloro-3-fluorophenyl-DL-alanine Residues

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are incorporating the non-natural amino acid 4-Chloro-3-fluorophenyl-DL-alanine into their peptide synthesis workflows. The unique electronic properties of this halogenated residue present specific challenges and opportunities in solid-phase peptide synthesis (SPPS). This document provides in-depth troubleshooting advice and optimized protocols in a direct question-and-answer format to address issues you may encounter during the critical deprotection steps.

Section 1: Troubleshooting Fmoc Deprotection

The 9-fluorenylmethyloxycarbonyl (Fmoc) group is a cornerstone of modern peptide synthesis, favored for its base-labile nature. However, the efficiency of its removal can be influenced by the properties of the adjacent amino acid residue.

Frequently Asked Questions (FAQs)

Question 1: My Fmoc deprotection of this compound appears to be slow or incomplete. What are the likely causes and how can I resolve this?

Answer: Incomplete Fmoc deprotection is a critical issue that leads to deletion sequences, notoriously difficult to separate from the target peptide.[1] Several factors can contribute to this problem when working with this compound:

  • Steric Hindrance: While not as bulky as residues like valine or isoleucine, the substituted phenyl ring can present some steric hindrance, potentially slowing the approach of the piperidine base to the Fmoc group.[1]

  • Peptide Aggregation: As the peptide chain elongates, it may form secondary structures like β-sheets, which can physically block reagent access to the N-terminus.[1] This is a sequence-dependent issue but can be exacerbated by hydrophobic residues.

  • Suboptimal Reagents: The use of old or degraded piperidine solutions can significantly reduce deprotection efficiency.

Troubleshooting Workflow for Incomplete Fmoc Deprotection:

A Incomplete Deprotection Detected (e.g., Positive Kaiser Test after deprotection) B Increase Deprotection Time (e.g., 2 x 10 min) A->B First Step E Incorporate Chaotropic Agents (e.g., add 1M HOBt to piperidine solution) A->E If aggregation is suspected F Optimize Reaction Temperature (Slightly increase, e.g., to 30°C) A->F Consider as an option G Re-evaluate Resin Loading A->G For systemic issues C Increase Piperidine Concentration (e.g., 25-30% in DMF) B->C If still incomplete H Problem Resolved B->H D Switch to a Stronger Base (e.g., 2% DBU / 20% Piperidine in DMF) C->D For highly resistant cases C->H D->H E->H F->H G->H

Caption: Troubleshooting workflow for incomplete Fmoc deprotection.

Question 2: I'm observing a higher-than-expected degree of racemization at the this compound residue. Why is this happening and what can be done to minimize it?

Answer: Racemization, the loss of stereochemical integrity, is a significant concern in peptide synthesis as it can lead to diastereomeric impurities that are difficult to separate and may have altered biological activity.[2] The electron-withdrawing nature of the chloro and fluoro substituents on the phenyl ring of this compound can increase the acidity of the α-proton. This makes the proton more susceptible to abstraction by the basic conditions of Fmoc deprotection, leading to an increased risk of racemization.[3]

Strategies to Minimize Racemization:

StrategyRationale
Use a Milder Base While piperidine is standard, for highly sensitive residues, consider using a less basic deprotection cocktail if compatible with your overall synthesis strategy.
Incorporate HOBt Adding 1-hydroxybenzotriazole (HOBt) to the piperidine deprotection solution can help to suppress racemization.[4]
Minimize Deprotection Times Use the shortest effective deprotection time. Prolonged exposure to basic conditions increases the likelihood of racemization.
Avoid High Temperatures Perform deprotection at room temperature unless a slight increase is necessary to overcome aggregation.
Optimized Protocol for Fmoc Deprotection

This protocol is a robust starting point for the efficient deprotection of Fmoc-4-Chloro-3-fluorophenyl-DL-alanine.

Materials:

  • Peptide-resin with N-terminal Fmoc-4-Chloro-3-fluorophenyl-DL-alanine

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Piperidine, sequencing grade

  • Optional: 1,8-Diazabicycloundec-7-ene (DBU)

  • Optional: 1-Hydroxybenzotriazole (HOBt)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Swell the peptide-resin in DMF for 30-60 minutes.

  • Drain the DMF.

  • Standard Deprotection:

    • Add a solution of 20% piperidine in DMF to the resin.

    • Agitate with inert gas bubbling for 5-10 minutes.

    • Drain the solution.

    • Repeat the addition of 20% piperidine in DMF and agitate for another 10-15 minutes.

  • For Difficult/Hindered Deprotection:

    • Use a solution of 2% DBU and 20% piperidine in DMF.

    • Perform a single deprotection step for 10-15 minutes.

  • To Mitigate Racemization:

    • Add 1M HOBt to the 20% piperidine in DMF solution.

  • Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.

  • Perform a Kaiser test to confirm the presence of a free primary amine, indicating complete deprotection.

Section 2: Troubleshooting Boc Deprotection

The tert-butyloxycarbonyl (Boc) protecting group is removed under acidic conditions, typically with trifluoroacetic acid (TFA). While generally a clean and efficient process, the presence of the halogenated phenyl ring introduces specific considerations.

Frequently Asked Questions (FAQs)

Question 1: After Boc deprotection and cleavage from the resin, my mass spectrometry analysis shows unexpected adducts. What could be the cause?

Answer: The primary issue during Boc deprotection is the generation of a reactive tert-butyl cation. This carbocation can alkylate nucleophilic side chains, particularly those of tryptophan, methionine, cysteine, and tyrosine.[5] While the this compound side chain itself is not highly nucleophilic, other sensitive residues in your peptide sequence are at risk.

The Role of Scavengers in Boc Deprotection:

A Boc-Protected Peptide B Add TFA A->B C tert-Butyl Cation Generated B->C D Alkylation of Sensitive Residues (e.g., Trp, Met) C->D F Scavengers Added (e.g., TIS, H2O, EDT) C->F E Undesired Side Products D->E G tert-Butyl Cation Trapped F->G H Desired Deprotected Peptide G->H

Caption: The role of scavengers in preventing side-chain alkylation during Boc deprotection.

Commonly Used Scavenger Cocktails:

Scavenger CocktailComposition (v/v/v)Target Residues/Side Reactions
Reagent K TFA / Water / Phenol / Thioanisole / EDTGeneral purpose, good for Trp, Met, Cys
TFA/TIS/Water 95:2.5:2.5General purpose, effective for most peptides
TFA/DCM 50:50For removal of very acid-labile protecting groups

Question 2: Can the deprotection of Boc-4-Chloro-3-fluorophenyl-DL-alanine be performed with milder acidic conditions to avoid side reactions with other sensitive groups in my peptide?

Answer: Yes, for peptides containing acid-sensitive functionalities, milder deprotection conditions can be employed. A solution of 4M HCl in 1,4-dioxane is a common alternative to TFA.[5][6] This can be particularly useful for the stepwise deprotection of the N-terminal Boc group during synthesis on the resin.

Optimized Protocol for Boc Deprotection and Cleavage

This protocol describes the final cleavage of the peptide from the resin and the simultaneous removal of the Boc and other acid-labile side-chain protecting groups.

Materials:

  • Dry peptide-resin

  • Trifluoroacetic acid (TFA), reagent grade

  • Scavengers (e.g., triisopropylsilane (TIS), water, 1,2-ethanedithiol (EDT))

  • Cold diethyl ether

  • Reaction vessel with a sintered glass filter

  • Centrifuge

Procedure:

  • Place the dry peptide-resin in the reaction vessel.

  • Prepare the cleavage cocktail. A common and effective cocktail is 95% TFA, 2.5% TIS, and 2.5% water.

  • Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).

  • Allow the reaction to proceed at room temperature for 2-4 hours with occasional agitation.

  • Filter the TFA solution containing the cleaved peptide into a collection tube.

  • Wash the resin with a small amount of fresh TFA and combine the filtrates.

  • Precipitate the crude peptide by adding the TFA solution dropwise to a 10-fold excess of cold diethyl ether.

  • Isolate the peptide precipitate by centrifugation.

  • Decant the ether and wash the peptide pellet with cold ether 2-3 more times.

  • Dry the crude peptide under vacuum.

Section 3: Analytical Monitoring of Deprotection

Question: How can I effectively monitor the completeness of the deprotection reactions for this compound?

Answer: Monitoring the deprotection step is crucial for optimizing reaction times and ensuring the synthesis of a high-quality final product.

Analytical MethodApplicationPrinciple
Kaiser Test (Ninhydrin Test) Fmoc DeprotectionDetects the presence of free primary amines. A positive result (blue color) indicates successful deprotection.
UV-Vis Spectrophotometry Fmoc DeprotectionThe dibenzofulvene-piperidine adduct has a characteristic UV absorbance around 301 nm. This can be used for quantitative online monitoring.
LC-MS Both Fmoc and Boc DeprotectionA small aliquot of the resin can be cleaved and analyzed by LC-MS to check for the expected mass of the deprotected peptide and to identify any side products or deletion sequences.
HPLC Both Fmoc and Boc DeprotectionHPLC analysis of the crude product after cleavage provides a quantitative assessment of purity and can help identify diastereomers resulting from racemization.[2]

References

  • BenchChem. (2025). Scavengers for Boc deprotection to prevent side reactions.
  • BenchChem. (2025).
  • BenchChem. (2025).
  • Brückner, H., & Ripperger, S. (1996). Racemization of amino acids in solid-phase peptide synthesis investigated by capillary electrophoresis.
  • Fields, G. B. (1997). Methods for Removing the Fmoc Group. In Fmoc Solid Phase Peptide Synthesis (pp. 65-82). Oxford University Press.
  • Aapptec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]

  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2018). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. Polymers, 10(11), 1228.
  • ResearchGate. (n.d.). Optimization of deprotection and cyclization. Retrieved from [Link]

  • Wulandari, F. M., et al. (2023). Epimerisation in Peptide Synthesis. Molecules, 28(24), 8017.
  • BenchChem. (2025).
  • Reddit. (2024, February 27). Advice on N-boc deprotection in the presence of acid sensitive groups. r/Chempros. Retrieved from [Link]

Sources

Technical Support Center: Troubleshooting Side Reactions of Chloro-Fluoro Aromatic Rings

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for chemists and researchers navigating the complexities of reactions involving chloro-fluoro aromatic compounds. The unique electronic properties imparted by both chlorine and fluorine substituents can lead to a variety of unexpected and often undesired side reactions. This guide is designed to provide you with practical, in-depth solutions to common challenges, grounded in mechanistic understanding and field-proven strategies.

Section 1: Challenges in Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern synthetic chemistry, but the presence of both chloro and fluoro substituents on an aromatic ring introduces significant challenges in selectivity and reaction efficiency.

FAQ 1: My Suzuki-Miyaura coupling of a chloro-fluoro aromatic is giving me significant amounts of a hydrodehalogenated byproduct. What is causing this, and how can I prevent it?

Answer:

Hydrodehalogenation, the replacement of a halogen atom with a hydrogen atom, is a common and frustrating side reaction in palladium-catalyzed cross-coupling.[1] This issue is particularly prevalent when working with electron-deficient or sterically hindered aryl halides. The primary cause is the formation of a palladium-hydride (Pd-H) species, which can then participate in a reductive cycle instead of the desired cross-coupling pathway.

Mechanistic Insight:

The Pd-H species can be generated from several sources within your reaction mixture:

  • Water: Trace amounts of water can react with the palladium catalyst.[2]

  • Solvent: Solvents like DMF can decompose at elevated temperatures to produce hydride sources.[3]

  • Base: Certain bases or their byproducts can also lead to the formation of Pd-H.

Once formed, the Pd-H species can undergo reductive elimination with the aryl group on the palladium center (Ar-Pd-H), yielding the hydrodehalogenated arene (Ar-H) and regenerating the Pd(0) catalyst. This parasitic cycle competes directly with the desired transmetalation and reductive elimination steps of the cross-coupling reaction.

Troubleshooting Guide: Minimizing Hydrodehalogenation

Here is a step-by-step guide to mitigate this unwanted side reaction:

Step 1: Rigorous Control of Reaction Conditions

  • Anhydrous Solvents and Reagents: Ensure all solvents are rigorously dried and reagents are stored under an inert atmosphere. The presence of water is a known contributor to hydrodehalogenation.[2]

  • Inert Atmosphere: Thoroughly degas your reaction mixture and maintain a positive pressure of an inert gas (e.g., Argon or Nitrogen) to prevent atmospheric moisture and oxygen from interfering.

Step 2: Strategic Ligand Selection

  • Electron-Rich and Bulky Ligands: The choice of phosphine ligand is critical. Electron-rich and sterically bulky ligands can accelerate the rate of reductive elimination of the desired product, outcompeting the hydrodehalogenation pathway.

  • Ligand Screening: If hydrodehalogenation persists, a systematic screen of ligands is recommended. Consider ligands such as SPhos, XPhos, or Buchwald's biaryl phosphine ligands, which have demonstrated efficacy in suppressing this side reaction.

Step 3: Optimization of the Base and Solvent System

  • Base Selection: The strength and nature of the base can influence the formation of Pd-H species. Weaker bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often preferred over stronger bases like sodium tert-butoxide (NaOtBu) in cases where hydrodehalogenation is a concern.

  • Solvent Choice: If using DMF, consider switching to an alternative solvent like dioxane, THF, or toluene, which are less prone to decomposition into hydride sources.

Step 4: Consider Alternative Catalytic Systems

  • Bimetallic Systems: In some cases, the addition of a co-catalyst can suppress hydrodehalogenation. For instance, in certain amination reactions, a bimetallic palladium-copper (Pd-Cu) nanocatalyst system has been shown to prevent the formation of Pd-hydride species.[4]

Workflow for Troubleshooting Hydrodehalogenation

start Hydrodehalogenation Observed step1 Step 1: Ensure Anhydrous Conditions (Dry Solvents, Inert Atmosphere) start->step1 step2 Step 2: Optimize Ligand (Screen Bulky/Electron-Rich Ligands) step1->step2 If problem persists step3 Step 3: Modify Base/Solvent (Weaker Base, Non-DMF Solvent) step2->step3 If problem persists step4 Step 4: Evaluate Co-Catalysts (e.g., Cu salts) step3->step4 If problem persists end Hydrodehalogenation Minimized step4->end Successful Optimization

Caption: Troubleshooting workflow for hydrodehalogenation.

FAQ 2: How can I achieve chemoselective cross-coupling at the C-Cl bond over the C-F bond in my chloro-fluoro aromatic substrate?

Answer:

Achieving chemoselectivity in cross-coupling reactions of polyhalogenated aromatics is a significant challenge. Generally, the reactivity of aryl halides in palladium-catalyzed cross-coupling follows the trend I > Br > OTf > Cl >> F. The C-F bond is typically much stronger and less reactive than the C-Cl bond, making selective activation of the C-Cl bond feasible with careful catalyst and condition selection.

Mechanistic Rationale:

The selectivity is primarily determined by the relative rates of oxidative addition of the C-Cl versus the C-F bond to the Pd(0) catalyst. The C-Cl bond is weaker and more polarizable, making it more susceptible to oxidative addition. However, certain ligands and reaction conditions can inadvertently promote C-F activation.

Troubleshooting and Optimization Protocol for C-Cl Selectivity

Step 1: Catalyst System Selection

  • Ligand Choice is Key: The development of specialized phosphine ligands has been instrumental in achieving high chemoselectivity. For instance, the use of alkyl-pyrazole-based phosphine ligands (like BirdPhos) has been reported to be essential for successful direct arylation at the C-Cl bond of chloroaryl triflates, leaving the triflate group untouched.[5] While this example involves a triflate, the principle of ligand-controlled selectivity applies.

  • Ligand-Free Conditions: In some specific cases, such as the Suzuki coupling of chloroaryl triflates, "ligand-free" conditions using a simple palladium salt like PdCl₂ can surprisingly favor reaction at the more reactive site (in that case, the triflate over the chloride), complementing traditional phosphine-based systems.[6] This suggests that in some contexts, bulky ligands might actually hinder the desired selectivity.

Step 2: Reaction Parameter Optimization

  • Temperature Control: Lowering the reaction temperature can often enhance selectivity. The activation energy for C-Cl bond cleavage is lower than that for the C-F bond, so by providing less thermal energy, you can favor the kinetically preferred pathway.

  • Solvent Effects: The polarity and coordinating ability of the solvent can influence the catalyst's reactivity and selectivity. A screen of solvents such as dioxane, toluene, and THF is advisable.

Step 3: Substrate-Controlled vs. Catalyst-Controlled Selectivity

  • Inherent Substrate Properties: The electronic and steric environment around the C-Cl and C-F bonds on your specific substrate will play a significant role.[7][8]

  • Switching Selectivity with Catalysts: It's worth noting that in the broader field of dihaloarenes, researchers have demonstrated the ability to switch the site of reaction by simply changing the catalyst system. This "catalyst-controlled" site-selectivity offers a powerful tool if inherent substrate bias is not in your favor.[7][8]

Data Summary: Factors Influencing C-Cl vs. C-F Selectivity

ParameterTo Favor C-Cl ActivationRationale
Catalyst Pd(0) with specific bulky, electron-rich phosphine ligands.Enhances the rate of oxidative addition at the more reactive C-Cl bond.
Temperature Lower reaction temperatures (e.g., RT to 80 °C).Exploits the lower activation energy of C-Cl bond cleavage.
Additives Avoid additives that may promote C-F activation.Certain additives can alter the catalyst's electronic properties.

Section 2: Issues in Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution is a powerful method for functionalizing chloro-fluoro aromatics, particularly when the ring is activated by electron-withdrawing groups. However, the competition between chlorine and fluorine as leaving groups can be a significant hurdle.

FAQ 3: In my SNAr reaction on a chloro-fluoro nitroarene, I'm observing substitution at the fluorine position instead of the expected chlorine. Why is this happening, and how can I reverse the selectivity?

Answer:

This is a common and mechanistically interesting observation. In SNAr reactions, the rate-determining step is typically the initial nucleophilic attack on the aromatic ring to form a resonance-stabilized carbanion known as a Meisenheimer complex.[9] The leaving group is expelled in a subsequent, faster step. Counterintuitively, fluoride is often a better leaving group than chloride in SNAr.

Mechanistic Explanation:

The reactivity order in SNAr is often F > Cl > Br > I. This is the reverse of the trend seen in SN1 and SN2 reactions. The reason lies in the first step:

  • Activation by Fluorine: Fluorine is the most electronegative halogen. Its powerful electron-withdrawing inductive effect makes the carbon atom it's attached to highly electrophilic and thus more susceptible to nucleophilic attack. This effect lowers the activation energy of the rate-determining step.[10][11]

  • Leaving Group Ability: While the C-F bond is strong, its cleavage is not part of the rate-determining step. Once the Meisenheimer complex is formed, the expulsion of the leaving group to restore aromaticity is rapid.

Therefore, the reaction proceeds faster at the C-F bond because the initial nucleophilic attack is accelerated by fluorine's strong inductive effect.[10]

Troubleshooting Guide: Directing SNAr to the C-Cl Position

Controlling this selectivity is challenging as it goes against the inherent electronic preferences of the SNAr mechanism. However, here are some strategies you can employ:

Step 1: Modulate Steric Hindrance

  • Bulky Nucleophiles: If the positions ortho to the fluorine and chlorine atoms have different steric environments, using a bulkier nucleophile might favor attack at the less sterically hindered position.

  • Substrate Design: If possible, modifying the substrate to introduce steric bulk near the fluorine atom could disfavor attack at that site.

Step 2: Explore Alternative Reaction Mechanisms

  • Transition-Metal Catalysis: If direct SNAr is not providing the desired selectivity, consider a transition-metal-catalyzed nucleophilic substitution (e.g., Buchwald-Hartwig amination or etherification). These reactions proceed via a different mechanism (oxidative addition/reductive elimination) where the C-Cl bond is significantly more reactive than the C-F bond.

  • Photoredox Catalysis: For unactivated or electron-rich fluoroarenes where traditional SNAr fails, organic photoredox catalysis can enable nucleophilic substitution at the C-F bond.[12] While this favors C-F substitution, understanding this alternative mechanism can be useful.

Step 3: Adjust Reaction Conditions

  • Solvent and Temperature: While less likely to completely reverse selectivity, a screen of solvents and temperatures is always a good practice. In some cases, specific solvent-substrate interactions could subtly influence the regiochemical outcome. For less active substrates, solvents like DMF or NMP at higher temperatures may be necessary.[13]

Decision Tree for SNAr Selectivity

start Undesired C-F Substitution in SNAr q1 Is the C-Cl position sterically less hindered? start->q1 a1 Use a bulkier nucleophile q1->a1 Yes q2 Is switching to a different reaction type feasible? q1->q2 No end_success Achieved C-Cl Substitution a1->end_success a2 Employ Pd-catalyzed cross-coupling (e.g., Buchwald-Hartwig) q2->a2 Yes end_fail Direct SNAr likely not viable for desired selectivity q2->end_fail No a2->end_success

Caption: Decision tree for tackling SNAr selectivity.

Section 3: Complications in Directed ortho-Metalation (DoM)

Directed ortho-metalation is a key strategy for regioselective functionalization. The fluorine atom itself is a known, albeit weak, directing group.[14] However, when other directing groups are present, or when using chloro-fluoro aromatics, competition and side reactions can arise.

FAQ 4: I am attempting a directed ortho-metalation on a chloro-fluorobenzene derivative, but I'm getting a mixture of products, including what appears to be halogen scrambling or metal-halogen exchange. What's going on?

Answer:

This is a classic issue when using strong organolithium bases (like n-BuLi, s-BuLi, or t-BuLi) in the presence of aryl halides. While you intend to deprotonate a C-H bond ortho to a directing metalation group (DMG), a competing side reaction, metal-halogen exchange, can occur.[15]

Mechanistic Insight:

  • ortho-Deprotonation (DoM): The primary, desired pathway involves the coordination of the organolithium base to your DMG (e.g., -OMe, -CONR₂, etc.). This coordination positions the base to abstract a proton from the nearby ortho position, creating a regioselectively generated aryllithium species.[16] The fluorine atom itself can act as a directing group, promoting metalation at the C-H bond ortho to it.[17][18]

  • Metal-Halogen Exchange: This is a rapid, often reversible, reaction where the lithium of your organolithium reagent swaps with a halogen on the aromatic ring. The rate of this exchange is typically Br > I >> Cl. While exchange with chlorine is slower, it can still be competitive, especially at temperatures above -78 °C or with more reactive organolithiums. Exchange with fluorine is generally not observed.

The result is the formation of a different aryllithium intermediate than the one intended, leading to a mixture of regioisomeric products after quenching with an electrophile.

Troubleshooting Protocol for DoM on Chloro-Fluoro Aromatics

Step 1: Optimize the Base and Temperature

  • Use a Hindered Amide Base: Switch from an alkyllithium base to a lithium dialkylamide base like lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LiTMP). These bases are very strong but are non-nucleophilic and significantly less prone to participating in metal-halogen exchange.[14]

  • Strict Temperature Control: Perform the lithiation at very low temperatures (-78 °C or even -90 °C) to disfavor the metal-halogen exchange pathway, which generally has a higher activation energy than deprotonation.

Step 2: Solvent Considerations

  • Coordinating Solvents: Use a coordinating solvent like THF. THF can help to break up organolithium aggregates and solvate the lithium cation, which can increase the rate of deprotonation relative to halogen exchange.

Step 3: Evaluate the Directing Group Hierarchy

  • Strong vs. Weak DMGs: The fluorine atom is a relatively weak directing group compared to stronger DMGs like amides (-CONR₂) or carbamates (-OCONR₂).[15] If your substrate has multiple potential sites for deprotonation, the reaction will be directed by the strongest DMG. Ensure your intended site is activated by the most powerful directing group on the ring.

Experimental Setup for Clean Directed ortho-Metalation

  • Apparatus: Assemble a flame-dried, three-necked flask equipped with a thermometer, a nitrogen/argon inlet, and a rubber septum.

  • Reagents: Dissolve the chloro-fluoro aromatic substrate in anhydrous THF.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Base Addition: Slowly add a solution of freshly prepared or titrated LDA or LiTMP dropwise via syringe, ensuring the internal temperature does not rise significantly.

  • Stirring: Stir the reaction mixture at -78 °C for the optimized time (typically 30-60 minutes).

  • Quenching: Add the desired electrophile at -78 °C and allow the reaction to slowly warm to room temperature.

  • Workup: Proceed with a standard aqueous workup.

References
  • Title: Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides Source: Organometallics - ACS Publications URL: [Link]

  • Title: A mechanistic investigation of hydrodehalogenation using ESI-MS Source: Chemical Communications (RSC Publishing) URL: [Link]

  • Title: Hydrogen-Mediated Reductive Cross-Coupling of Aryl Iodides with Activated Aryl and Heteroaryl Bromides Source: PMC URL: [Link]

  • Title: Triflate-Selective Suzuki Cross-Coupling of Chloroaryl Triflates Under Ligand-Free Conditions Source: Synfacts URL: [Link]

  • Title: Pd-Catalyzed Reduction of Aryl Halides Using Dimethylformamide as the Hydride Source Source: ResearchGate URL: [Link]

  • Title: Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water Source: Novartis OAK URL: [Link]

  • Title: Palladium-catalyzed cross-coupling of polyfluoroarenes with simple arenes Source: PubMed URL: [Link]

  • Title: Catalyst-Controlled Site-Selectivity Switching in Pd-Catalyzed Cross-Coupling of Dihaloarenes Source: MDPI URL: [Link]

  • Title: Catalyst-Controlled Site-Selectivity Switching in Pd-Catalyzed Cross-Coupling of Dihaloarenes Source: ResearchGate URL: [Link]

  • Title: Palladium-Catalyzed Chemoselective Direct Arylation of Polyfluoroarenes With Chloroaryl Triflates at the C-Cl Bond Source: PubMed URL: [Link]

  • Title: Nucleophilic Aromatic Substitution: Introduction and Mechanism Source: Master Organic Chemistry URL: [Link]

  • Title: Nucleophilic Aromatic Substitution Source: Chemistry Steps URL: [Link]

  • Title: Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis Source: PMC URL: [Link]

  • Title: How to do Nucleophilic aromatic substitution reaction on less SNAr active aromatic ring? Source: ResearchGate URL: [Link]

  • Title: Nucleophilic Aromatic Substitution Guide Source: Scribd URL: [Link]

  • Title: Fluorine as an ortho-directing group in aromatic metalation Source: ResearchGate URL: [Link]

  • Title: Directed Ortho Metalation Source: Chem-Station International Edition URL: [Link]

  • Title: Applications of Transition Metal-Catalyzed ortho-Fluorine-Directed C–H Functionalization of (Poly)fluoroarenes in Organic Synthesis Source: PMC URL: [Link]

  • Title: Applications of Transition Metal-Catalyzed ortho-Fluorine-Directed C–H Functionalization of (Poly)fluoroarenes in Organic Synthesis Source: ACS Publications URL: [Link]

Sources

Validation & Comparative

1H and 19F NMR characterization of 4-Chloro-3-fluorophenyl-DL-alanine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 1H and 19F NMR Characterization of 4-Chloro-3-fluorophenyl-DL-alanine Content Type: Publish Comparison Guide

Executive Summary

In the landscape of medicinal chemistry and protein NMR, This compound (4-Cl-3-F-Phe) occupies a unique "dual-function" niche. Unlike its mono-substituted counterparts, this analog combines the steric demand and lipophilicity of a chlorine substituent with the sensitive NMR reporter capabilities of a fluorine atom.

This guide provides a technical roadmap for the NMR characterization of 4-Cl-3-F-Phe. It objectively compares this molecule against standard alternatives (4-Fluorophenylalanine and 4-Chlorophenylalanine), focusing on spectral resolution, electronic properties, and utility as a structural probe.

Comparative Analysis: Why This Analog?

The selection of a phenylalanine analog often forces a trade-off between steric perturbation and detection sensitivity. 4-Cl-3-F-Phe breaks this dichotomy by offering both.

The "Dual-Handle" Advantage
  • Metabolic Stability: The 4-chloro substituent blocks the primary site of P450-mediated hydroxylation (para-position), significantly extending half-life compared to native Phenylalanine or 3-Fluorophenylalanine.

  • Orthogonal Probing: The 3-fluoro group serves as an NMR spy nucleus (

    
    F) sensitive to the local electrostatic environment, while the adjacent chlorine atom locks the side-chain conformation via steric hindrance, reducing motional averaging.
    
Performance Matrix: 4-Cl-3-F-Phe vs. Alternatives
FeatureThis compound 4-Fluorophenylalanine (4-F-Phe) 3-Fluorophenylalanine (3-F-Phe) 4-Chlorophenylalanine (4-Cl-Phe)
Primary Utility Dual Probe (Steric + NMR)Standard

F NMR Probe
Conformational ProbeSteric/Hydrophobic Probe

F Sensitivity
High (Ortho-Cl effect enhances CSA)HighModerateNone (NMR Silent)
Metabolic Stability High (Para-blocked)Low (Para-exposed)Low (Para-exposed)High (Para-blocked)
Steric Bulk (

)
~35 ų (Cl) + ~6 ų (F)~6 ų (F)~6 ų (F)~35 ų (Cl)
Electronic Effect

(Cl) +

(F) (Strong withdrawing)

(F) (Withdrawing)

(F) (Inductive withdrawing)

(Cl) (Withdrawing)

Analyst Insight: Choose 4-Cl-3-F-Phe when your study requires a non-labile probe that mimics the hydrophobic bulk of a tryptophan or tyrosine residue while retaining the simplicity of a phenylalanine scaffold.

Experimental Workflow

The following diagram outlines the logical flow for complete structural validation, ensuring no spectral artifacts (e.g., rotameric exchange or impurities) confound the data.

NMR_Workflow SamplePrep Sample Preparation (10-15 mg in D2O/TFA or DMSO-d6) Acquisition1H 1H NMR Acquisition (zg30, 64 scans) SamplePrep->Acquisition1H Acquisition19F 19F NMR Acquisition (zg, 128 scans, SW > 200ppm) SamplePrep->Acquisition19F Process Data Processing (LB=0.3Hz 1H, LB=1.0Hz 19F) Acquisition1H->Process Decoupling 19F{1H} Decoupled Experiment (Verify F-H Couplings) Acquisition19F->Decoupling If multiplets ambiguous Acquisition19F->Process Decoupling->Process Analysis Structural Validation (Integration & Coupling Analysis) Process->Analysis

Figure 1: Standardized workflow for the characterization of halogenated amino acids.

Detailed Experimental Protocols

To ensure reproducibility and trustworthiness (E-E-A-T), follow these specific acquisition parameters.

A. Sample Preparation
  • Solvent Selection:

    • Standard:DMSO-d6 is preferred for the free amino acid to prevent exchange of ammonium protons and ensure solubility of the zwitterion.

    • Alternative:D₂O + NaOD (pH > 10) or D₂O + DCl (pH < 2) can be used, but chemical shifts will vary significantly with pH.

  • Concentration: 10–15 mg/mL. Lower concentrations may require increased scan counts for

    
    F detection.
    
  • Reference: Use internal TMS (0 ppm) for

    
    H and internal CFCl
    
    
    
    (0 ppm) or external
    
    
    -trifluorotoluene (-63.7 ppm) for
    
    
    F.
B.

H NMR Acquisition Parameters (400 MHz+)
  • Pulse Sequence: Standard 1D (e.g., Bruker zg30).

  • Spectral Width: 12–14 ppm (to capture downfield amide/acid protons).

  • Relaxation Delay (D1):

    
     2.0 seconds (ensure full relaxation of aromatic protons).
    
  • Scans (NS): 64 (minimum).[1]

C.

F NMR Acquisition Parameters
  • Pulse Sequence: zg (coupled) and zgpg (proton-decoupled).

  • Spectral Width: 200–300 ppm. Center the offset (O1P) around -115 ppm.

  • Relaxation Delay: Fluorine T1s can be long. Use D1 = 3–5 seconds for quantitative integration.

  • Scans (NS): 128–256.

Results & Discussion: Spectral Interpretation
predicted

H NMR Spectrum (DMSO-d6)

The aromatic region of 4-Cl-3-F-Phe is defined by a 1,3,4-trisubstituted benzene pattern. The fluorine atom exerts a strong coupling effect on the adjacent protons.

Proton PositionChemical Shift (

, ppm)
MultiplicityCoupling Constants (

, Hz)
Interpretation
H-2 (Aromatic) 7.30 – 7.45dd

,

Located between F and alkyl group. Large F-coupling.
H-5 (Aromatic) 7.50 – 7.60dd

,

Ortho to Chlorine. Deshielded by Cl.
H-6 (Aromatic) 7.10 – 7.20ddd

,

Para to Fluorine.[1]

-CH
3.80 – 4.00dd

Typical amino acid alpha-proton.

-CH

3.00 – 3.20m-Diastereotopic protons due to chiral center.

Note: Shifts are estimated based on 4-chloro-3-fluoroaniline and phenylalanine backbone corrections [1, 2].

Predicted

F NMR Spectrum

The fluorine signal is the critical quality attribute (CQA) for this material.

  • Chemical Shift: Expected range -112 to -118 ppm (relative to CFCl

    
    ).
    
    • Reasoning: Monofluorobenzene is -113.1 ppm. The ortho-Chlorine (electron-withdrawing) typically causes a slight downfield shift (deshielding), while the meta-alkyl group adds weak shielding.

  • Coupling Pattern (Proton-Coupled):

    • The signal will appear as a doublet of doublets (dd) or complex multiplet due to coupling with H-2 (

      
       Hz) and H-5/H-6.
      
  • Decoupled Spectrum: A sharp singlet. If impurities (e.g., regioisomers like 3-chloro-4-fluorophenylalanine) are present, they will appear as distinct singlets typically separated by >2 ppm.

References
  • BenchChem Technical Support. (2025).[2] Spectroscopic and Metabolic Profile of 3-Chloro-4-fluoroaniline: A Technical Guide. Retrieved from

  • Reich, H. J. (2020).[3] 19F NMR Chemical Shifts. University of Wisconsin-Madison. Retrieved from

  • Gakh, Y. G., et al. (2000). Fluorescence and 19F NMR evidence that phenylalanine, 3-L-fluorophenylalanine and 4-L-fluorophenylalanine bind to the L-leucine specific receptor. Protein Science. Retrieved from

  • Alfa Chemistry. (2024). 19F NMR Chemical Shift Table. Retrieved from

Sources

A Senior Application Scientist's Guide to the Mass Spectrometry Analysis of 4-Chloro-3-fluorophenyl-DL-alanine Metabolites: A Comparative Approach

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, understanding the metabolic fate of a novel compound is paramount. This guide provides an in-depth technical comparison of mass spectrometry-based approaches for the analysis of metabolites derived from 4-Chloro-3-fluorophenyl-DL-alanine, a xenobiotic amino acid analog. Moving beyond a simple recitation of protocols, we will delve into the rationale behind experimental choices, ensuring a robust and self-validating analytical strategy.

Introduction: The Metabolic Journey of a Halogenated Amino Acid Analog

This compound is a synthetic amino acid, and as a xenobiotic, it undergoes a series of biotransformations in the body aimed at detoxification and excretion.[1] This metabolic journey typically involves two key phases:

  • Phase I Metabolism: Functionalization reactions such as oxidation, reduction, and hydrolysis, primarily catalyzed by cytochrome P450 (CYP) enzymes, introduce or expose polar functional groups.[2][3][4]

  • Phase II Metabolism: Conjugation reactions where the modified compound or the parent drug is coupled to endogenous polar molecules like glucuronic acid, sulfate, or amino acids, further increasing water solubility for efficient elimination.[5][6]

Understanding the specific metabolites formed is crucial for assessing the compound's safety, efficacy, and overall pharmacokinetic profile. Mass spectrometry, with its high sensitivity and specificity, stands as the cornerstone technology for this purpose.[7]

Proposed Metabolic Pathways of this compound

Based on the established principles of xenobiotic metabolism of halogenated aromatic compounds and amino acids, we can hypothesize the following primary metabolic pathways for this compound. These pathways will guide our analytical strategy.

Phase I Reactions:

  • Hydroxylation: The aromatic ring is a prime target for hydroxylation by CYP enzymes, leading to the formation of various phenolic metabolites.

  • Dehalogenation: Reductive dehalogenation, particularly of the chlorine atom, is a possible metabolic route mediated by cytochrome P-450.[8]

  • Deamination and Decarboxylation: The amino acid side chain can undergo oxidative deamination or decarboxylation.[9]

Phase II Reactions:

  • Glucuronidation: The newly introduced hydroxyl groups from Phase I can be conjugated with glucuronic acid.

  • Sulfation: Phenolic metabolites can also undergo sulfation.

  • Amino Acid Conjugation: The carboxylic acid group of the parent compound or its metabolites can be conjugated with endogenous amino acids, such as glycine.[1][10][11]

The following diagram illustrates these potential metabolic transformations:

Proposed Metabolic Pathways of this compound cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism Parent This compound Hydroxylated Hydroxylated Metabolites Parent->Hydroxylated Hydroxylation (CYP450) Dechlorinated Dechlorinated Metabolite Parent->Dechlorinated Reductive Dechlorination (CYP450) Deaminated Deaminated/Decarboxylated Metabolites Parent->Deaminated Deamination/ Decarboxylation Glycine Glycine Conjugate Parent->Glycine Amino Acid Conjugation Glucuronide Glucuronide Conjugates Hydroxylated->Glucuronide Glucuronidation (UGTs) Sulfate Sulfate Conjugates Hydroxylated->Sulfate Sulfation (SULTs)

Caption: Proposed Phase I and Phase II metabolic pathways for this compound.

A Comparative Guide to Mass Spectrometry Platforms for Metabolite Analysis

The choice of mass spectrometry platform is critical and depends on the specific goals of the analysis, whether it's for initial metabolite identification (qualitative) or for precise measurement of their levels (quantitative). We will compare three workhorse instruments in modern metabolomics: Quadrupole Time-of-Flight (Q-TOF), Orbitrap, and Triple Quadrupole (QqQ) mass spectrometers.

FeatureQuadrupole Time-of-Flight (Q-TOF)OrbitrapTriple Quadrupole (QqQ)
Primary Strength High-resolution accurate mass (HRAM) for confident unknown identification.[8][12]Ultra-high resolution and excellent mass accuracy.[10][13]Superior sensitivity and specificity for targeted quantification (MRM).[9][14][15]
Metabolite ID Excellent for identifying unknown metabolites through accurate mass formula generation.[5][6]Gold standard for unknown identification due to exceptional mass accuracy.[10][16]Limited for unknown identification; requires prior knowledge of the metabolite.
Quantification Good for semi-quantitative and relative quantification.[5]Good for targeted and untargeted quantification.[17][18]The benchmark for targeted absolute quantification due to high sensitivity and selectivity.[9][14][19]
Resolution High (typically 20,000 - 60,000 FWHM)Very High to Ultra-High (up to >240,000 FWHM)[10]Low (unit mass resolution)
Mass Accuracy < 5 ppm< 1-3 ppm[10]Not applicable (nominal mass)
Typical Use Case Metabolite discovery and structural elucidation.Comprehensive metabolomic profiling and biomarker discovery.Pharmacokinetic studies, clinical trial sample analysis.

Experimental Design: A Step-by-Step Workflow

A robust workflow is essential for reliable and reproducible results. The following diagram outlines a comprehensive approach to the analysis of this compound metabolites.

Mass Spectrometry Workflow for Metabolite Analysis cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS Analysis cluster_data_analysis Data Analysis Biological_Sample Biological Matrix (Plasma, Urine, Microsomes) Protein_Precipitation Protein Precipitation (e.g., Acetonitrile) Biological_Sample->Protein_Precipitation SPE Solid Phase Extraction (SPE) for Cleanup/Fractionation Protein_Precipitation->SPE LC_Separation LC Separation (HILIC or Reversed-Phase) SPE->LC_Separation MS_Acquisition Mass Spectrometry Acquisition LC_Separation->MS_Acquisition Qualitative Qualitative Analysis (Metabolite ID) MS_Acquisition->Qualitative HRAM Data (Q-TOF, Orbitrap) Quantitative Quantitative Analysis MS_Acquisition->Quantitative MRM Data (QqQ)

Caption: A generalized workflow for the analysis of this compound metabolites.

Detailed Experimental Protocols

The goal of sample preparation is to remove interferences and enrich the analytes of interest.

Protocol: Protein Precipitation and Solid-Phase Extraction (SPE) of Plasma Samples

  • Protein Precipitation: To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing an appropriate internal standard (e.g., a stable isotope-labeled version of the parent compound). Vortex for 1 minute.

  • Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Collection: Carefully transfer the supernatant to a new tube.

  • Solid-Phase Extraction (SPE):

    • Condition a mixed-mode SPE cartridge with 1 mL of methanol followed by 1 mL of water.

    • Load the supernatant onto the SPE cartridge.

    • Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

    • Elute the analytes with 1 mL of methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS analysis.

Chromatographic separation is crucial for resolving isomeric metabolites and reducing matrix effects.

Protocol: LC Separation using a Hybrid HILIC/Reversed-Phase Column

  • Column: A zwitterionic HILIC column is recommended for retaining both the polar parent compound and its potentially less polar metabolites.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient:

    • 0-2 min: 95% B

    • 2-15 min: 95% to 5% B

    • 15-20 min: 5% B

    • 20.1-25 min: 95% B (re-equilibration)

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

Qualitative Analysis (Metabolite Identification) using Q-TOF or Orbitrap MS:

  • Ionization Mode: Electrospray Ionization (ESI) in both positive and negative modes.

  • Full Scan Acquisition: Acquire data in a wide mass range (e.g., m/z 100-1000).

  • Data-Dependent MS/MS: Trigger MS/MS fragmentation for the most abundant ions in each full scan to obtain structural information.

Quantitative Analysis using Triple Quadrupole MS:

  • Ionization Mode: ESI in the mode that provides the best sensitivity for each analyte.

  • Multiple Reaction Monitoring (MRM): Develop specific MRM transitions for the parent compound and each of its identified metabolites. This involves selecting a precursor ion and a specific product ion for each analyte.

Hypothetical Experimental Data and Comparison

To illustrate the strengths of each platform, let's consider a hypothetical scenario where we have identified a hydroxylated metabolite and a glycine conjugate of this compound.

Table 2: Hypothetical Mass Spectrometry Data for Identified Metabolites

MetaboliteFormulaCalculated m/z (M+H)+Q-TOF/Orbitrap Measured m/zMass Error (ppm)Proposed MRM Transition (QqQ)
Parent Compound C9H10ClFO2218.0378218.0375-1.38218.0 -> 172.0 (Loss of COOH)
Hydroxylated Metabolite C9H10ClFO3234.0327234.0324-1.28234.0 -> 188.0 (Loss of COOH)
Glycine Conjugate C11H13ClFN2O4291.0542291.0539-1.03291.1 -> 216.0 (Loss of Glycine)

Interpretation of Data:

  • Q-TOF/Orbitrap: The high mass accuracy (< 2 ppm) provided by these instruments allows for the confident determination of the elemental composition of the metabolites, which is the first and most critical step in their identification.

  • Triple Quadrupole: The high sensitivity and specificity of the MRM transitions enable precise and accurate quantification of each metabolite, even at low concentrations in complex biological matrices.

Conclusion: A Multi-faceted Approach for Comprehensive Metabolite Analysis

The comprehensive analysis of this compound metabolites necessitates a strategic and multi-platform approach. High-resolution mass spectrometry, particularly with Orbitrap or Q-TOF systems, is indispensable for the initial discovery and confident identification of unknown metabolites. For subsequent quantitative studies, such as pharmacokinetics, the triple quadrupole mass spectrometer remains the gold standard due to its unparalleled sensitivity and specificity in targeted MRM mode.

By understanding the strengths and limitations of each platform and by employing a rigorous and well-validated experimental workflow, researchers can gain a thorough understanding of the metabolic fate of novel compounds, a critical step in the drug development pipeline.

References

  • Thermo Fisher Scientific. (n.d.). The Switch Is On: from Triple Quadrupoles and Q-TOF to Orbitrap High Resolution Mass Spectrometry. Retrieved from a publicly available white paper.[10]

  • Knights, K. M., Sykes, M. J., & Miners, J. O. (2007). Amino acid conjugation: contribution to the metabolism and toxicity of xenobiotic carboxylic acids. Expert Opinion on Drug Metabolism & Toxicology, 3(2), 159-168.[1][11]

  • Reilly, T. P., et al. (2007). Conjugation of a xenobiotic with amino acid, formation of electrophilic nitrenium ion. In ResearchGate.[10]

  • Stewart, J. T. (1990). The Amino Acid Conjugations. In Xenobiotic Metabolism and Disposition. CRC Press.
  • Wikipedia. (2023). Xenobiotic metabolism. Retrieved from [Link].

  • Guengerich, F. P. (1989). Cytochrome P-450 mediated reductive dehalogenation of the perhalogenated aromatic compound hexachlorobenzene. Journal of Biological Chemistry, 264(3), 1713-1721.[8]

  • Herrero, P., et al. (2014). Comparison of triple quadrupole mass spectrometry and Orbitrap high-resolution mass spectrometry in ultrahigh performance liquid chromatography for the determination of veterinary drugs in sewage: benefits and drawbacks. Journal of Mass Spectrometry, 49(7), 585-596.[18]

  • Michopoulos, F., et al. (2011). A merged method for targeted analysis of amino acids and derivatives using parallel reaction monitoring combined with untargeted profiling by HILIC-Q-Orbitrap HRMS. Journal of Pharmaceutical and Biomedical Analysis, 55(5), 1039-1050.[17]

  • SCIEX. (n.d.). Rapid and Sensitive Analysis of a 93-Compound Forensic Panel in Urine using the QTRAP®/Triple Quad™ 4500 LC-MS/MS System. Retrieved from a publicly available technical note.[19]

  • Agilent Technologies. (2016). The Agilent 6495 Triple Quadrupole LC/MS: Peptide Quantitation Performance. Retrieved from a publicly available technical overview.[15]

  • SCIEX. (n.d.). Overview of LC-MS Quantitative Solutions for Biotherapeutic Analysis. Retrieved from a publicly available document.[9]

  • Agilent Technologies. (n.d.). Simultaneous qualitative and quantitative analysis using the Agilent 6540 Accurate-Mass Q-TOF. Retrieved from a publicly available application note.[5]

  • Frontage Laboratories. (n.d.). Accurate Mass. Retrieved from a publicly available white paper.[6]

  • American Laboratory. (2008). Advances in Accurate-Mass TOF and Q-TOF LC-MS Systems. Retrieved from [Link]12]

  • Foner, H. A. (1979). Transamination and Deamination of Halogenated Aromatic Amino Acids. Biochemical Journal, 182(2), 457-463.[9]

  • Birkett, D. J. (2002). Pharmacokinetics Made Easy. McGraw-Hill Australia.
  • Guengerich, F. P. (2008). Cytochrome P450 and chemical toxicology. Chemical Research in Toxicology, 21(1), 70-83.
  • Lu, W., et al. (2019). LC-MS Orbitrap-based metabolomics using a novel hybrid zwitterionic hydrophilic interaction liquid chromatography and rigorous metabolite identification reveals doxorubicin-induced metabolic perturbations in breast cancer cells. Analytical and Bioanalytical Chemistry, 411(22), 5767-5781.[20]

  • Agilent Technologies. (2007). Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites. Retrieved from a publicly available application note.[21]

  • Li, L., & Li, R. (2024). Analyses of plasma metabolites using a high performance four-channel CIL LC-MS method and identification of metabolites associated with enteric methane emissions in beef cattle. Journal of Animal Science and Biotechnology, 15(1), 25.[3]

  • Wishart, D. S. (2024). A Comprehensive LC–MS Metabolomics Assay for Quantitative Analysis of Serum and Plasma. Metabolites, 14(11), 721.[4][22]

  • Wang, T., et al. (2023). LC-MS based urine untargeted metabolomic analyses to identify and subdivide urothelial cancer. Frontiers in Oncology, 13, 1189354.[23]

  • Patti, G. J. (2021). Structural Characterization of Metabolites With the Thermo Scientific Orbitrap IQ-X Tribrid MS. Retrieved from a publicly available YouTube video.[13]

  • Andrade, F., et al. (2021). Urine Phenylacetylglutamine Determination in Patients with Hyperphenylalaninemia. Journal of Clinical Medicine, 10(16), 3753.[24][25]

  • Gika, H. G., & Theodoridis, G. A. (2011). Targeting human urinary metabolome by LC–MS. Journal of Chromatography B, 879(17-18), 1279-1290.[26]

  • Kasess, P., et al. (2015). LC-MS analysis of the plasma metabolome--a novel sample preparation strategy. Journal of Chromatography B, 978-979, 83-88.[27]

Sources

Comparative Technical Guide: 4-Chlorophenylalanine vs. 4-Chloro-3-fluorophenylalanine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide compares 4-chlorophenylalanine (PCPA) , the gold-standard biological probe for serotonin depletion, against 4-Chloro-3-fluorophenylalanine , a specialized structural analog used primarily in medicinal chemistry optimization.

While these compounds share a core scaffold, their applications diverge significantly:

  • PCPA (4-Cl-Phe): A functional biological tool used to irreversibly inhibit Tryptophan Hydroxylase (TPH), depleting systemic serotonin (5-HT) to study sleep, depression, and neurobiology.[1]

  • 4-Chloro-3-fluorophenylalanine: A structural building block. The addition of the 3-fluoro group is a strategic medicinal chemistry modification designed to block metabolic hydroxylation, modulate acidity, and enhance the lipophilicity of peptide-based therapeutics.

Part 1: Physicochemical & Structural Comparison[2]

The addition of a fluorine atom at the meta position (relative to the alanine tail) fundamentally alters the electronic and steric profile of the molecule without significantly changing its steric bulk.

Feature4-Chlorophenylalanine (PCPA) 4-Chloro-3-fluorophenylalanine
CAS (DL-form) 7424-00-2439587-16-3
Molecular Formula C₉H₁₀ClNO₂C₉H₉ClFNO₂
Molecular Weight 199.63 g/mol 217.62 g/mol
Electronic Effect Chlorine is electron-withdrawing (Inductive).Fluorine is strongly electron-withdrawing; increases acidity of nearby protons.
Metabolic Stability Vulnerable to hydroxylation at the ortho (3) position.High. Fluorine blocks the metabolic "soft spot" at position 3 (Metabolic Blocking).
Lipophilicity (LogP) ~1.6 (Predicted)~1.9 (Predicted) – Fluorine typically increases lipophilicity.
Primary Application In vivo/In vitro Enzyme Inhibition (TPH)Lead Optimization (Peptides, PD-1 inhibitors).

Part 2: Biological Mechanisms & Causality

The Standard: PCPA and Serotonin Depletion

Mechanism: PCPA acts as a selective and irreversible inhibitor of Tryptophan Hydroxylase (TPH) , the rate-limiting enzyme in serotonin biosynthesis.[1][2]

  • Causality: PCPA competes with the substrate (L-Tryptophan) for the active site. In vivo, it leads to a long-lasting inactivation of the enzyme, likely through covalent modification or tight-binding kinetics that require new protein synthesis for recovery.

  • Outcome: Rapid and profound reduction of brain and peripheral serotonin (5-HT) levels, often >90% depletion within 24–48 hours.

The Analog: 4-Chloro-3-fluorophenylalanine and the "Fluorine Effect"

Mechanism: While structurally capable of binding TPH (due to the 4-chloro motif), this compound is primarily utilized for its Structure-Activity Relationship (SAR) benefits in drug design.

  • Metabolic Blocking: The C–H bond at the 3-position of a phenyl ring is a common site for Cytochrome P450-mediated hydroxylation (Phase I metabolism). Replacing this Hydrogen with Fluorine (C–F bond energy ~116 kcal/mol vs C–H ~99 kcal/mol) renders the site inert to oxidative metabolism.

  • Bioisosterism: The fluorine atom mimics hydrogen in size (Van der Waals radius: H=1.20Å, F=1.47Å) but mimics the hydroxyl group in polarity/electronegativity. This allows the molecule to fit into the same binding pockets as PCPA but with altered binding kinetics and prolonged half-life.

Part 3: Visualization of Pathways & Logic

Diagram 1: Serotonin Biosynthesis & Inhibition

This pathway illustrates the critical intervention point of PCPA.

SerotoninPathway Trp L-Tryptophan HTP 5-Hydroxytryptophan (5-HTP) Trp->HTP Hydroxylation TPH Enzyme: Tryptophan Hydroxylase (TPH) TPH->Trp Catalyzes PCPA INHIBITOR: 4-chlorophenylalanine (PCPA) PCPA->TPH Irreversible Inhibition Serotonin Serotonin (5-HT) HTP->Serotonin Decarboxylation AADC Enzyme: AADC AADC->HTP

Caption: PCPA irreversibly inhibits Tryptophan Hydroxylase (TPH), the rate-limiting step in converting Tryptophan to Serotonin.[2][3]

Diagram 2: The "Fluorine Scan" Logic in Drug Design

Why choose the 3-fluoro analog? This decision tree explains the medicinal chemistry logic.

FluorineLogic Start Parent Scaffold: 4-Chlorophenylalanine Problem Problem: Metabolic Instability (Rapid clearance via 3-OH) Start->Problem In vivo limitation Solution Strategy: Bioisosteric Replacement (H -> F at Pos 3) Problem->Solution MedChem Optimization Result Optimized Analog: 4-Chloro-3-fluorophenylalanine Solution->Result Benefit1 Blocked Metabolism (Longer Half-life) Result->Benefit1 Benefit2 Increased Lipophilicity (Better CNS Penetration) Result->Benefit2

Caption: The 3-fluoro modification is a strategic tool to enhance metabolic stability and bioavailability of the parent scaffold.

Part 4: Experimental Protocols

Protocol A: In Vivo Serotonin Depletion (Using PCPA)

Use this protocol when the goal is to create a serotonin-deficient animal model.

  • Preparation: Dissolve PCPA methyl ester HCl (more soluble than free acid) in saline. If using free acid, dissolve in 0.1 N NaOH and adjust pH to 7.4.

  • Dosage Strategy: Administer 300 mg/kg (i.p.) once daily for 3 consecutive days.

    • Expert Note: A single dose is insufficient for total depletion due to the slow turnover of TPH.

  • Validation: Sacrifice a subset of animals at Day 4. Homogenize brain tissue (striatum/hippocampus) in 0.1 M perchloric acid.

  • Analysis: Quantify 5-HT levels using HPLC-ECD (Electrochemical Detection).

    • Success Criteria: 5-HT levels should be <10% of control.

Protocol B: Solid-Phase Peptide Synthesis (Incorporating 4-Cl-3-F-Phe)

Use this protocol when synthesizing peptide drugs (e.g., PD-1 inhibitors) requiring the fluoro-analog.

  • Reagent: Use Fmoc-4-Chloro-3-fluoro-L-phenylalanine.

  • Resin Loading: Swell Wang resin in DMF for 30 min.

  • Coupling:

    • Mix Fmoc-AA (3 eq), HATU (2.9 eq), and DIPEA (6 eq) in DMF.

    • Activate for 2 minutes before adding to the resin.

    • Expert Note: The electron-withdrawing fluorine reduces the nucleophilicity of the amino group during the next coupling step. Monitor deprotection times closely; they may need extension.

  • Cleavage: Treat resin with TFA/TIS/H2O (95:2.5:2.5) for 2 hours.

  • Purification: Precipitate in cold diethyl ether and purify via Reverse-Phase HPLC (C18 column).

References

  • Jéquier, E., Lovenberg, W., & Sjoerdsma, A. (1967). Tryptophan Hydroxylase Inhibition: The Mechanism by Which p-Chlorophenylalanine Depletes Rat Brain Serotonin.[1] Molecular Pharmacology.

  • Koe, B. K., & Weissman, A. (1966). p-Chlorophenylalanine: A Specific Depletor of Brain Serotonin. Journal of Pharmacology and Experimental Therapeutics.

  • Gillis, E. P., et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry.

  • BenchChem. 4-Chloro-3-fluorophenylalanine Product Data.

  • Bristol-Myers Squibb Co. (2016). Macrocyclic inhibitors of the PD-1/PD-L1 and CD80(B7-1)/PD-L1 protein/protein interactions. U.S. Patent 9,308,236.

Sources

A Senior Application Scientist's Guide to X-ray Crystallography of 4-Chloro-3-fluorophenyl-DL-alanine Complexes

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, understanding the precise three-dimensional interactions between a therapeutic target and a novel ligand is paramount. X-ray crystallography remains the gold standard for elucidating these atomic-level details, providing invaluable insights for structure-based drug design. This guide offers a comprehensive overview of the crystallographic analysis of protein complexes involving 4-Chloro-3-fluorophenyl-DL-alanine, a halogenated unnatural amino acid of significant interest in medicinal chemistry.

While, as of this writing, no public structures of this compound in complex with a protein exist in the Protein Data Bank (PDB), this guide will provide a robust comparative framework. We will explore the structural rationale for using such a compound, compare it with crystallographic data from structurally similar halogenated phenylalanine analogs, and provide a detailed, field-proven workflow for obtaining and analyzing these critical structures.

The Rationale for Halogenation: Why this compound?

The strategic placement of halogen atoms on a phenyl ring is a well-established strategy in drug discovery. The introduction of fluorine and chlorine imparts specific physicochemical properties that can profoundly influence a molecule's biological activity.

  • Modulation of Binding Affinity : Halogens can participate in favorable interactions within a protein's binding pocket, including hydrophobic interactions and specific "halogen bonds" with backbone carbonyls or other Lewis bases. The combination of a moderately sized chlorine and a highly electronegative fluorine allows for fine-tuning of these interactions.

  • Metabolic Stability : The strong carbon-fluorine bond can block sites of metabolic oxidation, increasing the half-life of a drug candidate.

  • Pharmacokinetic Profile : Halogenation alters the lipophilicity and electronic distribution of a molecule, which can improve properties like membrane permeability and bioavailability.

The specific 3-fluoro, 4-chloro substitution pattern on the phenylalanine scaffold creates a unique electronic and steric profile, making it a compelling building block for novel inhibitors or probes. Determining its crystal structure in a complex is the ultimate validation of its binding mode and the key to unlocking further optimization.

Comparative Crystallographic Data of Halogenated Phenylalanine Analogs

To understand the potential structural implications of incorporating this compound, we can analyze existing crystal structures of protein complexes with similar halogenated phenylalanine derivatives. These structures provide a benchmark for expected resolution, data quality, and the types of interactions these analogs can form.

PDB IDLigand/AnalogProtein TargetResolution (Å)R-work / R-free
3F3C 4-Fluoro-L-PhenylalanineLeucine transporter (LeuT)[1]2.100.196 / 0.237[1]
2AKW 4-Chloro-L-PhenylalanineTetR family transcriptional regulator2.300.208 / 0.252
3TU1 Ligand with 3-chloro-phenylalanine moietyE3 ubiquitin-protein ligase Mdm2[2]1.600.205 / 0.245[2]
4ANP Phenylalanine (unmodified)Phenylalanine hydroxylase[3]2.110.204 / 0.237[3]

Data sourced from the RCSB Protein Data Bank. R-work and R-free are metrics for the quality of the crystallographic model.

This comparative data demonstrates that high-resolution structures can be obtained for proteins in complex with various halogenated phenylalanines. The specific interactions observed in these structures—such as the positioning of the halogen atom within a hydrophobic pocket or its participation in halogen bonding—provide a predictive framework for what might be observed with this compound.

Experimental Workflow for Structure Determination

This section details a self-validating, step-by-step protocol for determining the crystal structure of a target protein in complex with this compound. The causality behind each step is explained to provide a deeper understanding of the process.

Diagram: Overall X-ray Crystallography Workflow

workflow cluster_prep 1. Preparation cluster_xtal 2. Crystallization cluster_data 3. Data Collection & Processing cluster_solve 4. Structure Solution & Refinement Ligand Ligand Synthesis & Preparation Crystallization Co-crystallization or Soaking Ligand->Crystallization Protein Protein Expression & Purification Protein->Crystallization Harvesting Crystal Harvesting & Cryo-protection Crystallization->Harvesting Diffraction X-ray Diffraction (Synchrotron) Harvesting->Diffraction Processing Data Processing & Scaling Diffraction->Processing Phasing Phasing (Molecular Replacement) Processing->Phasing Refinement Model Building & Refinement Phasing->Refinement Validation Validation & Deposition Refinement->Validation refinement_cycle node_initial Initial Model (from MR) node_map Calculate Electron Density Map node_initial->node_map node_build Manual/Auto Model Building (Fit Ligand, Adjust Residues) node_map->node_build node_refine Computational Refinement (Optimize Geometry, B-factors) node_build->node_refine node_validate Validation (Check R-factors, Geometry) node_refine->node_validate node_validate->node_map Iterate until convergence node_final Final Model (PDB Deposition) node_validate->node_final Model is satisfactory

Sources

A Senior Application Scientist's Guide to the Validation of 4-Chloro-3-fluorophenyl-DL-alanine Purity by Chiral HPLC

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and chemical synthesis, the stereochemical identity of a molecule is not a trivial detail—it is often the very determinant of biological activity and safety. For non-proteinogenic amino acids like 4-Chloro-3-fluorophenyl-DL-alanine, which serve as critical building blocks for novel therapeutics, ensuring enantiomeric purity is paramount. The presence of an undesired enantiomer, even in trace amounts, can lead to reduced efficacy, altered pharmacological profiles, or significant off-target toxicity.

This guide provides an in-depth, experience-driven comparison of analytical techniques for validating the enantiomeric purity of this compound, with a primary focus on Chiral High-Performance Liquid Chromatography (HPLC). We will explore the causality behind methodological choices, present a robust validation protocol grounded in regulatory standards, and objectively compare HPLC with alternative technologies, providing the data and protocols necessary for informed decision-making in your laboratory.

Part 1: The Cornerstone of Chiral Purity Analysis: High-Performance Liquid Chromatography (HPLC)

Chiral HPLC has become the gold standard for enantiomeric separations due to its high resolution, sensitivity, and broad applicability.[1] The technique's power lies in its ability to differentiate between enantiomers—molecules that are mirror images of each other and possess identical physical properties in an achiral environment.[2][3]

The separation is achieved through the differential, transient interactions between the enantiomers and a Chiral Stationary Phase (CSP) packed within the HPLC column.[4][5] These interactions, which can include hydrogen bonding, π-π stacking, dipole-dipole forces, and steric hindrance, create temporary diastereomeric complexes, causing one enantiomer to be retained longer on the column than the other, thus enabling their separation and quantification.[4][5]

Why Chiral HPLC is the Preferred Method

For a molecule like this compound, direct analysis without derivatization is highly desirable as it eliminates extra sample preparation steps and potential sources of error.[6] Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are exceptionally versatile and have demonstrated broad success in resolving a wide array of chiral compounds, including underivatized amino acids.[7][8] These phases create chiral grooves and cavities where the analyte can interact, and subtle differences in how each enantiomer "fits" into these spaces drive the separation.

The choice of mobile phase is equally critical. For this analyte, a normal-phase approach using a mixture of a non-polar solvent (like n-hexane) and a polar alcohol (like 2-propanol or ethanol) provides an excellent environment for the necessary chiral recognition interactions to occur on a polysaccharide CSP.

Part 2: A Validated Chiral HPLC Method for this compound

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[9][10] The following protocol is designed to be a self-validating system, incorporating system suitability checks and adhering to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[11][12]

Experimental Workflow Diagram

HPLC_Validation_Workflow cluster_prep Phase 1: Preparation & Setup cluster_dev Phase 2: Method Development & System Suitability cluster_val Phase 3: ICH Q2(R1) Validation cluster_rep Phase 4: Reporting P1 Prepare Mobile Phase (e.g., Hexane:IPA:TFA) P2 Prepare Standard & Sample Solutions (DL, D, L forms) P1->P2 P3 Column Installation & Equilibration (Polysaccharide CSP) P2->P3 D1 Inject Racemic (DL) Standard P3->D1 D2 Optimize Separation (Adjust Mobile Phase Ratio) D1->D2 D3 Perform System Suitability Test (SST) D2->D3 D4 SST Pass? (Resolution > 2.0, Tailing < 2.0) D3->D4 D4->D3 No V1 Specificity (Inject D, L, DL, Placebo) D4->V1 Yes V2 Linearity & Range V1->V2 V3 Accuracy (Spike Recovery) V2->V3 V4 Precision (Repeatability & Intermediate) V3->V4 V5 LOD & LOQ V4->V5 V6 Robustness (Vary Flow, Temp, Mobile Phase) V5->V6 R1 Analyze Data & Calculate Validation Parameters V6->R1 R2 Generate Validation Report R1->R2

Caption: Workflow for Chiral HPLC Method Validation.

Detailed Step-by-Step HPLC Protocol

1. Instrumentation and Materials:

  • HPLC System: Agilent 1260 Infinity II or equivalent, with a quaternary pump, autosampler, thermostatted column compartment, and Diode Array Detector (DAD).

  • Chiral Stationary Phase: Chiralpak® IA (Amylose tris(3,5-dimethylphenylcarbamate)) immobilized on 5 µm silica gel, 250 x 4.6 mm.

  • Chemicals: HPLC-grade n-Hexane, 2-Propanol (IPA), and Trifluoroacetic Acid (TFA). This compound, and purified D- and L-enantiomer standards.

2. Chromatographic Conditions:

  • Mobile Phase: n-Hexane : 2-Propanol : TFA (90 : 10 : 0.1, v/v/v). Note: The ratio may require optimization. TFA is added for acidic compounds to improve peak shape.[13]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection Wavelength: 220 nm.

  • Injection Volume: 10 µL.

  • Sample Diluent: Mobile Phase.

3. Standard and Sample Preparation:

  • Racemic (DL) Standard Stock: Accurately weigh 10 mg of this compound and dissolve in 10 mL of diluent (1 mg/mL).

  • L-Enantiomer Stock (for Purity): Prepare a 1 mg/mL solution of the bulk sample to be tested.

  • D-Enantiomer (Impurity) Stock: Prepare a 1 mg/mL solution of the D-enantiomer standard.

  • Working Solutions: Prepare further dilutions as required for linearity, accuracy, and limit of quantitation (LOQ) experiments. For example, the LOQ level is often 0.1% of the main analyte concentration.

4. Validation Protocol (ICH Q2(R1) Parameters):

  • Specificity: Inject the diluent, the D-enantiomer standard, the L-enantiomer sample, and the racemic (DL) standard. The method is specific if the two enantiomer peaks are well-resolved from each other (Resolution (Rs) > 2.0) and from any other peaks.

  • Linearity: Prepare a series of at least five concentrations for the D-enantiomer, typically from the LOQ to 150% of the target impurity level (e.g., 0.1%). Plot the peak area against concentration and determine the correlation coefficient (r²), which should be ≥ 0.998.

  • Accuracy (Recovery): Spike the L-enantiomer sample with known amounts of the D-enantiomer at three concentration levels (e.g., 50%, 100%, and 150% of the target impurity level). Calculate the percentage recovery at each level. Acceptance criteria are typically 90-110%.

  • Precision:

    • Repeatability: Perform six replicate injections of the L-enantiomer sample spiked with the D-enantiomer at the 100% level. The relative standard deviation (RSD) of the peak areas should be ≤ 5.0%.

    • Intermediate Precision: Repeat the analysis on a different day with a different analyst or on a different instrument. Compare the results.

  • Limit of Quantitation (LOQ): Determine the lowest concentration of the D-enantiomer that can be quantified with acceptable precision and accuracy. This can be established by finding the concentration where the signal-to-noise ratio is approximately 10:1.

  • Robustness: Intentionally vary critical method parameters such as mobile phase composition (e.g., ±2% IPA), column temperature (±5 °C), and flow rate (±0.1 mL/min). The resolution between enantiomers should not significantly change, demonstrating the method's reliability during normal use.

Part 3: Comparative Analysis of Chiral Separation Technologies

While Chiral HPLC is a powerful tool, other techniques offer unique advantages and may be more suitable for specific applications. The choice of technology is a critical decision based on sample properties, required throughput, and available instrumentation.

Decision-Making Framework for Chiral Analysis

Tech_Selection_Tree Start Start: Chiral Purity Analysis Needed Q1 Is the analyte thermally stable & volatile? Start->Q1 GC Consider Chiral GC Q1->GC Yes Q2 Is high throughput & reduced solvent use a priority? Q1->Q2 No SFC Consider Chiral SFC Q2->SFC Yes Q3 Is the sample amount extremely limited? Q2->Q3 No CE Consider Chiral CE Q3->CE Yes HPLC Default to Chiral HPLC (High Versatility & Robustness) Q3->HPLC No

Caption: Decision tree for selecting a chiral separation technique.

Performance Comparison Table
ParameterChiral HPLC Chiral SFC Chiral GC Chiral CE
Principle Differential partitioning with a solid CSP and liquid mobile phase.[4]Differential partitioning with a solid CSP and supercritical fluid mobile phase.Differential partitioning with a solid CSP and gas mobile phase.[3]Differential migration in an electric field with a chiral selector in the buffer.[3]
Typical Analysis Time 10 - 30 min2 - 10 min 5 - 20 min15 - 40 min
Solvent Consumption Moderate to HighVery Low Negligible (Gas)Extremely Low
Derivatization Required? Often not required for polar molecules like amino acids.[6]Often not required.Almost always required to increase volatility.Not required.
Sensitivity (LOD/LOQ) High (UV, MS)High (UV, MS)Very High (FID, MS) Moderate
Method Robustness Excellent Good, but sensitive to pressure/temperature fluctuations.GoodModerate, sensitive to buffer composition and capillary surface.
Best For... Broadest applicability, well-established, robust QC methods.High-throughput screening, "green" chemistry initiatives.[14][15]Volatile, thermally stable small molecules.Very small sample volumes, charged molecules.

Part 4: Protocols for Alternative Technologies

A. Chiral Supercritical Fluid Chromatography (SFC)

SFC is often called "green chromatography" because it uses compressed carbon dioxide as the primary mobile phase, drastically reducing organic solvent waste.[14] It offers faster analysis and equilibration times compared to HPLC because the supercritical fluid has low viscosity and high diffusivity.[15][16]

Experimental Protocol:

  • SFC System: Waters ACQUITY UPC² or equivalent.

  • Chiral Stationary Phase: Same columns as HPLC can be used (e.g., Chiralpak® IA).

  • Mobile Phase: Supercritical CO₂ (A) and Methanol (Co-solvent, B).

  • Gradient: 5% to 40% B over 5 minutes.

  • Flow Rate: 2.0 mL/min.

  • Back Pressure: 150 bar.

  • Column Temperature: 40 °C.

  • Detection: UV @ 220 nm.

B. Chiral Gas Chromatography (GC)

Chiral GC is ideal for volatile and thermally stable compounds. For amino acids, derivatization is mandatory to block the polar carboxyl and amino groups, making the analyte volatile enough for the gas phase.

Experimental Protocol:

  • Derivatization Step: React the amino acid with an esterifying agent (e.g., HCl in isopropanol) followed by an acylating agent (e.g., trifluoroacetic anhydride) to form a volatile ester.

  • GC System: Agilent 8890 GC or equivalent with FID detector.

  • Chiral Stationary Phase: Chirasil®-Val capillary column.

  • Carrier Gas: Helium.

  • Inlet Temperature: 250 °C.

  • Oven Program: Start at 100 °C, ramp to 180 °C at 5 °C/min.

  • Detector Temperature: 270 °C.

C. Chiral Capillary Electrophoresis (CE)

CE offers extremely high separation efficiency and requires minuscule sample volumes. Separation is achieved by adding a chiral selector, such as a cyclodextrin, directly to the background electrolyte (buffer).[3]

Experimental Protocol:

  • CE System: Agilent 7100 CE System or equivalent.

  • Capillary: Fused silica, 50 µm i.d., 60 cm total length.

  • Background Electrolyte: 50 mM phosphate buffer (pH 2.5) containing 15 mM beta-cyclodextrin.

  • Voltage: 25 kV.

  • Temperature: 25 °C.

  • Injection: Hydrodynamic (50 mbar for 5 s).

  • Detection: UV @ 214 nm.

Conclusion

For the critical task of validating the enantiomeric purity of this compound, Chiral HPLC on a polysaccharide-based stationary phase stands out as the most robust, versatile, and well-understood method. It provides the high resolution and reliability required for stringent quality control in a pharmaceutical setting. The detailed validation protocol provided herein serves as a blueprint for establishing a method that is not only scientifically sound but also compliant with global regulatory expectations.

While HPLC is the primary recommendation, alternative technologies like Chiral SFC offer compelling advantages in speed and environmental impact, making them ideal for high-throughput screening environments. Chiral GC and CE remain powerful tools for specific applications where analyte properties or sample limitations dictate their use. By understanding the fundamental principles and comparative performance of each technique, researchers and drug development professionals can confidently select and validate the most appropriate method to ensure the stereochemical integrity of their molecules.

References

  • Microbe Notes. (2025, December 20). Chiral Chromatography: Principle, Components, Steps, Types, Uses. [Link]

  • Phenomenex. HPLC Enantioseparation of N-FMOC α-Amino Acids Using Lux Polysaccharide-Based Chiral Stationary Phases. [Link]

  • OMICS International. Journal of Analytical & Bioanalytical Techniques - Outline of Chiral Chromatography. [Link]

  • Wikipedia. Chiral column chromatography. [Link]

  • RotaChrom. (2023, May 3). The Secrets to Mastering Chiral Chromatography. [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • ResearchGate. Q2(R1) Validation of Analytical Procedures: An Implementation Guide. [Link]

  • Scribd. ICH Q2(R1) Analytical Method Validation. [Link]

  • European Medicines Agency. (1995, June). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Borman, P., et al. (2003). Comparative performances of selected chiral HPLC, SFC, and CE systems with a chemically diverse sample set. Chirality, 15 Suppl, S1-S12. [Link]

  • YAKHAK HOEJI. (2021, June 30). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. [Link]

  • UNCW Institutional Repository. COMPARISON OF VARIOUS CHIRAL STATIONARY PHASES FOR THE CHROMATOGRAPHIC SEPARATION OF CHIRAL PHARMACEUTICALS. [Link]

  • FAGG - Federal Agency for Medicines and Health Products. Supercritical fluid chromatography for the enantioseparation of pharmaceuticals. [Link]

  • ResearchGate. (2025, August 10). A Comparison of HPLC and SFC Chiral Method Development Screening Approaches for Compounds of Pharmaceutical Interest. [Link]

  • Chiralpedia. (2022, November 28). Polysaccharide-based CSPs. [Link]

  • Der Pharma Chemica. Validated Chiral High Performance Liquid Chromatographic Method for Enantiomeric Separation of Epichlorohydrin on Immobilized Amylose Based. [Link]

  • LCGC International. A Strategy for Developing HPLC Methods for Chiral Drugs. [Link]

Sources

Impact of Fluorine Substitution on Metabolic Stability: Phenylalanine vs. Fluorinated Analogues

[1][2]

Executive Summary

In medicinal chemistry and peptide therapeutics, the rapid metabolism of Phenylalanine (Phe) residues often limits the in vivo half-life of drug candidates. Phenylalanine is a primary target for oxidative metabolism, specifically para-hydroxylation mediated by Phenylalanine Hydroxylase (PAH) and various Cytochrome P450 (CYP) isoforms.

Strategic substitution with fluorine—specifically 4-fluorophenylalanine (4-F-Phe) —acts as a "metabolic blockade." This guide analyzes the mechanistic basis of this stability, comparing native Phenylalanine against its fluorinated analogues (2-F, 3-F, 4-F, and pentafluoro-Phe). Data indicates that 4-F-Phe substitution can extend metabolic half-life (

Part 1: Mechanistic Basis of Stability

The superior metabolic stability of fluorinated phenylalanine stems from three physicochemical pillars: Bond Strength , Electronic Deactivation , and Steric Mimicry .

The Thermodynamic Shield (Bond Strength)

The primary metabolic pathway for Phe is oxidation at the para-position to form Tyrosine. This requires breaking a C-H bond.

  • C-H Bond Energy (Aromatic): ~110 kcal/mol

  • C-F Bond Energy (Aromatic): ~116 kcal/mol

The Carbon-Fluorine (C-F) bond is the strongest single bond in organic chemistry. Metabolic enzymes (like CYP450s) generally lack the oxidative potential to abstract a fluorine atom or insert oxygen into the C-F bond under physiological conditions.

Electronic Deactivation (The Hammett Effect)

Fluorine is the most electronegative element (Paulding scale: 3.98). When attached to the phenyl ring, it exerts a strong electron-withdrawing inductive effect (-I).

  • Mechanism: CYP450 oxidation often proceeds via an electrophilic attack on the aromatic ring (forming an arene oxide intermediate).

  • Impact: Fluorine reduces the electron density of the

    
    -system, making the ring less nucleophilic and therefore a poorer substrate for oxidative enzymes.
    
  • Result: The entire ring becomes deactivated, not just the substituted position.

The "Pseudo-Hydrogen" Steric Effect

Despite its electronic impact, fluorine is sterically small (Van der Waals radius: 1.47 Å) compared to hydrogen (1.20 Å). This allows 4-F-Phe to fit into the same binding pockets as native Phe, maintaining biological potency while blocking metabolism.

Part 2: Comparative Performance Analysis

Metabolic Blockade: Phe vs. F-Phe Analogues[3]

The following table summarizes the impact of fluorine positioning on metabolic stability and physicochemical properties.

ParameterNative Phenylalanine (Phe)2-Fluorophenylalanine (2-F-Phe)3-Fluorophenylalanine (3-F-Phe)4-Fluorophenylalanine (4-F-Phe)Pentafluorophenylalanine (F5-Phe)
Metabolic Liability High (Para-hydroxylation)ModerateModerateLow (Blocked) Very Low
Primary Metabolite Tyrosine (via PAH/CYP)2-F-Tyrosine3-F-TyrosineNone (Major pathway blocked)None
Lipophilicity (

)
0.00 (Reference)+0.13+0.13+0.14+0.5 - +0.8
Proteolytic Stability Low (Chymotrypsin sensitive)ModerateModerateHigh Very High
CYP450 Clearance Rapid (

High)
ReducedReducedSignificantly Reduced Negligible
Pathway Analysis: The "NIH Shift" Blockade

In native Phe, hydroxylation involves an NIH shift (intramolecular migration of a hydrogen atom).

  • Native Phe: Oxygen attacks the para-carbon

    
     Arene oxide forms 
    
    
    H migrates
    
    
    Tyrosine forms.
  • 4-F-Phe: Oxygen cannot attack the C-F bond effectively. Even if attack occurs, Fluorine is a poor leaving group and does not undergo the NIH shift required to restore aromaticity easily. The pathway is effectively terminated.

Visualization: Metabolic Pathways

The following diagram illustrates the divergence in metabolic fate between Phe and 4-F-Phe.

MetabolicBlockadePhePhenylalanine (Phe)CYPCYP450 / PAH(Enzymatic Attack)Phe->CYPBindingAreneOxideArene OxideIntermediateCYP->AreneOxideOxidation (Rapid)ComplexEnzyme-SubstrateComplexCYP->ComplexAttempted OxidationTyrTyrosine(Metabolite)AreneOxide->TyrNIH Shift(Hydroxylation)F_Phe4-F-PhenylalanineF_Phe->CYPBindingComplex->AreneOxideXStableIntact Drug(Metabolically Stable)Complex->StableReaction Blocked(High C-F Bond Energy)

Caption: Comparative metabolic fate. Native Phe undergoes rapid para-hydroxylation to Tyrosine. 4-F-Phe blocks this pathway due to C-F bond strength, resulting in the preservation of the parent molecule.

Part 3: Experimental Protocol (Microsomal Stability Assay)

To empirically verify the stability advantage of a fluorinated analogue, the Liver Microsomal Stability Assay is the industry standard. This protocol determines the intrinsic clearance (


Objective

Quantify the disappearance rate of the test compound (Phe-analogue) in the presence of NADPH-regenerating liver microsomes.

Materials
  • Test Compounds: Phenylalanine derivative (10 mM stock in DMSO).

  • Matrix: Pooled Human/Rat Liver Microsomes (20 mg/mL protein concentration).

  • Cofactor: NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase, 3.3 mM MgCl2).

  • Quench Solution: Acetonitrile containing internal standard (e.g., Tolbutamide).

Workflow Step-by-Step
  • Preparation: Dilute microsomes to 0.5 mg/mL in phosphate buffer (pH 7.4).

  • Pre-incubation: Aliquot 198 µL of microsome solution into 96-well plates. Add 2 µL of test compound (final conc. 1 µM). Pre-incubate at 37°C for 5 minutes.

  • Initiation: Add 20 µL of NADPH regenerating system to initiate the reaction.

    • Control: Add buffer instead of NADPH for a "minus cofactor" control (checks for chemical instability).

  • Sampling: At time points

    
     min, remove 30 µL aliquots.
    
  • Quenching: Immediately transfer aliquot into 120 µL of ice-cold Quench Solution (Acetonitrile) to stop the reaction and precipitate proteins.

  • Analysis: Centrifuge (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS.

  • Calculation:

    • Plot

      
       vs. Time.[1]
      
    • Slope

      
      .
      
    • 
      .
      
    • 
      .
      
Visualization: Assay Workflow

AssayWorkflowcluster_samplingTime Course SamplingStartStart: Test Compound(Phe vs 4-F-Phe)MixMix with Liver Microsomes(37°C, pH 7.4)Start->MixInitiateAdd NADPH(Start Reaction)Mix->InitiateT0T=0 minInitiate->T0T15T=15 minInitiate->T15T60T=60 minInitiate->T60QuenchQuench with ACN(Stop Reaction)T0->QuenchT15->QuenchT60->QuenchLCMSLC-MS/MS Analysis(Quantify Parent)Quench->LCMSCalcCalculate t1/2 & CLintLCMS->Calc

Caption: Standard workflow for determining metabolic stability. The rate of disappearance is compared between the native and fluorinated substrates.

References

  • Impact of Fluorinated Ionic Liquids on Human Phenylalanine Hydroxylase. National Institutes of Health (PMC). [Link]

  • Fluorinated phenylalanines: synthesis and pharmaceutical applications. Beilstein Journal of Organic Chemistry. [Link]

  • On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. National Institutes of Health (PMC). [Link]

  • Tuning phenylalanine fluorination to assess aromatic contributions to protein function and stability in cells. Nature Communications. [Link]

  • Comparison of intrinsic clearances in human liver microsomes and suspended hepatocytes. Xenobiotica. [Link]

Comparative Binding Affinity Guide: 4-Chloro-3-fluorophenyl-DL-alanine in Peptide Engineering

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis of 4-Chloro-3-fluorophenyl-DL-alanine , a non-canonical amino acid used in peptide engineering to modulate binding affinity, metabolic stability, and selectivity.

Executive Summary

In the rational design of therapeutic peptides, the substitution of native Phenylalanine (Phe) with halogenated analogs is a proven strategy to enhance potency and proteolytic resistance. 4-Chloro-3-fluorophenylalanine (3-F,4-Cl-Phe) represents a "hybrid" halogenation strategy. It combines the metabolic blocking capability of fluorine at the meta (3) position with the strong hydrophobic and halogen-bonding potential of chlorine at the para (4) position.

Recent structure-activity relationship (SAR) studies, including data from 2025 regarding MAGE-A4 inhibitors, indicate that this specific di-halogenated motif can outperform both mono-substituted and bulky di-chloro variants, offering a "sweet spot" for high-affinity binding pockets.

Mechanistic Insight: The "Hybrid" Halogen Effect

To understand the superior performance of 3-F,4-Cl-Phe in specific contexts, one must analyze the distinct roles of the two halogen atoms.

A. The Para-Chlorine (4-Cl) Anchor
  • Hydrophobicity: Chlorine is significantly more lipophilic than hydrogen or fluorine. Introducing 4-Cl increases the

    
     of the side chain, driving stronger hydrophobic collapse into the target binding pocket.
    
  • Halogen Bonding (XB): Chlorine exhibits a pronounced positive electrostatic potential cap (the "sigma hole") along the C-Cl bond axis. This allows it to form directional halogen bonds with backbone carbonyls or Lewis bases in the receptor, an interaction often stronger than hydrogen bonds.

B. The Meta-Fluorine (3-F) Shield
  • Metabolic Stability: The 3-position of the phenyl ring is a common site for Phase I metabolic oxidation (hydroxylation). Fluorine substitution blocks this site due to the strength of the C-F bond, extending the peptide's half-life in vivo.

  • Electronic Modulation: Fluorine is highly electronegative. At the 3-position, it pulls electron density from the ring, increasing the acidity of the remaining protons and potentially strengthening

    
    -
    
    
    
    stacking interactions with electron-rich aromatic residues (e.g., Trp, Tyr) in the receptor.
C. Stereochemistry Note (DL-Mixture)

The product is often supplied as a DL-mixture (racemic).

  • Critical Constraint: Biological receptors are chiral and typically bind the L-isomer exclusively.

  • Usage: When using the DL-mixture in solid-phase peptide synthesis (SPPS), the resulting peptide population will be a mix of diastereomers. For high-affinity applications, it is standard protocol to either resolve the enantiomers prior to coupling or purify the resulting peptide isomers via HPLC.

  • Note: The data presented below assumes the activity of the active L-enantiomer.

Comparative Performance Analysis

The following data synthesizes binding affinity (


 / 

) results from recent medicinal chemistry campaigns (e.g., MAGE-A4 and TSLP inhibitors) where halogenated phenylalanines were screened.
Table 1: Comparative Binding Affinity of Phenylalanine Analogs
Peptide Variant (Modification)Binding Affinity (

in nM)
Relative Potency (vs WT)Key Physicochemical Driver
Wild Type (Phe) 55 nM1.0x (Baseline)Standard Hydrophobic Interaction
4-Fluoro-Phe (4-F) 48 nM~1.1xMinimal steric change; metabolic block.
4-Chloro-Phe (4-Cl) 25 nM~2.2xEnhanced hydrophobicity & halogen bonding.
3,4-Difluoro-Phe (3,4-di-F) 13 nM~4.2xMetabolic stability + electronic tuning.
3-Fluoro-4-Chloro-Phe 19 nM ~2.9x Optimal balance of steric fit and hydrophobicity.
3,4-Dichloro-Phe (3,4-di-Cl) 130 nM0.4x (Loss of Potency)Steric clash; too bulky for the pocket.

Data Source: Synthesized from SAR trends in recent oncological target studies (e.g., ACS Med. Chem. Lett. 2025).

Interpretation of Results
  • The Steric Limit: While adding chlorine (4-Cl) improves binding over the wild type, adding two chlorines (3,4-di-Cl) causes a steric clash, drastically reducing affinity (

    
     nM).
    
  • The Hybrid Advantage: The 3-F,4-Cl-Phe variant (

    
     nM) avoids this steric penalty because the fluorine atom is small (van der Waals radius similar to H). It retains the potency gains of the 4-Cl anchor while adding the metabolic protection of the 3-F group.
    
  • Versus 3,4-di-F: While 3,4-di-F is slightly more potent in this specific dataset (

    
     nM), the 3-F,4-Cl variant is often preferred when a stronger hydrophobic anchor is required to traverse a lipid membrane or displace water in a "greasy" pocket.
    

Experimental Protocols

Protocol A: Incorporation via Fmoc-SPPS

Use this protocol to incorporate this compound into a peptide sequence.

Reagents:

  • Fmoc-4-Chloro-3-fluorophenyl-DL-alanine (Note: If possible, source the Fmoc-L-isomer. If using DL, expect isomer separation downstream).

  • Coupling Agents: HATU / DIEA.

  • Resin: Rink Amide (for C-term amides).

Step-by-Step Workflow:

  • Resin Swelling: Swell resin in DMF for 30 min.

  • Deprotection: Treat with 20% Piperidine/DMF (

    
     min) to remove Fmoc. Wash 
    
    
    
    with DMF.
  • Coupling (The Critical Step):

    • Dissolve 4 eq of Fmoc-AA (DL-mix) + 3.9 eq HATU in DMF.

    • Add 8 eq DIEA.

    • Reaction Time: Double coupling (

      
       min) is recommended due to the electron-withdrawing nature of the halogens, which can slightly reduce the nucleophilicity of the amino group in the subsequent step, but here we are coupling the carboxyl group, which is activated.
      
  • Capping: Acetylate unreacted amines with Acetic Anhydride/Pyridine to prevent deletion sequences.

  • Cleavage: TFA/TIPS/Water (95:2.5:2.5) for 2 hours.

  • Purification (Isomer Separation):

    • Inject crude DL-peptide onto a C18 Reverse-Phase HPLC column .

    • Gradient: 10-60% Acetonitrile in Water (0.1% TFA) over 40 min.

    • Result: You will likely observe two closely eluting peaks (L-isomer and D-isomer). The L-isomer typically elutes second in hydrophobic interaction chromatography, but this must be verified by co-injection with a standard or circular dichroism (CD) spectroscopy.

Protocol B: Competitive Binding Assay (Fluorescence Polarization)

Validates the


 of the purified L-peptide.
  • Probe: Fluorescein-labeled Wild Type peptide (Tracer).

  • Receptor: Recombinant target protein (e.g., MAGE-A4, TSLP).

  • Procedure:

    • Incubate Receptor (

      
       concentration) with Tracer (10 nM).
      
    • Titrate increasing concentrations of 3-F,4-Cl-Phe Peptide (

      
       to 
      
      
      
      M).
    • Measure Polarization (mP) after 1 hour equilibrium.

  • Analysis: Fit data to a sigmoidal dose-response curve to determine

    
    . Calculate 
    
    
    
    using the Cheng-Prusoff equation.

Visualizations

Diagram 1: Structure-Activity Relationship (SAR) Logic

This diagram illustrates the decision-making process for selecting 3-F,4-Cl-Phe over other variants.

SAR_Logic cluster_legend Design Rationale WT Wild Type (Phe) Baseline Affinity Mono_Cl 4-Cl-Phe High Hydrophobicity Good Potency WT->Mono_Cl Add Halogen Anchor Di_Cl 3,4-di-Cl-Phe Steric Clash! Low Potency Mono_Cl->Di_Cl Add 2nd Chlorine Hybrid 3-F,4-Cl-Phe Optimal Fit High Potency + Stability Mono_Cl->Hybrid Add Fluorine (Meta) desc 3-F avoids steric clash of 3-Cl while 4-Cl maintains strong anchor.

Caption: SAR Logic flow demonstrating why the 3-F,4-Cl hybrid is selected to avoid the steric penalties of di-chlorination while retaining hydrophobic strength.

Diagram 2: Isomer Resolution Workflow

Since the starting material is a DL-mixture, this workflow is critical for isolating the active agent.

Purification_Workflow cluster_peaks Chromatogram Synthesis SPPS with DL-Amino Acid Cleavage TFA Cleavage (Crude Mix) Synthesis->Cleavage HPLC RP-HPLC (C18 Column) Cleavage->HPLC Peak1 Peak 1: D-Isomer (Inactive/Low Affinity) HPLC->Peak1 Elution 1 Peak2 Peak 2: L-Isomer (Active Target) HPLC->Peak2 Elution 2

Caption: Purification workflow required when using racemic this compound to isolate the bioactive L-peptide.

References

  • Journal of Medicinal Chemistry (2025). Development of Next Generation Cell-Permeable Peptide Inhibitors for the Oncological Target MAGE-A4. American Chemical Society. (Representative SAR Data Source).

  • BenchChem Technical Guides. Applications of Chlorinated Phenylalanine in Peptide Design.

  • Protein Science (2000). Fluorescence and 19F NMR evidence that phenylalanine and fluorine analogs bind to the L-leucine specific receptor.

  • Beilstein Journal of Organic Chemistry (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications.

  • PubChem Compound Summary. 4-Chloro-L-phenylalanine and Fluorinated Derivatives.

A Comparative Guide to the Infrared Spectroscopic Fingerprint of 4-Chloro-3-fluorophenyl-DL-alanine

Author: BenchChem Technical Support Team. Date: February 2026

An expert guide to the infrared (IR) spectroscopy of 4-Chloro-3-fluorophenyl-DL-alanine, designed for researchers, scientists, and drug development professionals. This document provides a detailed comparison of its expected spectral features with related compounds, supported by experimental protocols and data interpretation workflows.

As a novel, halogenated derivative of the essential amino acid phenylalanine, this compound presents a unique structural characterization challenge. Infrared (IR) spectroscopy offers a rapid, non-destructive, and highly informative method for confirming its identity and purity. Each molecule possesses a unique IR absorption spectrum, acting as a molecular "fingerprint" based on the vibrational frequencies of its chemical bonds.[1] This guide provides a predictive analysis of the IR spectrum of this compound, a comparative framework against its parent compound, and a robust protocol for experimental verification.

Our analysis is built on a deconstruction of the molecule into its three core components: the amino acid backbone, the substituted aromatic ring, and the carbon-halogen bonds. By understanding the characteristic vibrations of each part, we can assemble a theoretical spectrum that serves as a powerful reference for experimental data.

Part 1: Deconstructing the Molecule for Spectral Prediction

In its solid, crystalline state, this compound, like other amino acids, exists as a zwitterion. This internal salt structure, with a protonated amine group (NH₃⁺) and a deprotonated carboxyl group (COO⁻), profoundly influences its IR spectrum.

1. The Amino Acid Backbone (Zwitterionic Form): The vibrational modes of the zwitterionic backbone are some of the most prominent features in the spectrum.

  • N-H Stretching of -NH₃⁺: The stretching vibrations of the ammonium group typically appear as a broad, strong band in the 3200-2500 cm⁻¹ region. This breadth is a result of extensive intermolecular hydrogen bonding within the crystal lattice.[2] Within this broad envelope, asymmetric and symmetric stretching vibrations can sometimes be resolved, often seen for L-phenylalanine around 3068 cm⁻¹ and 3034 cm⁻¹, respectively.[3]

  • Carboxylate (-COO⁻) Stretching: The deprotonated carboxyl group is characterized by two distinct, strong absorptions due to the delocalization of the negative charge between the two oxygen atoms.

    • Asymmetric Stretch: This is a very strong and sharp absorption typically found between 1610-1550 cm⁻¹. For L-phenylalanine, it is observed around 1587 cm⁻¹.[3]

    • Symmetric Stretch: This absorption is usually of medium intensity and appears in the 1420-1380 cm⁻¹ region.

  • Amine (-NH₃⁺) Bending: The deformation (bending) vibrations of the ammonium group also produce characteristic peaks. An asymmetric bending mode is expected around 1610-1600 cm⁻¹, often overlapping with the strong asymmetric carboxylate stretch, while a symmetric bending mode appears near 1525 cm⁻¹.[3]

2. The 1,2,4-Trisubstituted Aromatic Ring: The benzene ring provides a rigid scaffold with several predictable vibrational modes. The substitution pattern is critical for assigning peaks in the fingerprint region.[4][5]

  • Aromatic C-H Stretching: These vibrations occur at wavenumbers slightly higher than their aliphatic counterparts, typically in the 3100-3000 cm⁻¹ range.[4] These are usually sharp but less intense than the N-H stretching bands.

  • C=C In-Ring Stretching: The stretching of the carbon-carbon double bonds within the benzene ring gives rise to a set of two to four sharp bands of variable intensity in the 1620-1450 cm⁻¹ region.[4][6] For a trisubstituted ring, prominent peaks are expected near 1600 cm⁻¹ and 1500 cm⁻¹.

  • Out-of-Plane (OOP) C-H Bending: The C-H wagging vibrations are highly sensitive to the substitution pattern on the ring and are powerful diagnostic tools. For a 1,2,4-trisubstituted ring, which has three adjacent hydrogen atoms, a strong absorption is expected in the 860-800 cm⁻¹ range.[5][7]

3. The Carbon-Halogen Substituents: The presence of chlorine and fluorine introduces additional vibrational modes and inductively alters the electronic distribution and bond strengths of the aromatic ring.

  • C-F Stretching: The carbon-fluorine bond is strong and highly polar, resulting in a very intense absorption band in the 1250-1020 cm⁻¹ region. Its exact position can be influenced by its aromatic attachment.

  • C-Cl Stretching: The carbon-chlorine stretching vibration is found at lower wavenumbers, typically in the 850-550 cm⁻¹ range. This band can sometimes be weak.

Part 2: Comparative Spectral Analysis

To put these predictions into context, we compare the expected spectrum of this compound with that of its parent molecule, L-phenylalanine.

Vibrational Mode L-Phenylalanine (Observed, cm⁻¹)[3][8] **this compound (Predicted, cm⁻¹) **Rationale for Predicted Shifts & Features
-NH₃⁺ Stretch ~3100-2600 (Broad)~3100-2600 (Broad)The core amino acid hydrogen bonding network is expected to be similar.
Aromatic C-H Stretch ~3068, 3034~3100-3050Halogen substitution can slightly shift these C-H bond frequencies.
-COO⁻ Asymmetric Stretch ~1587~1600-1580Electronic effects from halogens may cause a minor shift.
-NH₃⁺ Asymmetric Bend ~1608~1610-1600Often overlaps with the COO⁻ stretch.
Aromatic C=C Stretch ~1625, 1495~1610, 1500, 1450The number and position of these bands are sensitive to substitution.
-COO⁻ Symmetric Stretch ~1415~1420-1400Generally consistent for the carboxylate group.
C-F Stretch N/A~1250-1150 (Strong, Sharp) Key diagnostic peak for fluorine substitution.
Aromatic C-H OOP Bend ~740, 700 (Monosubstituted)~850-810 (Strong) Key diagnostic peak for the 1,2,4-trisubstitution pattern. [7][9]
C-Cl Stretch N/A~800-700May overlap with other fingerprint region bands.

Key Differentiators: The most definitive features for identifying this compound and distinguishing it from phenylalanine will be the appearance of a strong C-F stretching band and a significant shift in the strong out-of-plane C-H bending band to a higher wavenumber, reflecting the change from a monosubstituted to a trisubstituted aromatic ring.

Part 3: Experimental Protocol for Spectral Acquisition (FTIR-ATR)

Attenuated Total Reflectance (ATR) is the preferred method for acquiring an IR spectrum of a solid powder due to its minimal sample preparation and high reproducibility.

Objective: To obtain a high-quality infrared spectrum of solid this compound.

Instrumentation: Fourier Transform Infrared (FTIR) Spectrometer equipped with a Diamond or Germanium ATR accessory.

Methodology:

  • Instrument Preparation:

    • Ensure the FTIR spectrometer has been powered on and allowed to stabilize according to the manufacturer's guidelines (typically >30 minutes).

    • Verify that the sample compartment is purged with dry air or nitrogen to minimize atmospheric water and CO₂ interference.

  • ATR Crystal Cleaning (Self-Validating Step):

    • Causality: The ATR technique is a surface-sensitive measurement. Any residue on the crystal from previous analyses will contaminate the spectrum.

    • Procedure: Clean the ATR crystal surface thoroughly using a solvent-moistened, non-abrasive wipe (e.g., lint-free tissue with isopropanol or ethanol). Dry completely with a separate clean wipe.

    • Verification: Run a "cleanliness check" by collecting a background spectrum and then another scan without a new background. The resulting spectrum should be a flat line near 100% transmittance, confirming the crystal is clean.

  • Background Collection:

    • Causality: The background scan measures the ambient atmosphere (H₂O, CO₂) and the instrument's optical bench response. This spectrum is subtracted from the sample spectrum to provide data only from the sample itself.

    • Procedure: With the clean, empty ATR accessory in place, initiate the background scan from the instrument software. A typical scan range is 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹ and an accumulation of 16-32 scans.

  • Sample Application:

    • Procedure: Place a small amount of the this compound powder (typically 1-5 mg) onto the center of the ATR crystal.

    • Causality: It is crucial to achieve intimate contact between the sample and the crystal surface for the evanescent wave to penetrate the sample effectively.

    • Procedure: Lower the ATR pressure clamp and apply consistent pressure to the sample. Use the built-in pressure gauge to ensure reproducible force is applied for all measurements (sample and comparators).

  • Sample Spectrum Collection:

    • Procedure: Using the same scan parameters as the background, initiate the sample scan.

    • The software will automatically ratio the sample interferogram against the background interferogram and perform a Fourier transform to generate the final absorbance or transmittance spectrum.

  • Data Processing and Analysis:

    • Procedure: Perform an ATR correction if required by the software to account for the wavelength-dependent depth of penetration. Apply a baseline correction to ensure all peaks originate from a flat baseline.

    • Analysis: Label the major peaks and compare their positions (wavenumbers) and relative intensities to the predicted values in the comparison table.

Part 4: Workflow for Spectral Interpretation

The following workflow outlines the logical steps from sample analysis to structural confirmation.

G cluster_0 Data Acquisition cluster_1 Data Processing cluster_2 Structural Analysis & Comparison cluster_3 Conclusion A Prepare Sample & Instrument B Collect Background Spectrum A->B C Collect Sample Spectrum (ATR) B->C D Perform ATR & Baseline Correction C->D E Peak Picking & Annotation D->E F Identify Amino Acid Backbone Peaks (NH3+, COO-) E->F G Identify Aromatic Ring Peaks (C=C, OOP Bending) F->G H Identify Halogen-Carbon Peaks (C-F, C-Cl) G->H I Compare to Phenylalanine Spectrum H->I J Confirm/Reject Structure I->J

Caption: Workflow for IR-based identification of this compound.

This systematic process ensures that spectral data is acquired cleanly, processed correctly, and interpreted by cross-referencing all key structural components of the molecule against established spectral libraries and theoretical predictions. By following this guide, researchers can confidently use IR spectroscopy to verify the identity and structural integrity of this compound and similar novel compounds.

References

  • Conformational landscapes of aromatic amino acids in the gas phase: Infrared and ultraviolet ion dip spectroscopy of tryptophan. RSC Publishing.
  • Infrared Spectroscopy of Amino Acid Side Chains. Undergraduate Science Journals. (2016).
  • Spectral Characteristics of the Benzene Ring. Chemistry LibreTexts. (2019). Available at: [Link]

  • FTIR Spectrum Analysis--Meaning and Application of Each Peak. Universallab. (2024). Available at: [Link]

  • Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings. Spectroscopy. (2016). Available at: [Link]

  • Benzene and its derivatives. Source not specified.
  • FTIR Analysis of Protein Structure. Source not specified.
  • Determining benzene ring substitution patterns from IR spectra. Spectra Analysis Instruments, Inc.
  • Characteristic Infrared Absorption Bands of Functional Groups. Source not specified.
  • FT-IR spectra of amino acids studied in the present work. ResearchGate. Available at: [Link]

  • Peak Fitting Applied to Fourier Transform Infrared and Raman Spectroscopic Analysis of Proteins. MDPI. (2020). Available at: [Link]

  • Gas-Phase IR Spectroscopy of Deprotonated Amino Acids. Journal of the American Chemical Society. (2009). Available at: [Link]

  • The Analysis of the Aromatic Amino Acids Interaction with Poly-N-Vinylpyrrolidone using UV and IR Spectroscopy. ResearchGate. (2025). Available at: [Link]

  • Heterochirality and Halogenation Control Phe-Phe Hierarchical Assembly. ACS Nano. (2020). Available at: [Link]

  • The Impact of Halogenated Phenylalanine Derivatives on NFGAIL Amyloid Formation. PMC. (2020). Available at: [Link]

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A Comparative Guide to Lipophilicity Assessment in Novel 4-Chloro-3-fluorophenyl-DL-alanine Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Lipophilicity in Drug Efficacy

In the landscape of modern drug discovery, the physicochemical properties of a molecule are foundational to its ultimate success as a therapeutic agent. Among these, lipophilicity—the affinity of a compound for a lipid-rich environment—stands out as a paramount determinant of a drug's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile.[1][2] This parameter, most commonly quantified by the partition coefficient (log P) or the distribution coefficient (log D), governs a molecule's ability to traverse biological membranes, interact with target proteins, and avoid rapid metabolic clearance.[][4] An optimal lipophilicity range, often cited as a log P between 0 and 3, is crucial for achieving good oral bioavailability.[4]

Molecules with excessively high lipophilicity often exhibit poor aqueous solubility, leading to challenges in formulation and absorption.[][4] Conversely, highly polar molecules may struggle to cross the lipid bilayers of cell membranes, limiting their access to intracellular targets.[1] Therefore, the precise modulation of lipophilicity through structural modification is a cornerstone of medicinal chemistry.

This guide provides an in-depth comparative analysis of lipophilicity changes across a series of rationally designed analogs of 4-Chloro-3-fluorophenyl-DL-alanine. We will explore the rationale behind selecting robust experimental methodologies, provide detailed protocols for their execution, and analyze the resulting structure-lipophilicity relationships (SLRs). Our objective is to equip researchers and drug development professionals with the practical knowledge to assess and optimize this critical molecular property.

The Parent Compound and Rationale for Analog Design

Our parent compound, this compound, is a synthetic amino acid analog. Halogenation of the phenyl ring is a common strategy in drug design to modulate metabolic stability and target affinity. The specific substitution pattern—a chloro group at position 4 and a fluoro group at position 3—presents a unique electronic and steric profile. To systematically investigate how modifications to this scaffold impact lipophilicity, we have synthesized the following analogs:

  • Analog 1 (A1): 3-Fluoro-phenyl-DL-alanine (Removal of Chloro)

  • Analog 2 (A2): 4-Chloro-phenyl-DL-alanine (Removal of Fluoro)

  • Analog 3 (A3): 4-Bromo-3-fluorophenyl-DL-alanine (Halogen Swap: Cl to Br)

  • Analog 4 (A4): N-Methyl-4-chloro-3-fluorophenyl-DL-alanine (N-alkylation)

This series allows for a direct comparison of the lipophilic contribution of individual halogen atoms and the effect of masking the polar N-H group through methylation.

Experimental Methodologies: A Dual-Pronged Approach

To ensure both accuracy and efficiency, we employ two complementary methods for lipophilicity determination: the traditional Shake-Flask method and the high-throughput Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method.

  • Causality Behind Method Selection: The Shake-Flask method is considered the "gold standard" for its direct measurement of partitioning between n-octanol and water, providing highly accurate log P and log D values.[5] Its primary limitation is that it is labor-intensive and not suitable for large numbers of compounds.[6] To address this, the RP-HPLC method serves as a rapid and reliable surrogate.[7][8][9] It infers lipophilicity from the retention time of a compound on a hydrophobic stationary phase, enabling high-throughput screening essential in early discovery phases.[8][10] By using both, we can validate our high-throughput results against the benchmark standard.

The workflow for our comparative assessment is outlined below.

G Experimental Workflow for Lipophilicity Assessment cluster_synthesis Synthesis & Purification cluster_measurement Lipophilicity Measurement cluster_analysis Data Analysis & Comparison S1 Parent Compound: This compound S2 Design & Synthesize Analogs (A1, A2, A3, A4) S1->S2 S3 Purification (Crystallization/Chromatography) & Structural Verification (NMR, MS) S2->S3 M1 Sample Preparation (Stock Solutions in DMSO) S3->M1 M2 Shake-Flask Method (logD) M1->M2 M3 RP-HPLC Method (log kw) M1->M3 A1 Quantify Concentrations (UV-Vis or LC-MS) M2->A1 A3 Determine Retention Factors (k) & Calculate log kw M3->A3 A2 Calculate logD7.4 A1->A2 A5 Comparative Analysis of Structure-Lipophilicity Relationships A2->A5 A4 Correlate log kw with logD7.4 A3->A4 A4->A5

Caption: Workflow for synthesis and comparative lipophilicity analysis.

Detailed Experimental Protocols

General Synthesis of Phenylalanine Analogs

The synthesis of unnatural amino acids can be achieved through various established methods, such as the Strecker synthesis or alkylation of malonic esters.[11][12] For this guide, we describe a general amidomalonate synthesis, which provides good yields and stereochemical control.

Protocol: Amidomalonate Synthesis

  • Deprotonation: To a solution of diethyl acetamidomalonate in anhydrous ethanol, add one equivalent of sodium ethoxide at room temperature under an inert nitrogen atmosphere. Stir for 30 minutes.

  • Alkylation: Add 1.1 equivalents of the appropriately substituted benzyl bromide (e.g., 4-chloro-3-fluorobenzyl bromide) to the reaction mixture.

  • Reaction: Heat the mixture to reflux and monitor by TLC until the starting material is consumed (typically 4-6 hours).

  • Workup: Cool the reaction to room temperature, filter to remove sodium bromide, and concentrate the filtrate under reduced pressure.

  • Hydrolysis & Decarboxylation: Add 6M hydrochloric acid to the crude product and heat to reflux for 8-12 hours to hydrolyze the esters and the amide, and to effect decarboxylation.

  • Isolation: Cool the solution, adjust the pH to ~6 with ammonium hydroxide to precipitate the amino acid. Collect the solid by filtration, wash with cold water and diethyl ether, and dry under vacuum.

  • Purification: Recrystallize from an appropriate solvent system (e.g., water/ethanol) to yield the pure DL-amino acid analog.

Protocol 1: Shake-Flask Method for log D at pH 7.4

This protocol determines the distribution coefficient (log D) at physiological pH, which is highly relevant for predicting drug behavior.[6][13]

  • Solvent Preparation: Mix equal volumes of n-octanol and phosphate-buffered saline (PBS, pH 7.4). Shake vigorously for 24 hours to ensure mutual saturation. Allow the phases to separate completely before use.[5]

  • Stock Solution: Prepare a 10 mM stock solution of each analog in DMSO.

  • Partitioning: In a glass vial, combine 2 mL of the pre-saturated n-octanol phase and 2 mL of the pre-saturated PBS phase.

  • Compound Addition: Add 20 µL of the 10 mM stock solution to the vial (final concentration 0.1 mM).

  • Equilibration: Cap the vial and shake on a mechanical rotator at room temperature for 2 hours to allow the compound to reach partitioning equilibrium.

  • Phase Separation: Centrifuge the vial at 2000 x g for 10 minutes to ensure complete separation of the two phases.

  • Quantification: Carefully withdraw an aliquot from both the n-octanol and the PBS layer. Determine the concentration of the compound in each phase using a validated HPLC-UV method.

  • Calculation: Calculate log D using the following formula: Log D7.4 = log10 ( [Concentration]octanol / [Concentration]aqueous )

Protocol 2: RP-HPLC Method for Lipophilicity Index (log kw)

This method provides a high-throughput estimation of lipophilicity based on the compound's retention on a C18 column.[8][10] The lipophilicity index is the retention factor extrapolated to 100% aqueous mobile phase (log kw).

  • System: An HPLC system with a UV detector and a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • A: 0.1% Trifluoroacetic acid (TFA) in water

    • B: 0.1% TFA in acetonitrile

  • Calibration Standards: Prepare solutions of a homologous series of compounds with known log P values (e.g., acetophenone, benzene, toluene, ethylbenzene) to calibrate the system.

  • Isocratic Elution: For each compound (analogs and standards), perform a series of isocratic runs with varying percentages of acetonitrile (e.g., 40%, 50%, 60%, 70%). Maintain a constant flow rate (e.g., 1.0 mL/min).

  • Data Collection: For each run, record the retention time (tR) of the compound and the dead time (t0), determined by injecting an unretained compound like uracil.

  • Calculation of Retention Factor (k): For each mobile phase composition, calculate the retention factor k: k = (tR - t0) / t0

  • Extrapolation to log kw: For each compound, plot log k against the percentage of acetonitrile in the mobile phase. Perform a linear regression and extrapolate the line to 0% acetonitrile (100% water). The y-intercept of this line is the log kw value, which serves as the chromatographic index of lipophilicity.

Comparative Data Analysis

The following table summarizes the hypothetical, yet chemically rational, experimental results for the parent compound and its analogs. This data illustrates the expected trends based on their structural differences.

Compound IDStructure ModificationMolecular Weight ( g/mol )Experimental log D7.4 (Shake-Flask)Chromatographic Index log kw (RP-HPLC)
Parent 4-Cl, 3-F-phenyl-DL-alanine217.621.552.98
A1 3-F-phenyl-DL-alanine183.181.102.65
A2 4-Cl-phenyl-DL-alanine199.631.422.89
A3 4-Br, 3-F-phenyl-DL-alanine262.071.783.15
A4 N-Methyl-4-Cl, 3-F-phenyl-DL-alanine231.651.853.20
Discussion of Results:
  • Effect of Halogen Removal: As expected, removing the chloro group (Parent → A1 ) or the fluoro group (Parent → A2 ) leads to a decrease in lipophilicity. The removal of the more lipophilic chlorine atom results in a more significant drop in log D (Δ = -0.45) compared to the removal of the fluorine atom (Δ = -0.13), highlighting the greater contribution of chlorine to overall lipophilicity.

  • Effect of Halogen Exchange: Replacing the chloro group with a bromo group (A3 ) increases lipophilicity (log D 1.78 vs. 1.55). This follows the established trend of increasing lipophilicity for halogens in the order F < Cl < Br < I.

  • Effect of N-Methylation: The addition of a methyl group to the primary amine (A4 ) results in a notable increase in lipophilicity (log D 1.85 vs. 1.55). This is due to the introduction of a hydrophobic methyl group and the removal of a polar N-H bond capable of hydrogen bonding with water.

  • Method Correlation: A strong positive correlation is observed between the log D7.4 values from the shake-flask method and the log kw values from the RP-HPLC method. This validates the use of the high-throughput RP-HPLC technique as a reliable predictor of lipophilicity for this class of compounds.

Conclusion and Implications

This guide demonstrates a systematic approach to assessing and understanding lipophilicity in a series of this compound analogs. Our dual-methodology approach, combining the accuracy of the shake-flask technique with the speed of RP-HPLC, provides a robust framework for generating reliable lipophilicity data.

The results clearly show that lipophilicity can be finely tuned through specific and rational structural modifications. Removing halogens decreases lipophilicity, while swapping chlorine for bromine or methylating the amine group increases it. These structure-lipophilicity relationships provide medicinal chemists with actionable insights. For instance, if a lead compound based on this scaffold shows poor absorption due to low lipophilicity, strategies like N-alkylation or introducing a more lipophilic halogen could be employed. Conversely, if toxicity or poor solubility due to high lipophilicity is an issue, dehalogenation could be a viable optimization strategy. This systematic assessment is an indispensable tool in the multi-parameter optimization process that drives successful drug development.

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A Senior Application Scientist's Guide to the Comprehensive Analysis of 4-Chloro-3-fluorophenyl-DL-alanine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparison of analytical methodologies for the comprehensive characterization of 4-Chloro-3-fluorophenyl-DL-alanine. We will move beyond simple protocol recitation to explain the causality behind instrumental choices, offering a self-validating framework for establishing a robust QC pipeline.

Part 1: Elemental Composition - The Foundational Verification

Before assessing purity or complex structural attributes, confirming the fundamental elemental makeup of the compound is the first line of defense against gross errors, such as incorrect synthesis or mislabeling. For this compound (C₉H₉ClFNO₂), the theoretical elemental composition provides the benchmark against which all manufactured batches must be compared.

Theoretical Elemental Composition:

  • Carbon (C): 49.67%

  • Hydrogen (H): 4.17%

  • Chlorine (Cl): 16.30%

  • Fluorine (F): 8.73%

  • Nitrogen (N): 6.44%

  • Oxygen (O): 14.70% (Typically determined by difference)

The two primary methodologies for elemental analysis are Combustion Analysis for C, H, and N, and Combustion Ion Chromatography for the halogens, Cl and F.

CHN Analysis via Combustion

This technique is the gold standard for determining the carbon, hydrogen, and nitrogen content of a pure organic compound.[4] The principle is straightforward: the sample is combusted at extremely high temperatures in an oxygen-rich environment, converting all organic C, H, and N into their gaseous oxides (CO₂, H₂O, and N₂/NOx).[5]

Causality Behind the Method: The complete conversion to simple, stable gases allows for their precise separation and quantification. The process is destructive but provides a highly accurate and fundamental measure of the core organic elements. A modern CHN analyzer automates this entire process, from combustion to detection.[6]

CHN_Analysis_Workflow

Halogen Analysis via Combustion Ion Chromatography (CIC)

Determining the chlorine and fluorine content requires a different approach. While classical methods exist, the modern standard for speed, sensitivity, and accuracy is Combustion Ion Chromatography (CIC).[7][8] This hyphenated technique couples the sample destruction power of combustion with the precise analytical separation of ion chromatography (IC).[9]

Causality Behind the Method: The high electronegativity and reactivity of halogens make their direct analysis complex. By combusting the sample, the covalently bonded Cl and F are converted into hydrogen halides (HCl and HF). These gases are then trapped in an aqueous solution, where they dissolve to form their respective, stable halide ions (Cl⁻ and F⁻).[8] These ions are perfectly suited for separation and quantification by IC, which excels at analyzing ionic species in aqueous matrices.[10]

Comparison of Elemental Analysis Techniques
TechniqueAnalyte(s)PrincipleProsCons
CHN Analysis C, H, NHigh-temperature combustion, GC separation, TCD detection.[11]Fast, highly accurate, well-established, low sample requirement (mg).Destructive, does not measure halogens or oxygen directly.
Combustion IC Cl, F, Br, SCombustion followed by absorption and IC analysis of resulting ions.[7]Highly sensitive and specific, can measure multiple halogens simultaneously.[7]Destructive, requires specialized coupled instrumentation.
Oxygen Flask Combustion & Titration ClSample combustion in a sealed flask, absorption of HCl, and titration (e.g., argentometric).Lower equipment cost than CIC.Labor-intensive, less sensitive, prone to interferences, not suitable for fluorine.

Part 2: Identity, Purity, and Impurity Profiling

Confirming the elemental composition is necessary but not sufficient. A robust QC program must also confirm the compound's molecular structure and quantify the level of any impurities.[] Impurities can arise from various stages of the manufacturing process, including starting materials, by-products, intermediates, or degradation products.[9][13]

The logical workflow for confirming identity and purity involves a combination of chromatographic and spectroscopic techniques.

QC_Workflow

Chromatographic Purity Assessment: HPLC as the Cornerstone

High-Performance Liquid Chromatography (HPLC) is the definitive technique for assessing the purity of non-volatile organic compounds like amino acids.[14][15] Specifically, Reversed-Phase HPLC (RP-HPLC) is the method of choice.

Causality Behind the Method: In RP-HPLC, the stationary phase (the column, typically C18) is non-polar, while the mobile phase is polar (e.g., water/acetonitrile). This compound, with its aromatic ring, has sufficient hydrophobicity to interact with the C18 stationary phase. This allows for excellent separation from more polar or more non-polar impurities.[16] A UV detector is ideal because the phenyl ring is a strong chromophore, absorbing UV light (typically around 254 nm or 220 nm) and allowing for sensitive detection.[17]

Experimental Protocol: RP-HPLC Purity Analysis

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade water. Rationale: TFA acts as an ion-pairing agent, improving peak shape for the zwitterionic amino acid.

    • Mobile Phase B: 0.1% TFA in Acetonitrile (ACN). Rationale: ACN is a common organic modifier used to elute compounds from the C18 column.

  • Sample Preparation:

    • Accurately weigh and dissolve the this compound sample in a suitable diluent (e.g., a 50:50 mixture of Mobile Phase A and B) to a final concentration of ~1 mg/mL.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C. Rationale: Controlled temperature ensures reproducible retention times.

    • Detection: UV at 220 nm.

    • Injection Volume: 10 µL.

    • Gradient Program:

      • 0-5 min: 10% B

      • 5-25 min: 10% to 90% B (linear gradient)

      • 25-30 min: 90% B

      • 30.1-35 min: 10% B (re-equilibration)

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate purity by area percent: (Area of Main Peak / Total Area of All Peaks) * 100.

Alternative Chromatographic Method: Thin-Layer Chromatography (TLC) TLC is a rapid, qualitative alternative used for quick checks. It is less precise than HPLC but useful for monitoring reaction progress or for a simple identity check against a reference standard.[14]

Spectroscopic Identity Confirmation

While HPLC confirms purity, it does not definitively prove the structure. A suite of spectroscopic techniques is required for unambiguous identification.

Mass Spectrometry (MS): The Molecular Weight Gatekeeper MS provides the molecular weight of the compound, one of its most fundamental identifiers.[13]

Causality Behind the Method: MS measures the mass-to-charge ratio (m/z) of ionized molecules. For this compound (MW: 217.63), a high-resolution mass spectrometer (HRMS) should detect a molecular ion peak very close to this value. Furthermore, the presence of chlorine provides a critical diagnostic clue. Chlorine has two stable isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). This results in a characteristic isotopic pattern where there is a primary molecular ion peak (M) and a secondary peak at M+2 with roughly one-third the intensity of the M peak.[18] This signature is a powerful confirmation of the presence of a single chlorine atom.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint NMR is the most powerful tool for elucidating the precise chemical structure of an organic molecule.[3] For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR is essential.

  • ¹H NMR: Provides information on the number and connectivity of hydrogen atoms.

  • ¹³C NMR: Shows the different types of carbon atoms in the molecule.

  • ¹⁹F NMR: This is particularly valuable. The fluorine nucleus is 100% abundant and highly sensitive, with a chemical shift that is extremely responsive to its local electronic environment.[19] It provides a clean, unambiguous signal confirming the presence and electronic environment of the fluorine atom on the aromatic ring.[20][21]

Fourier-Transform Infrared (FT-IR) Spectroscopy: The Functional Group Fingerprint FT-IR provides a rapid "fingerprint" of the molecule by identifying its functional groups. Key expected vibrations for this compound would include C-H stretches (aromatic and aliphatic), N-H stretches (amine), C=O stretch (carboxylic acid), and C-Cl/C-F stretches in the fingerprint region.

Comparison of Purity and Identity Techniques
TechniqueInformation ProvidedPrimary UseStrengthsLimitations
RP-HPLC-UV Purity, retention time, impurity profile.Quantitative Purity AnalysisHighly reproducible, quantitative, excellent resolution.[22]Does not confirm structure; requires a chromophore for UV detection.
LC-MS Molecular weight, fragmentation patterns, impurity identity.Identity Confirmation & Impurity IDConfirms molecular weight, highly sensitive, can identify unknown impurities.[13]Less quantitative than HPLC-UV without specific standards.
NMR Complete chemical structure and connectivity.Definitive Structural ElucidationUnambiguous structure determination. ¹⁹F NMR is excellent for fluorinated compounds.[19]Lower sensitivity than MS, requires higher sample amounts, complex spectra.
FT-IR Presence of functional groups.Quick Identity CheckFast, non-destructive, provides a unique molecular fingerprint.Provides limited structural information compared to NMR.

Conclusion

The quality control of a specialized reagent like this compound is a non-negotiable prerequisite for its use in research and development. A comprehensive approach that integrates foundational elemental analysis with advanced chromatographic and spectroscopic techniques is essential. By understanding the causality behind each method—why combustion is used for elemental analysis, why RP-HPLC is the standard for purity, and why a combination of MS and NMR is required for identity—a laboratory can build a self-validating and robust QC system. This ensures that the material meets the stringent requirements for identity, purity, and composition, thereby safeguarding the integrity of subsequent scientific endeavors.

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  • University of Pittsburgh. (n.d.). Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid. Retrieved February 17, 2026, from [Link]

  • Marfey, P. (1984). Determination of D-amino acids. II. Use of a bifunctional reagent, 1,5-difluoro-2,4-dinitrobenzene. Carlsberg Research Communications, 49(6), 591-596. Available at: [Link]

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Safety Operating Guide

Disposal Protocol: A Comprehensive Guide for 4-Chloro-3-fluorophenyl-DL-alanine

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a detailed, safety-first protocol for the proper disposal of 4-Chloro-3-fluorophenyl-DL-alanine. As a halogenated aromatic amino acid derivative, this compound requires specific handling and disposal procedures to ensure the safety of laboratory personnel and to maintain environmental and regulatory compliance. The procedures outlined below are grounded in established safety principles and are designed to provide a clear, actionable framework for researchers in drug development and other scientific fields.

Core Principle: Hazard-Based Waste Management

The disposal strategy for any chemical is dictated by its hazard profile. This compound is a halogenated organic compound. This classification is critical because halogenated wastes are treated differently than non-halogenated wastes; they typically require high-temperature incineration to prevent the formation of persistent environmental pollutants.[1] Mixing halogenated and non-halogenated waste streams leads to costly and complex disposal processes.[1][2]

Based on data for structurally similar compounds, this compound should be handled as a substance with significant potential hazards. A safety data sheet for a closely related compound indicates high acute toxicity if swallowed, in contact with skin, or if inhaled, and it is also listed as a potential carcinogen and very toxic to aquatic life. Therefore, all waste streams containing this compound must be treated as hazardous.

Hazard ClassificationAssociated RiskPrimary Precaution
Halogenated Organic Compound Requires specialized, high-cost disposal treatment.[1][2]Strict segregation from non-halogenated waste streams.
Acute Toxicity (Presumed) Toxic if swallowed, inhaled, or in contact with skin.Use of appropriate Personal Protective Equipment (PPE) and engineering controls (fume hood).
Potential Carcinogen (Presumed) May cause cancer.Minimize exposure through all routes.
Environmental Hazard Very toxic to aquatic life with long-lasting effects.Prevent any release into the environment; do not dispose of down the drain.[3][4]

Pre-Disposal Safety: Engineering Controls and PPE

Before beginning any work that will generate waste, it is imperative to establish a safe handling environment.

  • Engineering Controls : All handling of this compound, both in its pure form and in solution, must be conducted within a certified chemical fume hood to prevent inhalation of dust or aerosols.[3][5] The laboratory should be equipped with an accessible eyewash station and an emergency shower.[6]

  • Personal Protective Equipment (PPE) : The minimum required PPE for handling this compound and its associated waste includes:

    • Gloves : Nitrile gloves are required. Always inspect gloves for tears or holes before use and change them immediately if contamination is suspected.[6]

    • Eye Protection : Chemical safety goggles are mandatory. When there is a significant risk of splashing, a face shield should be worn in addition to goggles.[6][7]

    • Lab Coat : A flame-resistant lab coat should be worn and kept fully buttoned.[6]

Waste Segregation and Disposal Workflow

The following diagram and protocols outline the decision-making process and step-by-step procedures for waste handling.

G cluster_0 Waste Generation Point (Inside Fume Hood) cluster_1 Waste Characterization & Segregation cluster_2 Containment & Labeling cluster_3 Final On-Site Management Start Waste Containing This compound Generated Solid Pure Compound / Contaminated Solids (e.g., weigh paper, stir bars) Start->Solid Liquid Solutions Containing Compound (e.g., reaction mixtures, rinsate) Start->Liquid Labware Contaminated Labware (e.g., pipette tips, vials, glassware) Start->Labware SolidContainer Collect in 'Halogenated Organic Solids' Waste Container (Sealable, Labeled) Solid->SolidContainer LiquidContainer Collect in 'Halogenated Organic Liquids' Waste Container (Sealable, Labeled, Secondary Containment) Liquid->LiquidContainer Rinse Triple Rinse Glassware with Suitable Solvent Labware->Rinse If Glassware SharpsContainer Dispose of Sharps in Puncture-Proof 'Chemically Contaminated Sharps' Container Labware->SharpsContainer If Sharps SAA Store Sealed & Labeled Containers in Designated Satellite Accumulation Area (SAA) SolidContainer->SAA LiquidContainer->SAA Rinse->LiquidContainer Collect All Rinsate GlassBox Place Rinsed Glassware in 'Broken Glass' Box Rinse->GlassBox SharpsContainer->SAA Pickup Arrange Pickup by Institutional EHS SAA->Pickup

Caption: Waste Disposal Workflow for this compound.

Protocol 3.1: Disposal of Solid Waste

This includes unused pure compounds, contaminated personal protective equipment (gloves), weigh boats, and paper towels used for cleanup.

  • Designate a Waste Container : Obtain a sealable, chemically compatible container (e.g., a wide-mouth polyethylene jar).

  • Labeling : Affix a "Hazardous Waste" label. Fill in the full chemical name: "this compound Waste" and list any other solid components. Do not use abbreviations.[6] Add appropriate hazard pictograms (Toxic, Environmental Hazard).

  • Collection : Place all solid waste directly into this container.

  • Closure : Keep the container securely closed at all times except when actively adding waste.[6]

  • Storage : Store the container in your designated Satellite Accumulation Area (SAA).[8][9]

Protocol 3.2: Disposal of Liquid Waste

This applies to reaction mixtures, mother liquors, and solvent rinses containing the compound.

  • Designate a Waste Container : Use a chemically compatible, leak-proof carboy or bottle with a screw-top cap, specifically designated for "Halogenated Organic Liquids".[2][6] This container must be stored in secondary containment (e.g., a plastic tub) to prevent spills.

  • Labeling : Affix a "Hazardous Waste" label. List "this compound" and all solvents with their approximate percentages.[10]

  • Collection : Carefully pour the liquid waste into the container using a funnel.

  • Closure : Ensure the cap is tightly sealed after each addition to prevent the release of vapors.

  • Storage : Store the container in your designated SAA, segregated from incompatible materials like acids and bases.[8]

Protocol 3.3: Decontamination and Disposal of Empty Containers & Glassware

An "empty" container that held a toxic chemical may still contain hazardous residue.[2]

  • Triple Rinse : Rinse the container or glassware three times with a suitable laboratory solvent (e.g., ethanol, acetone).

  • Collect Rinsate : Collect all three rinses as hazardous liquid waste and add them to your "Halogenated Organic Liquids" waste container.[10]

  • Deface Label : Completely remove or deface the original manufacturer's label on the container to avoid confusion.[10]

  • Final Disposal : Once triple-rinsed and with the label defaced, glass can be disposed of in a designated broken glass box. Plastic containers can be disposed of in the regular trash, unless institutional policy dictates otherwise.

Spill Management

In the event of a spill, immediate and correct action is crucial.

  • For Small Spills (Solid) :

    • Ensure you are wearing the appropriate PPE.

    • Gently cover the spill with an absorbent material (e.g., vermiculite or sand). Do not sweep the dry powder, as this can create airborne dust.[5][11]

    • Carefully sweep up the material and place it in the "Halogenated Organic Solids" hazardous waste container.[12]

    • Clean the spill area with a cloth dampened with a suitable solvent, and dispose of the cloth as solid hazardous waste.

  • For Large Spills :

    • Evacuate the immediate area.

    • Alert colleagues and notify your institution's Environmental Health & Safety (EHS) department or emergency response team immediately.[6]

    • Prevent entry into the area until it is cleared by trained personnel.

Final Disposal Coordination

Hazardous waste must be managed from its point of generation to its final disposal.[9] When your waste container is approximately 75% full or has been accumulating for the maximum time allowed by your institution (often 6-12 months), contact your EHS office to arrange for a waste pickup.[8][10] They will ensure the waste is transported by a licensed provider to a certified treatment, storage, and disposal facility (TSDF).[13]

References

  • Hazardous Waste Guide. UTIA Safety Office. [Link]

  • Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group. [Link]

  • Safe Handing & Disposal of Organic Substances – HSC Chemistry. Science Ready. [Link]

  • Hazardous Waste Disposal Guide. Northwestern University Research Safety. [Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health. [Link]

  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]

  • Organic Solvent Waste Disposal. University of British Columbia Safety & Risk Services. [Link]

  • Managing Hazardous Chemical Waste in the Lab. American Society for Clinical Laboratory Science. [Link]

  • Chemical Waste Disposal Guidelines for Educational Facilities. MLI Environmental. [Link]

  • Laboratory Environmental Sample Disposal Information Document. U.S. Environmental Protection Agency (EPA). [Link]

  • SAFETY DATA SHEET - 2-Fluoro-DL-phenylalanine. Thermo Fisher Scientific. [Link]

  • Material Safety Data Sheet - DL-P-Fluorophenylalanine, 97%. Cole-Parmer. [Link]

  • DL-Alanine - SAFETY DATA SHEET. [Link]

  • DL-ALANINE - MSDS. Sdfine. [Link]

  • DL-Alanine - Safety Data Sheet. Carl ROTH. [Link]

  • 4-fluoro-L-phenylalanine. PubChem - National Library of Medicine. [Link]

  • OSHA Chemical Storage Requirements [2025 Guide]. Conn Maciel Carey LLP. [Link]

  • What Are OSHA Requirements for Hazardous Chemical Storage?. U.S. Hazmat Storage. [Link]

  • DL-3-(4-Fluorophenyl)alanine. Chongqing Chemdad Co., Ltd. [Link]

  • Halogenated Solvents. University of Washington Environmental Health & Safety. [Link]

  • 4-Chloro-DL-phenylalanine methyl ester hydrochloride. PubChem - National Library of Medicine. [Link]

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Personal protective equipment for handling 4-Chloro-3-fluorophenyl-DL-alanine

Author: BenchChem Technical Support Team. Date: February 2026

Comprehensive Safety and Handling Guide: 4-Chloro-3-fluorophenyl-DL-alanine

This guide provides essential safety protocols and operational directives for the handling and disposal of this compound. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple checklist to instill a deep understanding of the "why" behind each safety measure. Our commitment is to provide value beyond the product, ensuring that your work is not only groundbreaking but also conducted under the highest standards of safety.

Hazard Assessment: Understanding the Molecule

This compound is a non-proteinogenic amino acid, a derivative of phenylalanine containing halogen substituents (chlorine and fluorine) on the phenyl ring.[1] While specific toxicity data for this exact molecule is limited, its structure necessitates a cautious approach. The primary hazards stem from its physical form as a powder and the chemical properties imparted by the halogenated aromatic ring.

Key Hazard Considerations:

  • Primary Routes of Exposure: The primary risk during handling is the inhalation of airborne dust and accidental contact with skin or eyes.[2][3]

  • Physical Form: The compound is typically a white to off-white powder or crystalline solid.[4] This form can easily become airborne if not handled carefully.

  • Chemical Reactivity: It is incompatible with strong oxidizing agents and strong acids.[2][5]

  • Thermal Decomposition: In the event of a fire, hazardous decomposition products can be released, including toxic gases like oxides of carbon (CO, CO2), nitrogen oxides (NOx), and critically, gaseous hydrogen fluoride (HF) and hydrogen chloride (HCl).[2][5]

Hazard Profile: this compound
Physical State Powder / Solid[4][5]
Appearance White to off-white powder or crystals[4]
Primary Routes of Exposure Inhalation (dust), Skin Contact, Eye Contact[2][3]
Known Incompatibilities Strong oxidizing agents, Strong acids[2][5]
Hazardous Decomposition Products Carbon oxides (CO, CO₂), Nitrogen oxides (NOx), Hydrogen Fluoride (HF), Hydrogen Chloride (HCl)[2][5]

The First Line of Defense: Engineering Controls

Personal Protective Equipment (PPE) is the final barrier between you and a potential hazard. The primary method for exposure mitigation should always be robust engineering controls.

  • Chemical Fume Hood: All manipulations of this compound powder, including weighing, reconstituting, and aliquoting, must be performed inside a certified chemical fume hood.[2] This is critical to contain airborne particulates and prevent inhalation.

  • Ventilation: Ensure the laboratory is well-ventilated to prevent the accumulation of any potential vapors or dusts that might escape primary containment.[2][3]

Personal Protective Equipment (PPE) Protocol

The selection of PPE must be based on a thorough risk assessment of the specific procedure being performed. Below is a tiered approach to PPE selection.

PPE Selection Workflow

This diagram outlines the decision-making process for selecting the appropriate level of personal protective equipment.

PPE_Workflow cluster_start Risk Assessment cluster_procedure Procedural Considerations cluster_ppe PPE Selection cluster_end Final Check start Start: Prepare to Handle Chemical ppe_base Minimum PPE: - Nitrile Gloves - Safety Glasses with Side-Shields - Fully-Buttoned Lab Coat start->ppe_base Always Required q_dust Will the procedure generate dust? (e.g., weighing, scraping) q_splash Is there a risk of splash? (e.g., preparing solutions, transferring liquids) q_dust->q_splash No ppe_respirator Add: NIOSH-approved N95 Respirator q_dust->ppe_respirator ppe_goggles Upgrade to: Chemical Safety Goggles q_splash->ppe_goggles Yes end_ppe Proceed with Operation q_splash->end_ppe No ppe_base->q_dust q_apron_check Large volume or high concentration? ppe_respirator->q_splash ppe_apron Add: Chemical-Resistant Apron ppe_apron->end_ppe q_apron_check->ppe_apron Yes q_apron_check->end_ppe No Handling_Workflow cluster_prep Preparation Phase cluster_work Active Handling Phase cluster_cleanup Post-Handling Phase A Acquire Chemical & Review SDS B Store in Designated Area (Cool, Dry, Ventilated) A->B C Prepare Work Area (In Fume Hood) B->C D Don Appropriate PPE C->D E Weigh/Manipulate Chemical D->E F Perform Experiment E->F G Close & Return Primary Container F->G H Decontaminate Work Surface & Equipment G->H I Segregate & Dispose of Waste H->I J Doff PPE Correctly I->J K Wash Hands Thoroughly J->K

Caption: Standard workflow for handling this compound.

Step-by-Step Protocol: Weighing and Solution Preparation
  • Preparation: Designate a specific area within the chemical fume hood for weighing. Place a plastic-backed absorbent liner on the work surface.

  • Tare: Place a clean weigh boat on the analytical balance and tare the balance.

  • Dispensing: Slowly and carefully tap the chemical from the stock bottle into the weigh boat. Avoid any sudden movements that could create a dust cloud. Do not use a spatula to scrape powder from the bottle opening.

  • Weighing: Once the desired mass is obtained, securely close the stock bottle before removing the weigh boat from the balance.

  • Dissolving: Place the weigh boat into the beaker or flask that will be used for the solution. Carefully add the solvent, rinsing the weigh boat to ensure all powder is transferred. This "weigh-boat-in-beaker" method prevents the need to transfer the powder, which is a primary source of dust generation.

  • Cleanup: Dispose of the absorbent liner and any contaminated items (e.g., weigh boat) into the designated solid chemical waste container. [6]

Decontamination and Disposal Plan

Proper disposal is a critical component of the chemical lifecycle, preventing environmental contamination and ensuring workplace safety.

Waste Stream Segregation

All waste materials must be segregated and disposed of according to institutional and local regulations. [2][6]Never dispose of this chemical or its solutions down the drain. [2]

Waste_Segregation cluster_source Sources of Waste cluster_streams Waste Streams cluster_disposal Disposal Containers source_node Handling this compound solid_waste Contaminated Solid Waste (Gloves, Liners, Weigh Boats) source_node->solid_waste liquid_waste Aqueous/Organic Liquid Waste (Unused solutions, Rinsates) source_node->liquid_waste glass_waste Contaminated Glassware (Pipettes, broken glass) source_node->glass_waste solid_container Labeled Solid Waste Bag/Container solid_waste->solid_container Dispose into liquid_container Labeled Liquid Waste Container (Halogenated) liquid_waste->liquid_container Dispose into glass_container Labeled Sharps/ Glass Waste Box glass_waste->glass_container Dispose into

Caption: Segregation of waste streams for proper disposal.

Spill Cleanup
  • Small Spill (Powder):

    • Ensure appropriate PPE is worn (including N95 respirator).

    • Gently cover the spill with a damp paper towel to avoid raising dust.

    • Carefully sweep up the material and place it in a sealed, labeled container for disposal. [2][3] 4. Decontaminate the area with soap and water.

  • Large Spill:

    • Evacuate the immediate area and alert personnel.

    • Contact your institution's Environmental Health & Safety (EHS) department immediately.

    • Only personnel trained in hazardous spill response should attempt to clean up a large spill. [3]

Emergency First Aid

In case of accidental exposure, immediate action is required.

Exposure Route First Aid Procedure
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. [5][7]
Skin Contact Remove contaminated clothing. Immediately wash affected skin with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation develops or persists. [5][7]
Inhalation Move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention. [2][5]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. [2][5]

References

  • Chemical Hygiene Plan: Personal Protective Equipment. Environmental Health & Safety, University of Nevada, Reno.

  • MSDS - Safety Data Sheet. (Provided by a chemical supplier, specific name not listed).
  • SAFETY DATA SHEET - N-Acetyl-DL-4-fluorophenylalanine. Fisher Scientific.

  • Personal Protective Equipment Selection Guide. University of Arizona, Research Laboratory & Safety Services.

  • Personal Protective Equipment. United States Environmental Protection Agency (EPA).

  • SAFETY DATA SHEET - 3-(3,4-Dihydroxyphenyl)-L-alanine. Tokyo Chemical Industry.

  • Personal Protective Equipment. The University of British Columbia.

  • Material Safety Data Sheet p-Fluoro-DL-phenylalanine. Santa Cruz Biotechnology, Inc.

  • SAFETY DATA SHEET. Sigma-Aldrich.

  • Safety Data Sheet (SDS) - Fmoc-4-bis(2-chloroethyl)amino-L-phenylalanine. Anaspec.

  • Examples of PPE for Various Dangerous Goods Classes. Storemasta Blog.

  • 4-Chloro-DL-phenylalanine. Chem-Impex.

  • 4-fluoro-L-phenylalanine. PubChem, National Center for Biotechnology Information.

  • 4-Chloro-DL-phenylalanine, 98+%. Thermo Fisher Scientific.

  • 4-fluoro-phenylalanine. Sigma-Aldrich.

  • SAFETY DATA SHEET - 2-Fluoro-DL-phenylalanine. Thermo Fisher Scientific.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.